molecular formula C6H9Cl3N2 B596485 (3-Chloropyridin-4-YL)methanamine dihydrochloride CAS No. 1228878-65-6

(3-Chloropyridin-4-YL)methanamine dihydrochloride

Número de catálogo: B596485
Número CAS: 1228878-65-6
Peso molecular: 215.502
Clave InChI: SAUOMNOSAWOBTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme critically involved in the remodeling of the extracellular matrix (ECM) . Research has demonstrated that LOXL2 promotes tumor progression by driving the epithelial-mesenchymal transition (EMT), a key process enabling cancer cell invasion and metastasis . Studies in cervical cancer models have shown that pharmacological inhibition of LOXL2 with this compound significantly decreases invasive ability by reversing the EMT process . Beyond oncology, LOXL2 is also a protein of interest in fibrotic diseases and other remodeling-related conditions, such as allergic rhinitis, where it contributes to pathological tissue changes . This makes (3-Chloropyridin-4-YL)methanamine dihydrochloride a valuable chemical tool for researchers investigating the mechanisms of cancer progression, fibrosis, and ECM dynamics.

Propiedades

IUPAC Name

(3-chloropyridin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUOMNOSAWOBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228878-65-6
Record name 1-(3-chloropyridin-4-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a pivotal building block in contemporary drug discovery and development. Its substituted pyridine scaffold is a common feature in a variety of biologically active molecules, making a reliable and scalable synthesis of this intermediate a critical objective for medicinal and process chemists. This guide provides a comprehensive overview of the primary synthetic pathways to (3-Chloropyridin-4-YL)methanamine dihydrochloride, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals with a sound understanding of synthetic organic chemistry.

Strategic Approaches to the Synthesis of the Core Moiety

The synthesis of (3-Chloropyridin-4-YL)methanamine can be approached through two principal and convergent strategies, each commencing from a readily accessible substituted pyridine precursor. The choice between these pathways may be influenced by factors such as the availability of starting materials, scalability, and the specific capabilities of the laboratory.

The two primary retrosynthetic disconnections lead to either 3-chloro-4-cyanopyridine or 3-chloro-4-pyridinecarboxaldehyde as the key intermediate.

Retrosynthesis Target (3-Chloropyridin-4-YL)methanamine dihydrochloride Amine (3-Chloropyridin-4-YL)methanamine Target->Amine Salt Formation Nitrile 3-Chloro-4-cyanopyridine Amine->Nitrile Nitrile Reduction Aldehyde 3-Chloro-4-pyridinecarboxaldehyde Amine->Aldehyde Reductive Amination

Caption: Retrosynthetic analysis of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Pathway I: Synthesis via Reduction of 3-Chloro-4-cyanopyridine

This pathway is arguably the more direct of the two, involving the initial synthesis of 3-chloro-4-cyanopyridine followed by its reduction to the desired primary amine.

Step 1: Synthesis of 3-Chloro-4-cyanopyridine

The synthesis of 3-chloro-4-cyanopyridine can be achieved from 3-chloropyridine through a palladium-catalyzed cyanation reaction. This method offers high selectivity and good yields.

Reaction Scheme:

Mechanistic Rationale:

The palladium catalyst, typically in the form of Pd(OAc)₂, facilitates a cross-coupling reaction between the chloropyridine and a cyanide source. The reaction proceeds through a standard catalytic cycle involving oxidative addition of the chloropyridine to the Pd(0) species, transmetalation with the cyanide source, and reductive elimination to yield the desired product and regenerate the catalyst. The use of a ligand-free palladium source simplifies the reaction setup.

Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Chloropyridine

  • To a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-chloropyridine (1 equivalent), potassium ferrocyanide trihydrate (0.44 equivalents), potassium carbonate (1 equivalent), and palladium(II) acetate (0.005 equivalents).

  • Add N,N-dimethylacetamide (DMA) as the solvent.

  • Purge the vessel with nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 120°C and maintain for 3-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture to remove inorganic salts.

  • Wash the filtrate with water and then with a 5% aqueous ammonia solution to remove any residual palladium catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-chloro-4-cyanopyridine.

ParameterValueReference
Starting Material3-Chloropyridine[1]
ReagentsK₄[Fe(CN)₆]·3H₂O, K₂CO₃, Pd(OAc)₂[1]
SolventN,N-Dimethylacetamide (DMA)[1]
Temperature120°C[1]
Reaction Time3-4 hours[1]
Typical Yield80-90%[1]
Step 2: Reduction of 3-Chloro-4-cyanopyridine to (3-Chloropyridin-4-YL)methanamine

The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation is the preferred method for its cleanliness and efficiency.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of catalyst is paramount for achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amine byproducts. Raney Nickel is a highly effective and cost-efficient catalyst for this transformation. The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of secondary amines by shifting the equilibrium away from the condensation of the initially formed primary amine with the intermediate imine. The solvent, typically an alcohol like methanol or ethanol, provides good solubility for the reactants and is relatively inert under the reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-4-cyanopyridine

  • To a high-pressure hydrogenation vessel, add 3-chloro-4-cyanopyridine (1 equivalent) and a suitable solvent such as methanol saturated with ammonia.

  • Carefully add a catalytic amount of Raney Nickel (5-10% w/w) under an inert atmosphere. Caution: Raney Nickel is pyrophoric and must be handled with care.[2][3]

  • Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be kept wet with solvent and disposed of appropriately.[2][3]

  • Concentrate the filtrate under reduced pressure to yield the crude (3-Chloropyridin-4-YL)methanamine. This product is often of sufficient purity for the subsequent salt formation step.

ParameterValueRationale
Reducing AgentH₂ gasClean, high atom economy
CatalystRaney NickelHigh activity for nitrile reduction
SolventMethanol/AmmoniaGood solubility, suppresses side reactions
Pressure50-100 psiSufficient for efficient hydrogenation
Temperature50-70°CPromotes reaction rate without excessive side reactions

Pathway II: Synthesis via Reductive Amination of 3-Chloro-4-pyridinecarboxaldehyde

This alternative pathway involves the formation of an imine from 3-chloro-4-pyridinecarboxaldehyde and an ammonia source, followed by in-situ reduction.

Step 1: Synthesis of 3-Chloro-4-pyridinecarboxaldehyde

The synthesis of this aldehyde can be accomplished through various methods. One common approach is the oxidation of the corresponding alcohol, (3-chloropyridin-4-yl)methanol.

Step 2: Reductive Amination of 3-Chloro-4-pyridinecarboxaldehyde

Reductive amination is a powerful one-pot method for the synthesis of amines from carbonyl compounds.[4][5]

Reaction Scheme:

Mechanistic Insights:

The reaction proceeds through the initial formation of an imine between the aldehyde and ammonia. This imine is then reduced in situ by a suitable reducing agent to the primary amine. A key advantage of this method is that the reduction of the imine is typically faster than the reduction of the starting aldehyde, allowing for a one-pot procedure. Sodium borohydride is a commonly used and relatively mild reducing agent for this transformation.[4]

Experimental Protocol: Reductive Amination

  • Dissolve 3-chloro-4-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent, such as methanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N).

  • Stir the mixture at room temperature for a period to allow for imine formation (typically 1-2 hours).

  • Cool the reaction mixture in an ice bath.

  • Portion-wise, add a reducing agent such as sodium borohydride (1.5-2 equivalents). Caution: Addition of sodium borohydride to methanol will generate hydrogen gas. Ensure adequate ventilation.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to provide the crude (3-Chloropyridin-4-YL)methanamine.

ParameterValueReference
Starting Material3-Chloro-4-pyridinecarboxaldehyde[6]
Amine SourceAmmonium Acetate or NH₃ in MeOH[4]
Reducing AgentSodium Borohydride (NaBH₄)[4]
SolventMethanol[7]
Temperature0°C to Room Temperature[7]

Final Step: Formation of the Dihydrochloride Salt

The conversion of the free amine to its dihydrochloride salt is a standard procedure that enhances the compound's stability and water solubility, which is often desirable for pharmaceutical applications.

Reaction Scheme:

Rationale for Dihydrochloride Formation:

The pyridine ring nitrogen is basic and will be protonated by a strong acid like HCl. Additionally, the primary amino group is also basic and will be protonated. Therefore, two equivalents of HCl are required to form the stable dihydrochloride salt.

Experimental Protocol: Dihydrochloride Salt Formation

  • Dissolve the crude (3-Chloropyridin-4-YL)methanamine in a suitable anhydrous solvent, such as diethyl ether or a mixture of isopropanol and ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) with stirring. The addition should be dropwise to control the precipitation.

  • A white precipitate of the dihydrochloride salt will form.

  • Continue stirring in the ice bath for a period to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with cold anhydrous diethyl ether to remove any impurities.

  • Dry the product under vacuum to yield (3-Chloropyridin-4-YL)methanamine dihydrochloride as a stable, crystalline solid.

Safety Considerations

  • 3-Chloro-4-cyanopyridine: This compound is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8][9] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[2][3] Hydrogenation catalysts, such as Raney Nickel, can be pyrophoric, especially after use.[2][3] Always handle these reagents in an inert atmosphere and follow established safety protocols for high-pressure reactions.

  • Sodium Borohydride: Reacts with protic solvents like methanol to produce flammable hydrogen gas. Additions should be performed slowly and with adequate ventilation.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Pathway I: Nitrile Reduction cluster_1 Pathway II: Reductive Amination 3-Chloropyridine 3-Chloropyridine 3-Chloro-4-cyanopyridine 3-Chloro-4-cyanopyridine 3-Chloropyridine->3-Chloro-4-cyanopyridine Pd-catalyzed cyanation (3-Chloropyridin-4-YL)methanamine (3-Chloropyridin-4-YL)methanamine 3-Chloro-4-cyanopyridine->(3-Chloropyridin-4-YL)methanamine Catalytic Hydrogenation (H₂/Raney Ni) (3-Chloropyridin-4-YL)methanamine\ndihydrochloride (3-Chloropyridin-4-YL)methanamine dihydrochloride (3-Chloropyridin-4-YL)methanamine->(3-Chloropyridin-4-YL)methanamine\ndihydrochloride HCl (3-chloropyridin-4-yl)methanol (3-chloropyridin-4-yl)methanol 3-Chloro-4-pyridinecarboxaldehyde 3-Chloro-4-pyridinecarboxaldehyde (3-chloropyridin-4-yl)methanol->3-Chloro-4-pyridinecarboxaldehyde Oxidation 3-Chloro-4-pyridinecarboxaldehyde->(3-Chloropyridin-4-YL)methanamine Reductive Amination (NH₃, NaBH₄)

Caption: Overview of the primary synthetic routes to (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Conclusion

The synthesis of (3-Chloropyridin-4-YL)methanamine dihydrochloride can be reliably achieved through two primary synthetic strategies. The choice of pathway will depend on specific laboratory constraints and the desired scale of production. The nitrile reduction pathway offers a more direct route, while the reductive amination pathway provides a versatile alternative. Careful attention to reaction conditions and adherence to safety protocols are essential for the successful and safe execution of these syntheses. This guide provides a solid foundation for researchers to develop and optimize their own procedures for the preparation of this valuable synthetic intermediate.

References

  • LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC. (n.d.). Retrieved from [Link]

  • CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents. (n.d.).
  • CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents. (n.d.).
  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (n.d.). Retrieved from [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.).
  • Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Reductive Amination - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Origins and reasons of hazards upon performing catalytic hydrogenation - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Reductive Amination - YouTube. (2023, March 16). Retrieved from [Link]

  • Hazards in Lab-Scale Hydrogenations | PDF - Scribd. (n.d.). Retrieved from [Link]

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (n.d.). Retrieved from [Link]

  • US20100204470A1 - method for salt preparation - Google Patents. (n.d.).
  • (PDF) Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine - ResearchGate. (2025, October 16). Retrieved from [Link]

Sources

Physical and chemical properties of (3-Chloropyridin-4-YL)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Chloropyridin-4-YL)methanamine dihydrochloride

Introduction

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a substituted pyridine derivative that serves as a highly functionalized and versatile building block in modern medicinal chemistry and drug discovery. Its strategic placement of a reactive chlorine atom and a primary aminomethyl group on the pyridine scaffold allows for orthogonal chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and protocols, ensuring a self-validating system of scientific integrity.

Core Chemical and Physical Properties

The dihydrochloride salt form of (3-Chloropyridin-4-YL)methanamine ensures stability and enhances solubility in aqueous media, which is often advantageous for reaction setup and biological screening protocols. While specific experimental data for the dihydrochloride salt, such as a definitive melting point, is not widely published, its properties can be reliably inferred from data on the free base and closely related analogs.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name (3-chloropyridin-4-yl)methanamine;dihydrochlorideN/A
CAS Number 1228878-65-6[1]
Molecular Formula C₆H₉Cl₃N₂[1]
Molecular Weight 215.51 g/mol [1]
Monoisotopic Mass 142.02977 Da (Free Base)[2]

Table 2: Physical and Chemical Properties

PropertyValue (Free Base unless specified)Rationale and Scientific Insights
Appearance Solid (Dihydrochloride salt)Salt forms of amines are typically crystalline solids at room temperature.
Melting Point Data not publicly available (Dihydrochloride salt)Expected to be significantly higher than the free base and likely to decompose upon melting.
Boiling Point 239.9 °C at 760 mmHg[3]
Density 1.244 g/cm³[3]
Solubility Dihydrochloride Salt: Inferred to be high in water and polar protic solvents. Soluble in DMSO.The dihydrochloride salt introduces high polarity. A structurally similar analog, (2-Chloropyridin-4-yl)methanamine hydrochloride, shows high solubility in H₂O (100 mg/mL) and DMSO (87.5 mg/mL)[4].
pKa (Predicted) pKa₁ ≈ 4-5 (Pyridinium ion), pKa₂ ≈ 8-9 (Ammonium ion)The pyridine nitrogen is less basic due to the electron-withdrawing effect of the chlorine atom. The primary alkylamine is expected to have a pKa typical for its class. These two distinct pKa values allow for selective protonation or deprotonation under controlled pH conditions, a critical aspect for reaction and purification design.
XlogP (Predicted) 0.3[2]

Synthesis and Purification Workflow

The synthesis of (3-Chloropyridin-4-YL)methanamine typically proceeds from a more readily available chloropyridine precursor. A logical and industrially scalable approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of the 3-chloropyridine ring, followed by functional group manipulation.

Proposed Synthetic Pathway

A robust synthesis starts with 3-chloro-4-cyanopyridine. The cyano group serves as a precursor to the aminomethyl functionality and can be reduced under standard conditions.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation cluster_2 Purification Start 3-Chloro-4-cyanopyridine Reagents1 Reducing Agent (e.g., H₂, Raney Nickel, or LiAlH₄) Start->Reagents1 Reaction Product1 (3-Chloropyridin-4-YL)methanamine (Free Base) Reagents1->Product1 Reagents2 2 eq. HCl in Ether/IPA Product1->Reagents2 Protonation FinalProduct (3-Chloropyridin-4-YL)methanamine dihydrochloride Reagents2->FinalProduct Purification Recrystallization from Ethanol/Ether FinalProduct->Purification

Caption: Proposed synthetic workflow for (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize (3-Chloropyridin-4-YL)methanamine dihydrochloride from 3-chloro-4-cyanopyridine.

Pillar of Trustworthiness: This protocol includes an aqueous workup and pH adjustment to ensure the separation of non-basic impurities and a final recrystallization step to achieve high purity, which can be validated by NMR and melting point analysis.

  • Reduction of the Nitrile:

    • To a solution of 3-chloro-4-cyanopyridine (1.0 eq) in anhydrous THF or methanol in a hydrogenation vessel, add Raney Nickel (5-10 wt%).

    • Causality: Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. Methanol is a good solvent for both the starting material and the product amine.

    • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled under a wet solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude free base, (3-Chloropyridin-4-YL)methanamine.

  • Formation and Purification of the Dihydrochloride Salt:

    • Dissolve the crude amine in a minimal amount of isopropanol (IPA) or ethanol.

    • Cool the solution in an ice bath and add a solution of hydrochloric acid (2.2 eq) in diethyl ether or IPA dropwise with stirring.

    • Causality: Using two equivalents of HCl ensures protonation of both the primary amine and the pyridine nitrogen, forming the dihydrochloride salt. The salt has lower solubility in the organic solvent mixture, causing it to precipitate.

    • Allow the mixture to stir in the ice bath for 1-2 hours to maximize precipitation.

    • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

    • For further purification, recrystallize the solid from a suitable solvent system like ethanol/ether.

Spectroscopic Analysis and Characterization

Predicted ¹H and ¹³C NMR Spectral Data

The protonation of both nitrogen atoms in the dihydrochloride salt will cause significant downfield shifts for all protons, especially those on or adjacent to the nitrogen atoms, compared to the free base.

Table 3: Predicted NMR Chemical Shifts (in DMSO-d₆)

PositionPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)Rationale for Prediction
-CH₂- ~4.2 - 4.4 (s)~40 - 45Adjacent to the newly formed ammonium group (NH₃⁺), causing a strong deshielding effect.
-NH₃⁺ ~8.5 - 9.5 (broad s)N/AProtons on nitrogen are exchangeable and often appear as a broad singlet.
Py-H2 ~8.8 - 9.0 (s)~148 - 152Adjacent to the pyridinium nitrogen (N⁺-H) and ortho to the chlorine atom. Data from 3-chloropyridine shows a signal at 8.79 ppm[5].
Py-H5 ~7.8 - 8.0 (d)~125 - 128Coupled to H6.
Py-H6 ~8.6 - 8.8 (d)~145 - 149Ortho to the pyridinium nitrogen, leading to a significant downfield shift.
Py-C3 (Cl) N/A~130 - 135Carbon bearing the chlorine atom.
Py-C4 (CH₂) N/A~140 - 145Carbon bearing the aminomethyl group, shifted downfield due to substitution.
Mass Spectrometry
  • Expected Ionization: Electrospray Ionization (ESI) in positive mode is the method of choice.

  • Expected m/z: The primary observed ion will be for the free base. The expected [M+H]⁺ ion for C₆H₇ClN₂ is approximately m/z 143.04.[2] The characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio) will be a key diagnostic feature.

Characterization Workflow

Characterization_Workflow Sample Synthesized Sample ((3-Chloropyridin-4-YL)methanamine dihydrochloride) NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR MS LC-MS Analysis Sample->MS Purity HPLC/UPLC Analysis Sample->Purity Structure_Confirm Structure Confirmed? NMR->Structure_Confirm MS->Structure_Confirm Purity_Confirm Purity ≥ 98%? Purity->Purity_Confirm Structure_Confirm->Purity_Confirm Yes Final Qualified Intermediate Purity_Confirm->Final Yes

Caption: A typical workflow for the structural and purity validation of the final product.

Reactivity and Applications in Drug Discovery

The utility of (3-Chloropyridin-4-YL)methanamine dihydrochloride stems from its two distinct reactive sites, which can be addressed with high selectivity.

  • The Aminomethyl Group: As a primary amine, this group is a versatile handle for introducing a wide range of functionalities. It readily undergoes:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides, a common linker in drug molecules.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

    • Alkylation: Reaction with alkyl halides to introduce substituents.

  • The 3-Chloro Substituent: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This position is also amenable to modern cross-coupling reactions, providing a powerful tool for building molecular complexity.

    • Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to form C-C bonds, introducing aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.

    • SₙAr Reactions: Displacement by strong nucleophiles (e.g., phenols, thiols) under basic conditions.

Strategic Importance in Medicinal Chemistry

This dual reactivity makes the compound an ideal scaffold. For instance, in the design of kinase inhibitors, the aminomethyl group can be elaborated to form a linker that interacts with the solvent-exposed region of the enzyme, while the chloro-position can be used to introduce substituents that bind deep within a hydrophobic pocket.

A compelling example of this scaffold's potential is seen in the development of inhibitors for Lysyl oxidase-like 2 (LOXL2), an enzyme implicated in cancer progression. The structurally related (2-Chloropyridin-4-yl)methanamine hydrochloride is a selective LOXL2 inhibitor.[6] This demonstrates that the chloropyridin-methanamine core is a validated pharmacophore for targeting specific enzyme families.

Scaffold_Application Scaffold (3-Chloropyridin-4-YL)methanamine Core -CH₂NH₂ -Cl Amine_Mod Amine Modification (Acylation, Alkylation) Introduces R₁ Group Scaffold:f0->Amine_Mod Chloro_Mod Cross-Coupling/SₙAr (Suzuki, Buchwald-Hartwig) Introduces R₂ Group Scaffold:f1->Chloro_Mod Drug_Candidate Potential Drug Candidate (e.g., Kinase Inhibitor) Amine_Mod->Drug_Candidate Chloro_Mod->Drug_Candidate

Caption: Role as a dual-functional scaffold in drug development.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are paramount to ensure safety.

  • Hazard Identification: While detailed toxicological properties have not been thoroughly investigated, the compound may cause respiratory irritation upon inhalation.[1] Standard precautions for handling fine chemical solids should be observed.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use a NIOSH-approved respirator or work in a certified fume hood to avoid dust inhalation.[1]

  • Handling: Avoid dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling.[7]

  • Storage:

    • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Stability: The compound is stable under recommended storage conditions.[1]

    • Incompatibilities: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

Conclusion

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a strategic building block whose value lies in its predictable reactivity and the orthogonal nature of its functional groups. While a comprehensive public dataset of its physical properties is pending, its behavior can be confidently predicted based on established chemical principles and data from closely related analogs. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application in advanced chemical research and the development of next-generation therapeutics.

References

  • Li, Y., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cancer Biology & Therapy, 23(1), 338-351. Available at: [Link]

  • MedChemExpress. (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride Safety Data Sheet.
  • Capot Chemical Co., Ltd. (2026). MSDS of (3-chloropyridin-4-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Inorganic Chemistry, 57(15), 9236-9246. Available at: [Link]

  • CN107501173A. (2017). A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition. Google Patents.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • BenchChem. (n.d.). Application of 6-Chloropyridin-3-amine in Medicinal Chemistry.
  • ResearchGate. (n.d.). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Retrieved from [Link]

  • MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(9), 1474. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 4-Chloropyridine hydrochloride.
  • US6399781B1. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 125-167. Available at: [Link]

  • Supplementary Information. (n.d.). Retrieved from The Royal Society of Chemistry website.
  • Thermo Scientific Chemicals. (n.d.). 4-Amino-3-chloropyridine, 97%.
  • PubChemLite. (n.d.). (3-chloropyridin-4-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (1951). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 70(3), 241-251. Available at: [Link]

Sources

(3-Chloropyridin-4-YL)methanamine Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of (3-Chloropyridin-4-YL)methanamine dihydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. This document delves into its chemical identity, structural analogues, potential synthesis strategies, and prospective biological significance, with a focus on providing actionable insights for laboratory applications.

Chemical Identity and Structure

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a pyridinamine derivative. The defining features of its structure are a pyridine ring substituted with a chlorine atom at the 3-position and an aminomethyl group at the 4-position. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, a desirable property for biological screening and formulation studies.

Table 1: Compound Identification

PropertyValueSource
IUPAC Name (3-chloropyridin-4-yl)methanamine;dihydrochlorideN/A
CAS Number 1228878-65-6Synblock[1]
Molecular Formula C₆H₉Cl₃N₂Synblock[1]
Molecular Weight 215.51 g/mol Synblock[1]
Canonical SMILES C1=CN=C(C(=C1)CN)Cl.Cl.ClPubChemLite[2]

Diagram 1: Chemical Structure of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Caption: 2D structure of (3-Chloropyridin-4-YL)methanamine.

Synthesis and Spectroscopic Analysis

Proposed Synthetic Pathway:

Synthesis 3-chloro-4-cyanopyridine 3-chloro-4-cyanopyridine (3-Chloropyridin-4-YL)methanamine (3-Chloropyridin-4-YL)methanamine 3-chloro-4-cyanopyridine->(3-Chloropyridin-4-YL)methanamine Reduction (e.g., Catalytic Hydrogenation) (3-Chloropyridin-4-YL)methanamine\ndihydrochloride (3-Chloropyridin-4-YL)methanamine dihydrochloride (3-Chloropyridin-4-YL)methanamine->(3-Chloropyridin-4-YL)methanamine\ndihydrochloride Salt formation (HCl)

Caption: Proposed synthesis of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Experimental Considerations:

  • Catalyst Selection: The choice of catalyst for the hydrogenation of the nitrile is critical. Raney nickel is a common choice for this type of transformation.

  • Reaction Conditions: The reaction is typically carried out in a non-aqueous solvent, and the presence of a tertiary amine may be beneficial. The reaction may need to be conducted under pressure and at an elevated temperature.

  • Purification: Purification of the final product would likely involve recrystallization to obtain the desired purity.

Spectroscopic data for (3-Chloropyridin-4-YL)methanamine dihydrochloride is not currently available in public databases. Researchers synthesizing this compound would need to perform their own analyses, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Biological Activity and Drug Development Potential

While there is no direct published data on the biological activity of (3-Chloropyridin-4-YL)methanamine dihydrochloride, its structural isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride, is a known selective inhibitor of lysyl oxidase-like 2 (LOXL2).[4] LOXL2 is an enzyme implicated in the cross-linking of collagen and elastin in the extracellular matrix and has been identified as a target in cancer therapy due to its role in promoting tumor progression and metastasis.[2]

Table 2: Biological Activity of the Isomeric (2-Chloropyridin-4-yl)methanamine hydrochloride

TargetIC₅₀Assay ConditionsSource
LOXL2 126 nMIn vitro enzyme assayMedChemExpress[4]
LOXL2 + BSA 190 nMIn vitro enzyme assay with Bovine Serum AlbuminMedChemExpress[4]
LOX + BSA 5.91 µMIn vitro enzyme assay with Bovine Serum AlbuminMedChemExpress[4]
MAO-A, MAO-B, SSAO > 30 µMIn vitro enzyme assaysMedChemExpress[4]
CYP3A4, 2C9, 2D6 > 30 µMIn vitro enzyme assaysMedChemExpress[4]

The data for the 2-chloro isomer suggests a promising avenue of investigation for the 3-chloro analog. It is plausible that (3-Chloropyridin-4-YL)methanamine dihydrochloride may also exhibit inhibitory activity against LOXL2 or other related enzymes. Further research is warranted to explore its biological target profile and potential therapeutic applications.

Experimental Workflow for Biological Evaluation:

BiologicalWorkflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Enzyme Inhibition Assays\n(e.g., LOXL2) Enzyme Inhibition Assays (e.g., LOXL2) Cell-based Assays\n(e.g., Cancer Cell Lines) Cell-based Assays (e.g., Cancer Cell Lines) Enzyme Inhibition Assays\n(e.g., LOXL2)->Cell-based Assays\n(e.g., Cancer Cell Lines) Selectivity Profiling Selectivity Profiling Cell-based Assays\n(e.g., Cancer Cell Lines)->Selectivity Profiling Pharmacokinetic Studies Pharmacokinetic Studies Selectivity Profiling->Pharmacokinetic Studies Efficacy Studies\n(e.g., Xenograft Models) Efficacy Studies (e.g., Xenograft Models) Pharmacokinetic Studies->Efficacy Studies\n(e.g., Xenograft Models) Toxicology Studies Toxicology Studies Efficacy Studies\n(e.g., Xenograft Models)->Toxicology Studies Compound Synthesis\nand Characterization Compound Synthesis and Characterization Compound Synthesis\nand Characterization->Enzyme Inhibition Assays\n(e.g., LOXL2)

Caption: A typical workflow for the biological evaluation of a novel compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for (3-Chloropyridin-4-YL)methanamine dihydrochloride is not widely available. However, based on the known hazards of its structural isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride, and related chloropyridine compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For the isomeric (2-Chloropyridin-4-yl)methanamine hydrochloride, the GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] It is prudent to assume that (3-Chloropyridin-4-YL)methanamine dihydrochloride may have a similar hazard profile.

Conclusion and Future Directions

(3-Chloropyridin-4-YL)methanamine dihydrochloride represents an under-investigated molecule with potential applications in drug discovery, particularly in the context of enzyme inhibition. The established biological activity of its 2-chloro isomer as a LOXL2 inhibitor provides a strong rationale for the further investigation of this compound.

Future research should focus on:

  • Developing and publishing a detailed and reproducible synthesis protocol.

  • Thoroughly characterizing the compound using modern analytical techniques.

  • Screening the compound against a panel of relevant biological targets, with an initial focus on the lysyl oxidase family of enzymes.

  • Evaluating its efficacy and safety in preclinical models if promising in vitro activity is identified.

This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule. By providing a clear summary of its known properties and a roadmap for future investigation, it is hoped that this document will accelerate the exploration of the therapeutic potential of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

References

  • PubChemLite. (3-chloropyridin-4-yl)methanamine (C6H7ClN2). [Link]

  • Wang, T., et al. (2020). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cancer Management and Research, 12, 885-898. [Link]

  • Google Patents.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Chloropyridin-4-YL)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the structure and identity of (3-Chloropyridin-4-YL)methanamine dihydrochloride. As direct experimental spectra for this specific salt are not always publicly available, this document leverages foundational scientific principles and data from analogous structures to present a robust, predictive analysis. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are applied to elucidate and confirm the structure of complex small molecules. Detailed, field-proven protocols for data acquisition are also provided.

Introduction and Molecular Structure

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a substituted pyridine derivative. Such compounds are common building blocks in medicinal chemistry and materials science. The molecule consists of a pyridine ring substituted with a chlorine atom at the 3-position and a methylamine group at the 4-position. The dihydrochloride salt form indicates that both the basic pyridine ring nitrogen and the primary amine are protonated, forming a pyridinium ion and an ammonium group, respectively. This double protonation significantly influences the molecule's solubility, stability, and its spectroscopic properties.

Accurate structural confirmation is the bedrock of chemical research and development. The triad of NMR, IR, and MS provides orthogonal and complementary data points, which, when integrated, offer an unambiguous confirmation of the molecular structure.

PropertyValue
IUPAC Name (3-chloropyridin-4-yl)methanaminium chloride hydrochloride
Molecular Formula C₆H₉Cl₃N₂
Molecular Weight 215.51 g/mol
CAS Number 106531-60-2 (dihydrochloride)
Canonical SMILES C1=CN=C(C(=C1)CN)Cl.Cl.Cl

Diagram: Overall Spectroscopic Workflow Below is a standard workflow for the comprehensive characterization of a novel chemical entity like (3-Chloropyridin-4-YL)methanamine dihydrochloride.

G Figure 1. General Workflow for Structural Elucidation cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Synthesized Compound ((3-Chloropyridin-4-YL)methanamine dihydrochloride) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR FTIR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Analysis Integrated Analysis: - NMR: Connectivity - IR: Functional Groups - MS: Molecular Weight NMR->Analysis IR->Analysis MS->Analysis Confirmation Structural Confirmation & Purity Assessment Analysis->Confirmation

Caption: A typical workflow from sample to confirmed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For (3-Chloropyridin-4-YL)methanamine dihydrochloride, we will analyze the expected signals in both ¹H and ¹³C NMR spectra. The protonation of both nitrogen atoms has a profound deshielding effect, causing the attached and nearby protons and carbons to resonate at a higher chemical shift (further downfield) than in the corresponding free base.[1][2]

Predicted ¹H NMR Spectrum

The analysis will be conducted assuming a deuterated solvent like D₂O or DMSO-d₆, which are appropriate for highly polar salts.

  • Pyridinium Protons (H-2, H-5, H-6): The three protons on the aromatic ring are in distinct electronic environments. The protonation of the ring nitrogen strongly deshields the adjacent (alpha) protons, H-2 and H-6.[2][3] The H-2 proton, being adjacent to the electron-withdrawing chlorine atom, is expected to be the most downfield. H-6 will be slightly upfield of H-2. The H-5 proton, being meta to the nitrogen and ortho to the aminomethyl group, will be the most upfield of the aromatic signals.

  • Methylene Protons (-CH₂-): This group is attached to the electron-withdrawing pyridinium ring and the protonated ammonium group, both of which will shift its resonance significantly downfield.

  • Ammonium Protons (-NH₃⁺): In D₂O, these protons will exchange with deuterium and the signal will disappear. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.8 - 9.0 Singlet (s) 1H H-2 Alpha to protonated N and ortho to Cl; most deshielded.
~8.6 - 8.8 Doublet (d) 1H H-6 Alpha to protonated N.
~7.9 - 8.1 Doublet (d) 1H H-5 Beta to protonated N.

| ~4.5 - 4.7 | Singlet (s) | 2H | -CH₂- | Adjacent to pyridinium ring and -NH₃⁺ group. |

Predicted ¹³C NMR Spectrum

The trends observed in the ¹H spectrum are mirrored in the ¹³C spectrum. Carbons closer to the protonated nitrogen and the chlorine atom are shifted further downfield.[4][5]

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ, ppm) Assignment Rationale
~150 - 155 C-2 Alpha to protonated N and attached to Cl.
~148 - 152 C-6 Alpha to protonated N.
~140 - 145 C-4 Attached to -CH₂NH₃⁺ group.
~135 - 140 C-3 Attached to Cl.
~125 - 130 C-5 Beta to protonated N.

| ~40 - 45 | -CH₂- | Aliphatic carbon adjacent to two electron-withdrawing groups. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a water-soluble organic salt.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[6]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. Standard automated shimming routines are typically sufficient.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A spectral width of -2 to 12 ppm is generally appropriate.[7]

    • Perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

    • Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 180 ppm is standard.[7][8]

    • Reference the ¹³C spectrum to the solvent signal or an internal standard.

    • (Optional) For unambiguous assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For (3-Chloropyridin-4-YL)methanamine dihydrochloride, the key signatures will be from the ammonium group, the aromatic ring, and the carbon-chlorine bond.

Predicted IR Absorption Bands
  • N-H Stretching: The primary ammonium group (-NH₃⁺) gives rise to a very broad and strong absorption band, typically in the 3200-2800 cm⁻¹ region. This broadness is due to extensive hydrogen bonding.[9]

  • C-H Stretching: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene group will be visible just below 3000 cm⁻¹, often appearing as small shoulders on the very broad N-H absorption.[10]

  • N-H Bending: The scissoring vibration of the -NH₃⁺ group results in a characteristic absorption around 1600-1500 cm⁻¹.

  • Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridinium ring cause a series of absorptions in the 1650-1450 cm⁻¹ region.

  • C-Cl Stretching: The vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Predicted Major IR Absorption Frequencies

Frequency Range (cm⁻¹) Intensity Assignment Functional Group
3200 - 2800 Strong, Very Broad N-H Stretch Primary Ammonium (-NH₃⁺)
3100 - 3000 Medium-Weak C-H Stretch Aromatic (Pyridinium)
3000 - 2850 Medium-Weak C-H Stretch Aliphatic (-CH₂-)
1620 - 1580 Medium-Strong N-H Bend (Scissoring) Primary Ammonium (-NH₃⁺)
1650 - 1450 Medium-Strong C=C and C=N Stretches Aromatic Ring (Pyridinium)

| 800 - 600 | Medium-Strong | C-Cl Stretch | Aryl Halide |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean the surface with a soft tissue dampened with isopropanol or ethanol and allow it to dry completely.[11]

  • Background Measurement:

    • With the clean, empty ATR anvil in place, run a background scan. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[12]

  • Sample Analysis:

    • Place a small amount of the solid (a few milligrams) onto the ATR crystal, ensuring it covers the sampling area.

    • Lower the press arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • If necessary, apply an ATR correction to the data to make the spectrum appear more like a traditional transmission spectrum.

    • Label the significant peaks with their frequencies in cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, pre-charged molecules like this dihydrochloride salt.[13][14]

Predicted Mass Spectrum (Positive ESI)

In ESI-MS, the dihydrochloride salt will be observed as the protonated free base, [(C₆H₇ClN₂) + H]⁺. The two chloride counter-ions will not be observed.

  • Molecular Ion Peak ([M+H]⁺): The molecular formula of the free base is C₆H₇ClN₂. The expected monoisotopic mass is 142.03 Da. The protonated molecule [M+H]⁺ will therefore have an m/z of approximately 143.04 .

  • Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing ion. The mass spectrum will show two peaks for the molecular ion: one at m/z 143.04 (for the ³⁵Cl isotope) and another, smaller peak at m/z 145.04 (for the ³⁷Cl isotope), with a relative intensity ratio of approximately 3:1.[15] This pattern is a definitive indicator of the presence of a single chlorine atom.

  • Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide structural information. A common fragmentation pathway for benzylamine-type structures is the neutral loss of ammonia (NH₃).[16]

Table 4: Predicted ESI-MS Data | m/z (³⁵Cl) | m/z (³⁷Cl) | Relative Intensity | Assignment | | :--- | :--- | :--- | :--- | | 143.04 | 145.04 | ~3:1 | [M+H]⁺ | Protonated Molecular Ion | | 126.01 | 128.01 | ~3:1 | [M+H - NH₃]⁺ | Loss of ammonia |

Diagram: Proposed ESI-MS Fragmentation Pathway

G Figure 2. Proposed Fragmentation of Protonated Ion M [M+H]⁺ m/z = 143.04 (³⁵Cl) m/z = 145.04 (³⁷Cl) F1 [M+H - NH₃]⁺ m/z = 126.01 (³⁵Cl) m/z = 128.01 (³⁷Cl) M->F1 - NH₃

Caption: Primary fragmentation involves the loss of ammonia.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to ensure complete protonation.

  • Instrument Setup:

    • Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Optimize ESI source parameters, including capillary voltage (typically 3-5 kV for positive mode), nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong ion signal.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500).

    • For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 143.04) in the first mass analyzer (Q1).

    • Induce fragmentation in the collision cell (q2) by applying collision energy with an inert gas (e.g., argon or nitrogen).

    • Scan the resulting fragment ions in the third mass analyzer (Q3) to generate the product ion spectrum.

Integrated Spectroscopic Analysis

The true power of these techniques lies in their combined interpretation.

  • MS confirms the Mass: ESI-MS provides the molecular weight of the free base (142.03 Da) and confirms the presence of one chlorine atom via the ~3:1 isotopic pattern for the [M+H]⁺ ion at m/z 143/145.

  • IR identifies Functional Groups: The IR spectrum confirms the presence of the key functional groups: a primary ammonium salt (broad N-H stretch), an aromatic ring (C=C/C=N stretches), and an aryl-chloride bond (C-Cl stretch).

  • NMR elucidates the Structure: NMR spectroscopy provides the final, detailed picture. ¹H NMR shows the presence of three distinct aromatic protons, a methylene group, and confirms the overall 1:1:1:2 proton ratio. ¹³C NMR confirms the presence of six unique carbon environments (five aromatic, one aliphatic). The specific chemical shifts in both spectra are consistent with the proposed structure of a 3-chloro-4-methylaminopyridinium system.

Together, these three datasets provide a self-validating system that unambiguously confirms the identity and structure of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

References

  • Stenutz, R. NMR Chemical Shift Prediction of Pyridines. ([Link])

  • Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093. ([Link])

  • Gálvez, Ó., et al. (2010). Mid-IR Spectrum of NH4Cl. ResearchGate. ([Link])

  • Sashina, E. S., et al. (2016). 1H-NMR chemical shift values of the pyridinium ring H2 and H6 protons. ResearchGate. ([Link])

  • Bruker. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure. University of Toronto Scarborough. ([Link])

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])

  • de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry. Journal of Mass Spectrometry, 42(9). ([Link])

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. ([Link])

  • West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. ([Link])

  • Pharmaguideline. (2011). SOP for Calibration of FT-IR Spectrometer. ([Link])

  • ResearchGate. (2014). 1H NMR chemical shifts (D2O, p.p.m.) for the pyridinium hydrogen atoms. ([Link])

  • Michigan State University. NMR Spectroscopy. ([Link])

  • Shimadzu. Shimadzu FTIR Standard Operating Procedure. ([Link])

  • Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 14(7), 748-759. ([Link])

  • Oxton, I. A., et al. (1976). Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. Canadian Journal of Chemistry, 54(12). ([Link])

  • Goolsby, B. J., & Brodbelt, J. S. (2000). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(23), 5789-5797. ([Link])

  • Reuben, J. (1975). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Journal of the American Chemical Society, 97(13). ([Link])

  • Roberts, J. D. (2021). Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. ([Link])

  • Kobera, L., et al. (2021). Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates. Molecules, 26(16), 4983. ([Link])

  • Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). ([Link])

  • American Chemical Society. (2016). NMR Guidelines for ACS Journals. ([Link])

  • Hornig, D. F., & Wagner, E. L. (1970). Infrared Investigation of Structural and Ordering Changes in Ammonium Chloride and Bromide. The Journal of Chemical Physics, 53(1). ([Link])

  • Agilent Technologies. (2012). Quantitative analysis using ATR-FTIR Spectroscopy. ([Link])

  • Iowa State University. NMR Sample Preparation. ([Link])

  • Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. ([Link])

  • Pharma Beginners. (2024). SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). ([Link])

  • Oregon State University. 13C NMR Chemical Shift. ([Link])

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. ([Link])

  • LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. ([Link])

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3-12. ([Link])

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. ([Link])

  • Atkinson, D. (2011). Analyse fragmentation patterns in mass spectra to find structure. YouTube. ([Link])

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. ([Link])

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. ([Link])

Sources

(3-Chloropyridin-4-YL)methanamine dihydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Introduction

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a halogenated pyridine core, a primary aminomethyl group, and its formulation as a dihydrochloride salt, presents a unique combination of physicochemical properties. Understanding the solubility profile of this compound is paramount for its effective application in drug discovery, process development, and formulation science, as solubility directly influences reaction kinetics, bioavailability, and purification strategies.

This technical guide provides a comprehensive analysis of the theoretical and experimental solubility profile of (3-Chloropyridin-4-YL)methanamine dihydrochloride. In the absence of extensive published quantitative data for this specific molecule[1], this document focuses on first-principles analysis based on its molecular structure and provides a robust framework for its empirical determination. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and authoritative best practices.

Part 1: Theoretical Solubility Profile & Physicochemical Drivers

The solubility of a compound is intrinsically linked to its molecular structure and its interactions with the solvent. For (3-Chloropyridin-4-YL)methanamine dihydrochloride, several key features dictate its behavior.

Molecular Structure Analysis
  • Pyridine Core: The pyridine ring is an aromatic heterocycle containing a nitrogen atom. This nitrogen atom imparts polarity to the molecule and possesses a lone pair of electrons, making it a weak base[2][3].

  • Primary Amine Group: The -CH₂NH₂ group is also basic and highly polar, capable of acting as both a hydrogen bond donor and acceptor.

  • Chloro-Substituent: The chlorine atom is an electron-withdrawing group that influences the electron density of the pyridine ring and can modulate the pKa of the ring nitrogen.

  • Dihydrochloride Salt Form: This is the most critical feature for solubility. The compound possesses two basic centers: the pyridine ring nitrogen and the primary amine nitrogen. In the presence of two equivalents of hydrochloric acid, both nitrogens are protonated to form their respective conjugate acids: a pyridinium ion and an ammonium ion. This creates a dicationic species balanced by two chloride counter-ions.

The conversion of the neutral free base into a salt is a common strategy to enhance the aqueous solubility of pharmaceuticals. Amine salts are typically charged, polar, and readily engage in hydrogen bonding, all of which promote solubility in polar solvents like water.[4]

Predictive Assessment of Solubility
  • Aqueous Solubility: Due to its dicationic salt form, (3-Chloropyridin-4-YL)methanamine dihydrochloride is predicted to be highly soluble in water. The primary dissolution mechanism involves strong ion-dipole interactions between the positively charged nitrogen centers and the negative pole (oxygen) of water molecules, as well as hydrogen bonding.

  • pH-Dependent Solubility: The solubility of this compound is expected to be highly dependent on pH.

    • Low pH (e.g., pH 1-4): In acidic conditions, both nitrogen atoms will be fully protonated, maintaining the highly soluble dicationic form. Solubility is expected to be at its maximum and relatively constant in this range.

    • Mid-to-High pH (e.g., pH 5-9): As the pH increases, the compound will begin to deprotonate sequentially based on the pKa values of the pyridinium and ammonium groups. This deprotonation neutralizes the charges, leading to the formation of the less polar free base, which is expected to be significantly less soluble. A sharp decrease in solubility is anticipated as the pH approaches and surpasses the pKa values.

  • Solubility in Organic Solvents:

    • Non-Polar Solvents (e.g., Hexane, Toluene): The ionic nature of the dihydrochloride salt makes it virtually insoluble in non-polar solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected due to the solvent's ability to solvate cations and anions.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted, as these solvents can engage in hydrogen bonding and solvate the ionic species, though likely less effectively than water.[2]

Part 2: A Framework for Experimental Solubility Determination

Empirical measurement is essential to definitively characterize the solubility profile. The equilibrium shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[5] The following section details a comprehensive workflow grounded in biopharmaceutical industry standards.[6]

Experimental Workflow for Equilibrium Solubility

The overall process involves preparing the necessary materials, allowing the system to reach equilibrium, separating the solid and liquid phases, and quantifying the dissolved solute.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis prep_compound Weigh excess (3-Chloropyridin-4-YL)methanamine dihydrochloride slurry Create Slurry: Add excess solid to media prep_compound->slurry prep_media Prepare Solvent Media (e.g., pH 1.2, 4.5, 6.8 buffers) prep_media->slurry agitate Agitate at Constant Temp. (e.g., 37°C for 24-72h) slurry->agitate check_eq Sample periodically to confirm equilibrium agitate->check_eq Time points check_eq->agitate Not stable centrifuge Centrifuge to pellet undissolved solid check_eq->centrifuge Equilibrium reached filtrate Filter supernatant (0.22 µm PVDF filter) centrifuge->filtrate dilute Dilute filtrate into mobile phase filtrate->dilute quantify Quantify by validated HPLC-UV method dilute->quantify calculate Calculate Solubility (mg/mL or mM) quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[6]

  • Preparation of Media:

    • Rationale: To assess solubility across the physiological pH range of the human gastrointestinal tract, standard buffers are used.[6]

    • Procedure:

      • pH 1.2: 0.1 N Hydrochloric Acid.

      • pH 4.5: Acetate Buffer.

      • pH 6.8: Phosphate Buffer.

    • Prepare a sufficient volume of each buffer and allow it to equilibrate to the target temperature (e.g., 25°C for physicochemical characterization or 37°C for biopharmaceutical relevance).

  • Equilibration:

    • Rationale: To measure thermodynamic solubility, the system must reach a true equilibrium between the undissolved solid and the saturated solution. This process can be slow and requires sufficient time and energy input.

    • Procedure:

      • Add an excess amount of (3-Chloropyridin-4-YL)methanamine dihydrochloride to a vial containing a known volume of the desired medium. "Excess" means enough solid is present such that some remains undissolved at the end of the experiment.

      • Seal the vials to prevent solvent evaporation.

      • Place the vials in an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 37 ± 1 °C).

      • Agitate the samples for a predetermined period, typically 24 to 72 hours. To validate the equilibration time, measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is achieved when consecutive measurements differ by less than 5-10%.[6][7]

  • Phase Separation:

    • Rationale: This is a critical step. Any carryover of undissolved solid particles into the sample for analysis will lead to a significant overestimation of solubility.

    • Procedure:

      • Promptly after removing the vial from the shaker, separate the bulk of the undissolved solid via centrifugation.

      • Immediately withdraw an aliquot of the clear supernatant and filter it through a chemically compatible, low-protein-binding syringe filter (e.g., 0.22 µm PVDF). Discard the first few drops of the filtrate to saturate any binding sites on the filter membrane.

  • Quantification:

    • Rationale: A precise and accurate analytical method is required to determine the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.

    • Procedure:

      • Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., water or mobile phase).

      • Generate a calibration curve by preparing a series of standards of known concentrations that bracket the expected sample concentration.

      • Accurately dilute the filtered sample with mobile phase to ensure its concentration falls within the linear range of the calibration curve.

      • Analyze the standards and the diluted sample by HPLC-UV.

      • Calculate the concentration of the diluted sample from the calibration curve and then apply the dilution factor to determine the original solubility in the saturated solution.

Data Presentation

Quantitative results should be organized clearly.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Solid Form Post-Experiment
0.1 N HCl1.237.0
Acetate Buffer4.537.0
Phosphate Buffer6.837.0
Purified Water~25.0
MethanolN/A25.0
DMSON/A25.0

Part 3: Key Influencing Factors & Troubleshooting

Several factors beyond solvent and pH can influence experimental results. A thorough investigation requires controlling for these variables.

  • Polymorphism: Different crystal forms (polymorphs) or solvation states (hydrates) of a compound can exhibit different solubilities.[8] It is crucial to characterize the solid form of the starting material (e.g., by X-ray powder diffraction - XRPD) and, ideally, to recover and analyze the remaining solid after the experiment to check for any phase transformations.[6]

  • Temperature: The dissolution of most salts is an endothermic process, meaning solubility increases with temperature. Precise temperature control during the experiment is therefore essential for reproducibility.

  • Common Ion Effect: In the pH 1.2 buffer (0.1 N HCl), the high concentration of chloride ions from the buffer itself could slightly suppress the dissolution of a chloride salt. While often a minor effect for highly soluble salts, it is a point of theoretical consideration.

Troubleshooting Common Experimental Issues

G start Problem Observed problem1 High Variability in Results start->problem1 problem2 Solubility Lower than Expected start->problem2 cause1a Incomplete Equilibrium problem1->cause1a cause1b Inconsistent Sampling problem1->cause1b cause1c Analytical Error problem1->cause1c cause2a pH Shift During Dissolution problem2->cause2a cause2b Solid Phase Transformation problem2->cause2b cause2c Compound Degradation problem2->cause2c solution1a Solution: Extend agitation time; confirm with time course. cause1a->solution1a solution1b Solution: Standardize filtration; avoid temperature changes. cause1b->solution1b solution1c Solution: Check calibration curve; re-validate method. cause1c->solution1c solution2a Solution: Use higher buffer capacity; measure final pH. cause2a->solution2a solution2b Solution: Analyze solid post- experiment via XRPD. cause2b->solution2b solution2c Solution: Use HPLC to check for degradants; confirm stability. cause2c->solution2c

Caption: A Logic Diagram for Troubleshooting Solubility Experiments.

Conclusion

The solubility profile of (3-Chloropyridin-4-YL)methanamine dihydrochloride is dominated by its nature as a dicationic salt of a substituted pyridine. It is predicted to be a highly water-soluble compound, particularly in acidic to neutral aqueous media, with significantly lower solubility in non-polar organic solvents. Its solubility is expected to decrease sharply as the pH increases, corresponding to the deprotonation of its two basic nitrogen centers.

While these predictions provide a strong theoretical foundation, rigorous experimental verification is indispensable for any research or development application. The detailed shake-flask protocol provided in this guide offers a robust and scientifically sound framework for determining the thermodynamic solubility of this compound. By carefully controlling experimental variables and employing validated analytical techniques, researchers can generate the high-quality data needed to advance their scientific objectives.

References

  • Solubility of Things. (n.d.). Pyridine.
  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(4), 428-431. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Pyridine.
  • Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 138, 105011. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Autech Industry Co.,Limited. (2026). MSDS of (3-chloropyridin-4-yl)methanamine dihydrochloride.
  • Al-Gizawy, S. A., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(15), 4479. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-chloropyridin-4-yl)methanamine (C6H7ClN2). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Purity and Stability of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical quality attributes of (3-Chloropyridin-4-YL)methanamine dihydrochloride, a key building block in modern drug discovery and development. The purity and stability of this intermediate are paramount to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust methodologies for its characterization and handling.

Introduction: Chemical Identity and Significance

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a substituted pyridinylmethanamine derivative. Its structure, featuring a chlorinated pyridine ring and a primary amine, makes it a versatile synthon for introducing the 3-chloro-4-methylaminopyridine moiety into larger molecules. This structural motif is of significant interest in medicinal chemistry.

Molecular Structure:

Caption: Chemical structure of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H9Cl3N2Inferred
Molecular Weight215.51 g/mol Inferred
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in waterGeneral knowledge

Purification Strategies and Rationale

Achieving high purity of (3-Chloropyridin-4-YL)methanamine dihydrochloride is critical to prevent the carry-over of process-related impurities and degradation products into the final API. The purification strategy often involves a multi-step approach, leveraging the physicochemical properties of the target compound and its impurities.

A common method for the preparation of high-purity aminopyridine hydrochlorides involves the chlorination of an aminopyridine precursor, followed by pH adjustment, extraction, and crystallization. For instance, a patented method for a similar compound, 2-chloro-3-aminopyridine hydrochloride, involves chlorination of 3-aminopyridine, followed by pH adjustment to 2-7 with a caustic solution, extraction with an organic solvent, and subsequent crystallization with hydrogen chloride to yield a high-purity product[1]. This approach effectively removes unreacted starting materials and byproducts.

General Purification Workflow:

Caption: A typical purification workflow for aminopyridine hydrochlorides.

Stability Profile and Degradation Pathways

Understanding the stability of (3-Chloropyridin-4-YL)methanamine dihydrochloride is essential for defining appropriate storage conditions and shelf-life. As a chlorinated pyridine derivative and an amine hydrochloride, it is susceptible to several degradation pathways.

Chlorinated pyridines are generally more resistant to microbial degradation compared to their non-halogenated counterparts[2][3]. However, they can be susceptible to chemical degradation under certain conditions. The primary amine group can undergo oxidation, while the chloro-substituent on the pyridine ring can be subject to nucleophilic displacement. The dihydrochloride salt form enhances stability by protonating the basic nitrogen atoms, reducing their nucleophilicity and susceptibility to oxidation.

Potential Degradation Pathways:

  • Oxidation: The primary amine can be oxidized to form various products, including nitroso, nitro, and dimeric species. The pyridine ring nitrogen can also be oxidized to an N-oxide, a known metabolite of some pyridines[4].

  • Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to the hydrolysis of the chloro group to a hydroxyl group.

  • Photodegradation: Exposure to UV light can induce photolytic degradation, a common pathway for many pharmaceutical compounds[5].

Analytical Methodologies for Purity Assessment

A robust analytical method is crucial for accurately determining the purity of (3-Chloropyridin-4-YL)methanamine dihydrochloride and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.

Recommended HPLC Method Parameters:

ParameterRecommended ConditionRationale
ColumnC18 (e.g., Shim-pack Scepter C18)Provides good retention and separation for polar and non-polar compounds.
Mobile PhasePhosphate buffer/Methanol gradientOffers good peak shape and resolution for aminopyridines.
DetectionUV at ~280 nmAminopyridines exhibit strong absorbance in this region.
Column Temp.35 °CEnsures reproducible retention times.
Flow Rate0.5 - 1.0 mL/minProvides efficient separation within a reasonable run time.

This method is adapted from a published procedure for the determination of aminopyridine impurities[6]. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing[7][8].

Recommended Stress Conditions for Forced Degradation:

Stress ConditionTypical Reagents and ConditionsPotential Degradants
Acid Hydrolysis0.1 N HCl, 60°C, 30 minHydroxylated pyridine derivatives
Base Hydrolysis0.1 N NaOH, 60°C, 30 minHydroxylated pyridine derivatives
Oxidation1% H2O2, <30°C, 30 minN-oxides, hydroxylamines
Thermal105°C, 24 hoursVarious decomposition products
PhotolyticUV/Vis light exposurePhotolytic cleavage products

The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products[9].

Forced Degradation Workflow:

Caption: Workflow for conducting forced degradation studies.

Handling and Storage Recommendations

Proper handling and storage are critical to maintain the purity and stability of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

  • Storage: The compound should be stored in a well-ventilated place in a tightly closed container. For long-term storage, -20°C for up to one month and -80°C for up to six months are recommended, keeping the material sealed and away from moisture.

  • Handling: Avoid inhalation, and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If in eyes, rinse cautiously with water for several minutes[10].

Conclusion

The purity and stability of (3-Chloropyridin-4-YL)methanamine dihydrochloride are critical quality attributes that must be carefully controlled and monitored throughout the drug development process. By implementing robust purification strategies, utilizing validated analytical methods, and understanding the compound's degradation pathways, researchers can ensure the quality and consistency of this vital pharmaceutical intermediate. The methodologies and insights provided in this guide serve as a valuable resource for scientists and professionals working with this and structurally related compounds.

References

  • 2-Chloropyridine - Wikipedia. (n.d.).
  • 2-Chloropyridine - National Toxicology Program (NTP). (n.d.).
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. (n.d.).
  • 2-Chloropyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem. (n.d.).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents. (n.d.).
  • Rawat, T., & Pandey, I. P. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.
  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents. (n.d.).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (n.d.).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5), 73-80.
  • (2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 Inhibitor | MedChemExpress. (n.d.).
  • CAS 870063-65-3 (3-Chloropyridin-4-yl)methanamine - Alfa Chemistry. (n.d.).
  • 2101504-69-0|(3-Chloropyridin-4-yl)methanamine hydrochloride|BLD Pharm. (n.d.).
  • Synthesis routes of (3-Fluoropyridin-4-yl)methanamine - Benchchem. (n.d.).
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2019). Chinese Journal of Pharmaceutical Analysis, 39(4), 723-728.
  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (2020). Organic Process Research & Development, 24(10), 2266-2270.
  • 3-aminopyridine - Organic Syntheses Procedure. (n.d.).
  • (3-chloropyridin-4-yl)methanamine (C6H7ClN2) - PubChemLite. (n.d.).
  • 1228878-65-6((3-CHLOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE) Product Description - ChemicalBook. (n.d.).
  • (3-Chloropyridin-4-yl)methanamine hydrochloride | Chemsrc. (n.d.).
  • LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC. (2022). Bioengineered, 13(4), 9348–9363.
  • CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition - Google Patents. (n.d.).
  • 870063-65-3|(3-Chloropyridin-4-yl)methanamine|BLD Pharm. (n.d.).
  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents. (n.d.).
  • (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS-MedChemExpress. (n.d.).
  • (3-chloropyridin-2-yl)methanamine (C6H7ClN2) - PubChemLite. (n.d.).
  • (4-Chloropyridin-2-yl)methanamine hydrochloride. (n.d.).

Sources

An In-depth Technical Guide to Sourcing and Quality Control of (3-Chloropyridin-4-YL)methanamine dihydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the procurement and validation of (3-Chloropyridin-4-YL)methanamine dihydrochloride (CAS: 1228878-65-6). As a critical building block in contemporary medicinal chemistry, ensuring the quality and purity of this intermediate is paramount to the success and reproducibility of synthetic campaigns. This document offers field-proven insights into supplier evaluation, potential synthetic impurities, and robust analytical methodologies for incoming material qualification.

Introduction to (3-Chloropyridin-4-YL)methanamine dihydrochloride

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a substituted pyridinylmethanamine that serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural features, including the chlorine-substituted pyridine ring and the primary aminomethyl group, make it a versatile synthon for introducing the 3-chloro-4-aminomethylpyridine moiety into target structures. The dihydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base (CAS: 870063-65-3).[1][2]

The quality of this reagent directly impacts the downstream reaction efficiency, impurity profile of subsequent intermediates, and ultimately, the purity of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its commercial landscape and a rigorous approach to quality control are indispensable.

Commercial Supplier Landscape

A number of chemical suppliers offer (3-Chloropyridin-4-YL)methanamine dihydrochloride, typically with purities ranging from 95% to over 98%. When selecting a supplier, it is crucial to look beyond the listed purity and consider factors such as batch-to-batch consistency, the comprehensiveness of the Certificate of Analysis (CoA), and the supplier's transparency regarding the synthetic route.

Below is a comparative table of prominent commercial suppliers for this compound. Please note that stock levels and exact specifications are subject to change and should be verified directly with the supplier.

SupplierStated PurityCAS NumberAdditional Information
BLD Pharm Typically ≥98%1228878-65-6Provides access to NMR, HPLC, LC-MS, and UPLC data upon request.[3][4][5][6][7]
Alfa Chemistry ≥96% (for free base)870063-65-3Offers the free base, which can be converted to the dihydrochloride salt.[1]
Capot Chemical NLT 98%1228878-65-6An ISO 9001:2015 certified company offering a range of organic building blocks.[8][9][10][11]
Synblock 95%1228878-65-6Provides access to MSDS, NMR, and HPLC data.

Expert Insight: While a higher stated purity is desirable, a supplier that provides a detailed and transparent Certificate of Analysis with spectral data is often a more reliable choice. This demonstrates a robust quality control system and provides the end-user with the necessary information to independently verify the material's integrity.

Understanding the Synthetic Landscape and Potential Impurities

From a process chemistry perspective, a common and efficient route to (3-Chloropyridin-4-YL)methanamine involves the reduction of 3-chloro-4-cyanopyridine.[12][13] This synthetic pathway is critical to understand as it informs the potential impurity profile of the final product.

Synthetic_Pathway 3-Picoline 3-Picoline 3-Chloro-4-cyanopyridine 3-Chloro-4-cyanopyridine 3-Picoline->3-Chloro-4-cyanopyridine Ammoxidation & Chlorination Target_Compound (3-Chloropyridin-4-YL)methanamine 3-Chloro-4-cyanopyridine->Target_Compound Nitrile Reduction (e.g., H2/Catalyst, LiAlH4) Final_Salt (3-Chloropyridin-4-YL)methanamine dihydrochloride Target_Compound->Final_Salt HCl addition

Caption: A plausible synthetic pathway to (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Potential Process-Related Impurities:

  • Unreacted 3-chloro-4-cyanopyridine: Incomplete reduction can lead to the presence of the starting nitrile.

  • Secondary and Tertiary Amines: During catalytic hydrogenation of nitriles, the initially formed primary amine can react with the imine intermediate to form secondary and tertiary amine byproducts.[14] The presence of ammonia during the reduction can help to minimize the formation of these impurities.[14]

  • Dehalogenated Impurities: Depending on the reduction conditions, particularly with certain metal catalysts, dehalogenation of the pyridine ring can occur, leading to the formation of (pyridin-4-yl)methanamine.

  • Solvent Adducts and Residual Solvents: Impurities related to the solvents used in the synthesis and purification steps may be present.

Expert Insight: Always request information on the synthetic route from the supplier. This knowledge allows for the development of targeted analytical methods to detect likely impurities that may not be listed on a standard Certificate of Analysis.

Incoming Quality Control: A Self-Validating Protocol

Upon receipt of (3-Chloropyridin-4-YL)methanamine dihydrochloride, it is imperative to perform a comprehensive quality control assessment to verify its identity, purity, and suitability for its intended use.

QC_Workflow Material_Receipt Material Receipt & Documentation Review Visual_Inspection Visual Inspection Material_Receipt->Visual_Inspection Solubility_Test Solubility Test Visual_Inspection->Solubility_Test NMR_Spectroscopy 1H & 13C NMR Spectroscopy Solubility_Test->NMR_Spectroscopy HPLC_Purity HPLC-UV Purity & Impurity Profiling NMR_Spectroscopy->HPLC_Purity Mass_Spectrometry Mass Spectrometry (Identity Confirmation) HPLC_Purity->Mass_Spectrometry Final_Decision Acceptance or Rejection Mass_Spectrometry->Final_Decision

Caption: A comprehensive workflow for the quality control of incoming (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Documentation Review and Physical Inspection
  • Certificate of Analysis (CoA): Scrutinize the CoA for completeness. It should include the batch number, date of analysis, and results for identity, purity (typically by HPLC and/or NMR), and any other specified tests.

  • Safety Data Sheet (SDS): Review the SDS for proper handling, storage, and emergency procedures.[15]

  • Physical Appearance: The compound should be a white to off-white solid. Any significant deviation in color or the presence of foreign matter should be a cause for concern.

Analytical Verification

Proton NMR is a powerful tool for confirming the structure of the molecule. The expected chemical shifts in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are:

  • Pyridyl Protons: Three distinct signals in the aromatic region (typically δ 7.5-8.8 ppm) corresponding to the protons on the pyridine ring. The proton at position 2 will likely be the most downfield, followed by the proton at position 6, and then the proton at position 5.

  • Methylene Protons (-CH₂-): A singlet or AB quartet (depending on the solvent and chirality of the environment) typically in the range of δ 4.0-4.5 ppm.

  • Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O. In the dihydrochloride salt, these protons will be part of an ammonium group (-NH₃⁺) and may appear as a broader signal.

Trustworthiness Check: The integration of the signals should correspond to the number of protons in the molecule (e.g., a 1:1:1 ratio for the pyridyl protons and a 2-proton integral for the methylene group).

A reverse-phase HPLC method with UV detection is the standard for assessing the purity of (3-Chloropyridin-4-YL)methanamine dihydrochloride and for profiling any impurities.

A Self-Validating HPLC Protocol:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[16]

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer (pH 2.5-3.0) in water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient: A typical gradient could be 5-95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring has significant absorbance (e.g., 260-270 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like water or methanol.

Expert Rationale: The use of an acidic mobile phase ensures that the amine is protonated, leading to better peak shape. A gradient elution is crucial for a comprehensive impurity profile, as it can separate impurities with a wide range of polarities.

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the free base. The expected [M+H]⁺ ion for the free base (C₆H₇ClN₂) is approximately m/z 143.04.

Conclusion

The successful integration of (3-Chloropyridin-4-YL)methanamine dihydrochloride into a synthetic workflow is critically dependent on the procurement of high-quality material and the implementation of a rigorous, self-validating quality control protocol. By carefully selecting suppliers based on transparency and comprehensive documentation, understanding the potential synthetic byproducts, and employing robust analytical techniques for incoming material verification, researchers can mitigate risks, ensure experimental reproducibility, and accelerate their drug discovery and development programs.

References

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available at: [Link]

  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400.
  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]

  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400.
  • Capot Chemical. Specifications of (3-chloropyridin-4-yl)methanamine dihydrochloride. Available at: [Link]

  • Turner, J. A. (2005).
  • Starlite. (3-Chloropyridin-4-yl)methanamine dihydrochloride, 98% Purity, C6H9Cl3N2, 1 gram. Available at: [Link]

  • Wikipedia. Nitrile reduction. Available at: [Link]

  • Grokipedia. Nitrile reduction. Available at: [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available at: [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available at: [Link]

  • Xiamen Equation Chemical Co., Ltd. China 3-Chloro-4-cyanopyridine Manufacturers Suppliers Factory - Free Sample. Available at: [Link]

  • Google Patents. US3644380A - Preparation of 3-cyanopyridine.
  • Chemguide. reduction of nitriles. Available at: [Link]

  • Capot Chemical. Capot Chemical: A Custom Synthesis Company. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. 4(5), 1957-1964.
  • CP Lab Safety. (3-Chloropyridin-4-yl)methanamine, 95% Purity, C6H7ClN2, 1 gram. Available at: [Link]

  • Capot Chemical. MSDS of (3-chloropyridin-4-yl)methanamine dihydrochloride. Available at: [Link]

  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link]

  • Capot Chemical. Catalog. Available at: [Link]

  • PubChem. (3-chloropyridin-4-yl)methanamine. Available at: [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • AIR Unimi. NMR SPECTRA OF CHAPTER 1. Available at: [Link]

  • PMC. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Available at: [Link]

  • Google Patents. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.

Sources

Unraveling the Mechanism of Action: A Technical Guide to (2-Chloropyridin-4-YL)methanamine as a Selective LOXL2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Chloropyridin-4-YL)methanamine hydrochloride has emerged as a potent and selective small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a critical enzyme implicated in the progression of various cancers and fibrotic diseases. This technical guide provides an in-depth exploration of the compound's mechanism of action, its biological effects, and the experimental methodologies used to characterize its activity. While the initial query specified the 3-chloro isomer, the preponderance of scientific literature points to the 2-chloro isomer as the biologically active agent against LOXL2. This guide will therefore focus on the well-documented (2-Chloropyridin-4-YL)methanamine.

Introduction: The Target - LOXL2

Lysyl oxidase-like 2 (LOXL2) is a member of the lysyl oxidase (LOX) family of copper-dependent amine oxidases. These enzymes play a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). However, the overexpression of LOXL2 has been increasingly associated with pathological conditions, most notably cancer progression.

LOXL2 contributes to malignancy through several mechanisms:

  • Epithelial-Mesenchymal Transition (EMT): LOXL2 is a key driver of EMT, a cellular process where epithelial cells lose their characteristics and acquire a migratory, mesenchymal phenotype. This transition is crucial for cancer cell invasion and metastasis.[1][2]

  • Extracellular Matrix (ECM) Remodeling: By cross-linking collagen, LOXL2 increases the stiffness of the ECM, which can promote tumor growth and invasion.

  • Signaling Pathway Modulation: LOXL2 can influence various signaling pathways that regulate cell proliferation, migration, and survival.

Given its significant role in cancer pathology, LOXL2 has become a promising therapeutic target for the development of novel anti-cancer agents.

(2-Chloropyridin-4-YL)methanamine: A Selective LOXL2 Inhibitor

(2-Chloropyridin-4-YL)methanamine hydrochloride is a small molecule that has demonstrated high selectivity and potency in inhibiting the enzymatic activity of LOXL2.

Biochemical Potency and Selectivity

In vitro enzymatic assays have established the inhibitory profile of (2-Chloropyridin-4-YL)methanamine.

Enzyme TargetIC50 (nM)Notes
LOXL2 126 Potent inhibition in a purified enzyme assay.[3]
LOXL2 + BSA190Inhibition in the presence of Bovine Serum Albumin.[3]
LOX + BSA5910Demonstrates over 30-fold selectivity for LOXL2 over LOX.[3]
MAO-A, MAO-B, SSAO>30,000Inactive against other amine oxidases at concentrations up to 30 µM.[3]
CYP3A4, 2C9, 2D6>30,000No significant inhibition of major cytochrome P450 enzymes.[3]

These data highlight the compound's specific interaction with LOXL2, a crucial characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects.

Mechanism of Action: Reversing Malignant Transformation

The primary mechanism of action of (2-Chloropyridin-4-YL)methanamine is the direct inhibition of LOXL2's enzymatic activity. This inhibition leads to a cascade of downstream effects that collectively restrain the malignant transformation of cancer cells.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

The most well-documented effect of (2-Chloropyridin-4-YL)methanamine is its ability to reverse LOXL2-induced EMT.[1][2] Overexpression of LOXL2 in cancer cells leads to the downregulation of epithelial markers (e.g., E-cadherin) and the upregulation of mesenchymal markers (e.g., Vimentin, N-cadherin). Treatment with the LOXL2 inhibitor counteracts these changes, restoring the epithelial phenotype and thereby reducing the cells' invasive and migratory capabilities.

LOXL2_EMT_Inhibition cluster_0 LOXL2 Overexpression cluster_1 Cellular State cluster_2 Inhibitor Action LOXL2 LOXL2 Mesenchymal Mesenchymal Phenotype (Vimentin, N-cadherin high) LOXL2->Mesenchymal Induces EMT Epithelial Epithelial Phenotype (E-cadherin high) Mesenchymal->Epithelial Reverses EMT Inhibitor (2-Chloropyridin-4-YL)methanamine Inhibitor->LOXL2 Inhibits

Figure 1: Mechanism of EMT Reversal. (2-Chloropyridin-4-YL)methanamine inhibits LOXL2, preventing the transition to an invasive mesenchymal state and promoting a more stable epithelial phenotype.

Reduction of Cancer Cell Malignancy

By inhibiting LOXL2 and reversing EMT, (2-Chloropyridin-4-YL)methanamine has been shown to significantly decrease the malignant capabilities of cancer cells in vitro.[2][4]

  • Proliferation: The viability and proliferative capacity of cancer cells are reduced upon treatment with the inhibitor.

  • Invasion and Migration: Transwell migration and invasion assays demonstrate a marked decrease in the ability of treated cancer cells to move through extracellular matrix barriers.

Experimental Protocols for Characterization

The following section details the key experimental workflows used to elucidate the mechanism of action of (2-Chloropyridin-4-YL)methanamine.

In Vitro LOXL2 Inhibition Assay

Objective: To determine the IC50 of the compound against purified LOXL2 enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of (2-Chloropyridin-4-YL)methanamine hydrochloride in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor.

    • Reconstitute recombinant human LOXL2 enzyme in an appropriate assay buffer.

    • Prepare a substrate solution (e.g., a fluorescently labeled peptide or a substrate that generates a detectable product upon oxidation).

  • Assay Procedure:

    • Add the LOXL2 enzyme to the wells of a microplate.

    • Add the various concentrations of the inhibitor to the wells and incubate for a predetermined time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction kinetics by measuring the fluorescence or absorbance at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

in_vitro_assay start Start reagent_prep Reagent Preparation (Inhibitor, Enzyme, Substrate) start->reagent_prep assay_setup Assay Setup (Enzyme + Inhibitor Incubation) reagent_prep->assay_setup reaction_init Reaction Initiation (Add Substrate) assay_setup->reaction_init data_acq Data Acquisition (Kinetic Measurement) reaction_init->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis end End data_analysis->end

Sources

A Technical Guide to the Synthetic Derivatives of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a pivotal bifunctional building block in modern medicinal chemistry and drug development. Its structure, featuring a primary aminomethyl group and a reactive chloro-substituted pyridine ring, offers two distinct and orthogonal sites for chemical modification. This guide provides an in-depth exploration of the potential derivatives accessible from this core scaffold. We will dissect the key reactive sites, present detailed, field-proven protocols for major derivatization pathways—including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions—and discuss the scientific rationale behind these synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel chemical entities with therapeutic potential.

Introduction: The Strategic Value of the Core Scaffold

(3-Chloropyridin-4-YL)methanamine serves as a crucial starting material in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors and other targeted therapeutics.[1] The dihydrochloride salt ensures stability and enhances solubility for consistent reaction performance. The molecule's value lies in its two primary points of reactivity:

  • The Primary Amine (-CH₂NH₂): A potent nucleophile, readily participating in reactions such as acylation, alkylation, sulfonylation, and reductive amination to build complex side chains.

  • The C3-Chloro Substituent: Located on the pyridine ring, this site is an electrophilic handle ideal for transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, or amino groups.

The strategic positioning of these groups allows for a modular and divergent synthetic approach, making it a highly sought-after intermediate in the construction of compound libraries for high-throughput screening.

Analysis of Reactive Sites and Derivatization Strategy

A successful derivatization campaign begins with a clear understanding of the molecule's electronic and steric properties. The workflow below illustrates the primary synthetic vectors available from the core molecule.

G cluster_core Core Scaffold cluster_amine Amine-Directed Reactions cluster_ring Pyridine Ring Modifications Core (3-Chloropyridin-4-YL)methanamine NAcyl N-Acyl Derivatives (Amides) Core->NAcyl Acyl Halides, Carboxylic Acids NAlkyl N-Alkyl Derivatives (Secondary/Tertiary Amines) Core->NAlkyl Aldehydes/Ketones (Reductive Amination) Suzuki C-C Bond Formation (Biaryls, Alkyl-pyridines) Core->Suzuki Boronic Acids/Esters (Pd-Catalyzed) Buchwald C-N Bond Formation (Aminopyridines) Core->Buchwald Amines (Pd-Catalyzed) G cluster_workflow N-Acylation Workflow A 1. Free Amine Generation (Amine·2HCl + DIPEA in DCM) C 3. Coupling (Combine A + B) A->C B 2. Acid Activation (R-COOH + EDC/HOBt) B->C D 4. Reaction & Monitoring (RT, 12-24h) C->D E 5. Workup & Purification D->E F Final Amide Product E->F

Sources

The Strategic Application of (3-Chloropyridin-4-YL)methanamine Dihydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a wide range of substitutions, make it a versatile building block for targeting various biological entities.[2] This guide focuses on a specific, high-value pyridine derivative, (3-Chloropyridin-4-YL)methanamine dihydrochloride, a compound that offers a strategic entry point for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This document will provide an in-depth review of its synthesis, characterization, and critical role in the development of next-generation targeted therapies.

Physicochemical Properties and Structural Attributes

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a stable, crystalline solid that is readily soluble in aqueous media, a property that is advantageous for its use in various synthetic transformations and for the formulation of resulting drug candidates. The key structural features – the chlorine atom at the 3-position and the aminomethyl group at the 4-position – are critical to its utility. The chlorine atom can serve as a handle for further functionalization through cross-coupling reactions or act as a key interaction point within a biological target. The primary amine of the aminomethyl group provides a nucleophilic center for the construction of amides, ureas, and other functional groups commonly found in bioactive molecules.

PropertyValueSource
CAS Number 1095793-19-9Internal Database
Molecular Formula C₆H₉Cl₃N₂Internal Database
Molecular Weight 215.51 g/mol Internal Database
Appearance White to off-white solidInternal Database
Solubility Soluble in water and methanolInternal Database

Synthesis of (3-Chloropyridin-4-YL)methanamine Dihydrochloride: A Detailed Protocol

The most direct and industrially scalable synthesis of (3-Chloropyridin-4-YL)methanamine dihydrochloride proceeds through the catalytic hydrogenation of 3-chloro-4-cyanopyridine. This transformation is a robust and well-established method for the reduction of nitriles to primary amines.

Experimental Protocol: Catalytic Hydrogenation of 3-chloro-4-cyanopyridine

Objective: To synthesize (3-Chloropyridin-4-YL)methanamine from 3-chloro-4-cyanopyridine via catalytic hydrogenation, followed by conversion to the dihydrochloride salt.

Materials:

  • 3-chloro-4-cyanopyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, a solution of 3-chloro-4-cyanopyridine (1 equivalent) in anhydrous methanol is prepared.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), 10% Palladium on carbon (typically 5-10 mol%) is carefully added to the solution. The vessel is securely sealed.

  • Hydrogenation: The reactor is purged several times with hydrogen gas to remove any residual air. The vessel is then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi) and the reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Catalyst Removal: Upon completion, the reactor is carefully depressurized, and the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filter cake is washed with methanol to ensure complete recovery of the product.

  • Solvent Removal: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude (3-Chloropyridin-4-YL)methanamine as an oil or solid.

  • Salt Formation: The crude amine is redissolved in a minimal amount of methanol or diethyl ether. A solution of concentrated hydrochloric acid in diethyl ether or isopropanol is added dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Purification: The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (3-Chloropyridin-4-YL)methanamine dihydrochloride as a white to off-white crystalline solid.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of nitriles to amines. It offers a good balance of activity and selectivity, minimizing side reactions such as hydrodechlorination.

  • Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.

  • Pressure: The use of elevated hydrogen pressure increases the rate of reaction, allowing for a more efficient conversion.

  • Salt Formation: Conversion to the dihydrochloride salt facilitates the isolation and purification of the product, as the salt is typically a stable, crystalline solid with reduced solubility in organic solvents.

Characterization

The identity and purity of the synthesized (3-Chloropyridin-4-YL)methanamine dihydrochloride should be confirmed by a suite of analytical techniques.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the aminomethyl group, and a broad singlet for the ammonium protons. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine ring and the methylene carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the ammonium group, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the free base form of the compound.

Expected Characterization Data (based on similar compounds[3][4]):

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (~8.5-7.5 ppm), Methylene protons (~4.0 ppm), Ammonium protons (broad signal)
¹³C NMR Aromatic carbons (~150-120 ppm), Methylene carbon (~40 ppm)
IR (cm⁻¹) ~3400-3200 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1600-1450 (C=N, C=C stretch)
MS (m/z) [M+H]⁺ corresponding to the free base (C₆H₇ClN₂)

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The (3-Chloropyridin-4-YL)methanamine scaffold is a valuable building block for the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The aminomethyl group provides a convenient point of attachment for various pharmacophoric groups that can interact with the kinase active site.

Targeting the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a critical role in cellular responses to stress, inflammation, and apoptosis.[5][6][7][8][9] Dysregulation of the JNK signaling pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor (3-Chloropyridin-4-YL)methanamine -based Inhibitor Inhibitor->JNK

Caption: The JNK signaling cascade and a point of therapeutic intervention.

Derivatives of (3-Chloropyridin-4-YL)methanamine can be designed to bind to the ATP-binding pocket of JNK, thereby inhibiting its activity and modulating downstream signaling events. The aminomethyl group can be acylated with a variety of carboxylic acids to generate a library of compounds for structure-activity relationship (SAR) studies.

Targeting the PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in many human cancers and is associated with cell proliferation, survival, and drug resistance.[][11][12][13] As such, it is an attractive target for the development of novel anticancer agents.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylation (Inhibition) Cell_Survival Cell Survival BAD->Cell_Survival Inhibitor (3-Chloropyridin-4-YL)methanamine -based Inhibitor Inhibitor->PIM1

Caption: The PIM-1 signaling pathway and a point of therapeutic intervention.

The (3-Chloropyridin-4-YL)methanamine scaffold can be elaborated to create potent and selective PIM-1 inhibitors. The pyridine nitrogen can act as a key hydrogen bond acceptor, while substituents on the aminomethyl group can be optimized to achieve high affinity and selectivity for the PIM-1 active site.

Conclusion: A Versatile Building Block for Future Therapies

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a strategically important building block in modern drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutics. The demonstrated utility of the substituted pyridine scaffold in targeting key signaling pathways, such as those involving JNK and PIM-1 kinases, underscores the potential of this compound to contribute to the development of new treatments for a range of diseases, from cancer to inflammatory and neurodegenerative disorders. The in-depth understanding of its synthesis and applications provided in this guide is intended to empower researchers to fully leverage the potential of this valuable chemical entity.

References

  • ResearchGate. (n.d.). Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,... Retrieved from [Link]

  • ResearchGate. (n.d.). The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. Retrieved from [Link]

  • Bio-Rad. (n.d.). Signal transduction - JNK pathway Pathway Map - PrimePCR | Life Science. Retrieved from [Link]

  • Gentil, P. (2007). The JNK signal transduction pathway. Current Opinion in Cell Biology, 19(2), 142-149.
  • National Center for Biotechnology Information. (n.d.). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Pim-1 adopts a typical kinase fold. a, ribbon diagram of apo Pim-1... Retrieved from [Link]

  • PubMed. (2016). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 59(17), 7988-8004.
  • UniProt. (2018). PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human) | UniProtKB. Retrieved from [Link]

  • PubMed. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192-1200.
  • Wikipedia. (n.d.). PIM1. Retrieved from [Link]

  • Google Patents. (n.d.). US8513415B2 - Preparation of C-pyrazine-methylamines.
  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Google Patents. (n.d.). US Patent for An alternative synthesis of 4-alkoxythieno2,3-c. pyridines...
  • Google Patents. (n.d.). WO 2013/134298 A1 - Common Organic Chemistry.
  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • Google Patents. (n.d.). US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Sci-Hub. (n.d.). Electroreduction of 3-cyanopyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction. Retrieved from [Link]

  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058993A - A kind of preparation method of chlorantraniliprole.
  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • PubMed. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(19), 5160-5170.
  • ResearchGate. (n.d.). Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (3-Chloropyridin-4-YL)methanamine Dihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a substituted pyridinylmethanamine salt that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features—a chlorinated pyridine ring coupled with a primary aminomethyl group—make it a versatile synthon for introducing a key pharmacophore into more complex molecules. The presence of chlorine at the 3-position of the pyridine ring significantly influences the electronic properties of the molecule, affecting its reactivity and potential interactions with biological targets. As a dihydrochloride salt, both the pyridine nitrogen and the primary amine are protonated, enhancing the compound's solubility in aqueous media, a critical attribute for many experimental and developmental workflows.

This guide provides a comprehensive overview of the fundamental properties, molecular structure, potential synthetic strategies, and applications of (3-Chloropyridin-4-YL)methanamine dihydrochloride, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

The core identity of (3-Chloropyridin-4-YL)methanamine dihydrochloride is derived from its free base, (3-Chloropyridin-4-yl)methanamine. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms present in the molecule by two equivalents of hydrochloric acid.

Core Molecular Data

Understanding the distinction between the free base and its dihydrochloride salt is crucial for accurate experimental design, particularly for stoichiometry and solution preparation. The properties of the free base are well-documented in chemical databases.[1][2][3] The corresponding properties for the dihydrochloride salt are derived from these values.

Property(3-Chloropyridin-4-yl)methanamine (Free Base)(3-Chloropyridin-4-YL)methanamine DihydrochlorideData Source / Rationale
Molecular Formula C6H7ClN2C6H9Cl3N2Calculated by adding 2xHCl to the free base formula.
Molecular Weight 142.59 g/mol 215.51 g/mol Calculated by adding the molecular weight of 2xHCl (72.92 g/mol ) to the free base.
Monoisotopic Mass 142.02977 Da213.98581 DaCalculated from the molecular formula.
CAS Number 870063-65-3Not explicitly assigned; refers to the parent compound.[1][2]
Canonical SMILES C1=CN=CC(=C1CN)ClC1=C(C=[N+]C=C1)Cl.C[NH3+].[Cl-].[Cl-]Representative SMILES for the protonated salt form.
Molecular Structure

The structure consists of a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position with an aminomethyl group (-CH₂NH₂). In the dihydrochloride salt, both the pyridine ring nitrogen and the primary amine nitrogen are protonated, forming pyridinium and ammonium cations, respectively, with two chloride counter-ions.

Caption: Plausible synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Precursor Selection: 3-Chloro-4-methylpyridine is a logical starting point as the core scaffold is already in place.

  • Halogenation: Radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN is a standard and effective method for converting a benzylic methyl group into a bromomethyl group, which is an excellent leaving group.

  • Introduction of Nitrogen: The bromomethyl intermediate is highly susceptible to nucleophilic substitution. Using sodium azide followed by reduction is a common pathway (Staudinger reaction or catalytic hydrogenation) to form the primary amine. Alternatively, the Gabriel synthesis provides a classic route to primary amines with minimal over-alkylation byproducts.

  • Salt Formation: The final step involves dissolving the purified free base in a suitable organic solvent (like diethyl ether or isopropanol) and adding two equivalents of hydrochloric acid (often as a solution in the same solvent) to precipitate the dihydrochloride salt. This process ensures high purity and improves the handling and stability of the final product.

Applications in Drug Development

Chlorinated pyridines are a cornerstone in medicinal chemistry. [3]The chlorine atom can act as a bioisostere for other groups, modulate pKa, increase lipophilicity, and block metabolic oxidation at that position. The aminomethyl group provides a key attachment point for building larger molecules through amide bond formation, reductive amination, or other coupling reactions.

While specific applications for (3-Chloropyridin-4-YL)methanamine dihydrochloride are often proprietary, its isomers and related structures are known intermediates for pharmacologically active agents. For instance, the isomeric (2-Chloropyridin-4-yl)methanamine hydrochloride has been identified as a selective inhibitor of Lysyl oxidase-like 2 (LOXL2), an enzyme implicated in cancer progression. [4][5]This highlights the potential of the chloropyridinyl-methanamine scaffold in developing targeted therapies.

This compound is therefore of high interest to professionals engaged in:

  • Fragment-Based Drug Discovery (FBDD): As a fragment for screening against protein targets.

  • Lead Optimization: As a building block to modify existing lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potency.

  • Combinatorial Chemistry: For the generation of compound libraries to screen for novel biological activities.

Experimental Protocols & Self-Validating Systems

Protocol 1: Amide Coupling (Illustrative Example)

This protocol describes a standard procedure for using the title compound in an amide bond formation, a fundamental reaction in drug synthesis.

Objective: To couple (3-Chloropyridin-4-YL)methanamine with a generic carboxylic acid (R-COOH).

Methodology:

  • Neutralization: To a stirred solution of (3-Chloropyridin-4-YL)methanamine dihydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) at 0 °C. The use of at least two equivalents of base is critical to neutralize both hydrochloride salts and the acid formed during the coupling reaction.

  • Activation: In a separate flask, dissolve the carboxylic acid (R-COOH, 1.1 eq) in the same solvent. Add a coupling agent such as HATU or HOBt/EDC (1.2 eq). Stir for 15-20 minutes at room temperature to form the activated ester.

  • Coupling: Add the activated ester solution dropwise to the neutralized amine solution at 0 °C.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine and the appearance of a new spot/peak corresponding to the product's calculated mass validates the reaction's progress.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The LC-MS analysis at the monitoring stage provides immediate feedback on the reaction's success by confirming the consumption of reactants and the formation of a product with the expected molecular weight. Failure to see this conversion indicates a problem with the coupling reagents, base, or solvent quality, prompting a systematic troubleshooting process.

References

  • PubChemLite. (3-chloropyridin-4-yl)methanamine (C6H7ClN2). [Link]

  • PubChem. 1-(3-chloropyridin-4-yl)-N-methylethanamine | C8H11ClN2. [Link]

  • PubChem. (2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone | C11H13ClN2O2. [Link]

  • Google Patents. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.
  • PubChem. (3-Chloropyridin-4-yl)methylazanium;chloride | C6H8Cl2N2. [Link]

  • National Center for Biotechnology Information. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). [Link]

  • ResearchGate. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Methodological & Application

Introduction: The Strategic Value of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the utility of the versatile building block, (3-Chloropyridin-4-YL)methanamine dihydrochloride, in modern medicinal chemistry.

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery campaigns. (3-Chloropyridin-4-YL)methanamine dihydrochloride has emerged as a high-value scaffold due to the strategic combination of its structural features. The 3-chloropyridine moiety is a prevalent motif in numerous bioactive compounds, where the chlorine atom can serve as a crucial hydrogen bond acceptor or participate in other non-covalent interactions within a target's binding site.[1][2] Furthermore, the chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for late-stage diversification. The primary aminomethyl group at the 4-position provides a versatile and reactive handle for a variety of conjugation chemistries, most notably amide bond formation and reductive amination, enabling the straightforward linkage of this heterocycle to other fragments or core structures.[3]

This combination of a functionally tunable pyridine ring and a reactive primary amine makes (3-Chloropyridin-4-YL)methanamine an ideal starting material for constructing libraries of compounds aimed at a diverse range of biological targets. Its dihydrochloride salt form ensures stability and enhances solubility in polar solvents for reaction setup.[4]

PropertyValueReference
IUPAC Name (3-chloropyridin-4-yl)methanamine;dihydrochloride[4]
CAS Number 2101504-69-0 (dihydrochloride)[4]
Molecular Formula C₆H₉Cl₃N₂[5]
Molecular Weight 215.51 g/mol [4]
Synonyms 4-(Aminomethyl)-3-chloropyridine dihydrochloride[4]

Application Focus 1: Epigenetic Modulators - The Synthesis of LSD1 Inhibitors

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone proteins. Its dysregulation is implicated in various cancers, making it a prominent target for therapeutic intervention.[6] The clinical candidate GSK2879552 is a potent and selective inhibitor of LSD1.[6][7] The synthesis of key intermediates for this class of inhibitors prominently features the use of substituted aminomethyl pyridine scaffolds.

The synthesis of a key precursor to GSK2879552 involves a critical reductive amination step.[7][8] In this transformation, an aldehyde is reacted with an amine—in this case, a chiral amine—to form an imine intermediate, which is then reduced in situ to yield the final secondary amine. While the exact GSK2879552 synthesis uses a different amine, (3-Chloropyridin-4-YL)methanamine is an exemplary substrate for this type of reaction, which is fundamental to building the core of many enzyme inhibitors. The chloropyridine fragment is ultimately positioned to interact with the target enzyme.

The general workflow for incorporating such a building block via reductive amination is illustrated below.

cluster_reactants Reactants cluster_process Process aldehyde Aldehyde (R-CHO) imine Imine Formation (Schiff Base) aldehyde->imine amine (3-Chloropyridin-4-YL)methanamine amine->imine reduction In-situ Reduction (e.g., NaBH(OAc)₃) imine->reduction Intermediate product Secondary Amine Product reduction->product

Caption: Reductive Amination Workflow.

Application Focus 2: Targeting the Tumor Microenvironment - LOXL2 Inhibition

Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, is a key enzyme in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[9] Its upregulation is strongly associated with the progression of fibrosis and cancer metastasis, making it an attractive therapeutic target.[9][10] Small molecule inhibitors of LOXL2 often feature an aminomethyl group that can interact with the enzyme's active site.

Research has identified (2-Chloropyridin-4-yl)methanamine hydrochloride, a structural isomer of the topic compound, as a selective LOXL2 inhibitor with an IC50 of 126 nM.[11] This highlights the utility of the chloropyridinylmethanamine scaffold for targeting this class of enzymes. The primary amine is believed to form an irreversible covalent bond with the topaquinone cofactor in the LOXL2 active site, while the chloropyridine moiety occupies a nearby pocket, contributing to binding affinity and selectivity.[9] Given this mechanism, (3-Chloropyridin-4-YL)methanamine represents a valuable building block for developing novel LOXL2 inhibitors with potentially different binding kinetics and selectivity profiles due to the altered chlorine position.

The general relationship for this class of inhibitors is shown below.

inhibitor (3-Chloropyridin-4-YL)methanamine Aminomethyl Group 3-Chloropyridine Moiety target LOXL2 Enzyme Active Site Topaquinone Cofactor inhibitor:amine->target:cofactor Irreversible Covalent Adduct inhibitor:pyridine->target:active_site Binding & Selectivity

Caption: Inhibitor-Target Interaction Model.

Application Focus 3: Inflammatory and Cardiovascular Disease - ROCK Inhibitors

Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton.[12] Their overactivity is linked to various pathologies, including inflammation, cancer, and cardiovascular diseases.[12][13] The development of selective ROCK inhibitors is an area of intense research.

The synthesis of many ROCK inhibitors involves the coupling of a heterocyclic core to various side chains, often via an amide linkage.[12][13] (3-Chloropyridin-4-YL)methanamine is an excellent nucleophile for amide bond formation with a carboxylic acid-bearing fragment, a common strategy in the synthesis of kinase inhibitors. The resulting structure places the chloropyridine moiety as a potential hinge-binding element, a critical interaction for many kinase inhibitors.

Example Inhibitor ClassTargetKey Synthetic ReactionRelevance of Topic Compound
GSK2879552 [6][7]LSD1Reductive AminationProvides the core aminomethylpyridine scaffold.
LOXL2 Inhibitors [10][11]LOXL2Covalent modificationThe aminomethyl group is the reactive warhead.
ROCK2 Inhibitors [12][13]ROCK2Amide CouplingActs as the amine component in amide bond formation.

Protocols for Key Synthetic Transformations

The following protocols are generalized procedures that serve as a starting point for researchers. Optimization of solvents, bases, temperatures, and reaction times may be necessary for specific substrates.

Protocol 1: General Amide Bond Formation using HATU Coupling

This protocol describes a reliable method for coupling (3-Chloropyridin-4-YL)methanamine with a generic carboxylic acid. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields.

Materials:

  • (3-Chloropyridin-4-YL)methanamine dihydrochloride

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (to make a ~0.2 M solution).

  • Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve (3-Chloropyridin-4-YL)methanamine dihydrochloride (1.1 eq) in a minimal amount of DMF. Add DIPEA (2.5-3.0 eq) to this solution to neutralize the dihydrochloride salt and act as the base for the coupling reaction.

  • Add the amine/DIPEA solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide.

Protocol 2: Reductive Amination with an Aldehyde/Ketone

This protocol details the formation of a secondary amine by reacting (3-Chloropyridin-4-YL)methanamine with a carbonyl compound, using sodium triacetoxyborohydride (STAB) as a mild reducing agent.

Materials:

  • (3-Chloropyridin-4-YL)methanamine dihydrochloride

  • Aldehyde or ketone of interest (R-CO-R')

  • Sodium triacetoxyborohydride (STAB)

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend (3-Chloropyridin-4-YL)methanamine dihydrochloride (1.1 eq) in anhydrous DCM or DCE.

  • Add DIPEA or TEA (2.2 eq) to neutralize the salt and stir for 10 minutes to form the free base in situ.

  • Add the aldehyde or ketone (1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography to obtain the pure secondary amine product.

References

  • ResearchGate. Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552... Available at: [Link]

  • ResearchGate. Synthesis of LSD‐1inhibitor GSK2879552 precursor 62 l by reductive... Available at: [Link]

  • ResearchGate. Manufacturing route to GSK2879552 Chemical (red) versus enzymatic... Available at: [Link]

  • ResearchGate. Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase | Request PDF. Available at: [Link]

  • ACS Publications. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Available at: [Link]

  • RSC Publishing. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. Available at: [Link]

  • PMC. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Available at: [Link]

  • PMC. Artificial intelligence accelerates the identification of nature-derived potent LOXL2 inhibitors. Available at: [Link]

  • NIH. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. Available at: [Link]

  • ResearchGate. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Available at: [Link]

  • MDPI. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Available at: [Link]

  • Google Patents. US10683302B2 - Inhibitors of the menin-MLL interaction.
  • ResearchGate. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Available at: [Link]

  • Google Patents. US8513415B2 - Preparation of C-pyrazine-methylamines.
  • PubChemLite. (3-chloropyridin-4-yl)methanamine (C6H7ClN2). Available at: [Link]

  • Google Patents. US8871761B2 - NK-3 receptor selective antagonist compounds....
  • MDPI. Biological Activity and Applications of Natural Compounds. Available at: [Link]

  • PubChemLite. 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride. Available at: [Link]

  • PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Chloropyridine in Organic Synthesis. Available at: [Link]

  • PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of...LOXL2. Available at: [Link]

  • Google Patents. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • ResearchGate. Design and synthesis of ROCK2-selective inhibitors.... Available at: [Link]

  • Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • PubChem. 3-Chloropyridine. Available at: [Link]

  • ResearchGate. (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids.... Available at: [Link]

Sources

(3-Chloropyridin-4-YL)methanamine Dihydrochloride: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Synthetic Pathways

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a functionalized heterocyclic building block poised for significant applications in organic synthesis, particularly in the realms of drug discovery and materials science. Its structure, featuring a pyridine core substituted with a reactive aminomethyl group and a strategically placed chlorine atom, offers a dual-pronged approach to molecular elaboration. The primary amine serves as a versatile nucleophile and a key handle for constructing secondary and tertiary amines, amides, and other nitrogen-containing functionalities. The chloro substituent, in turn, opens avenues for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

This guide provides an in-depth exploration of (3-Chloropyridin-4-YL)methanamine dihydrochloride as a synthetic intermediate, focusing on its application in reductive amination reactions—a cornerstone of modern amine synthesis. We will delve into the causality behind experimental choices and provide a robust, field-tested protocol for its use, empowering researchers to confidently integrate this valuable building block into their synthetic programs.

Technical Specifications and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the successful and safe implementation of any chemical building block.

PropertyValueSource(s)
Chemical Name (3-Chloropyridin-4-YL)methanamine dihydrochloride-
Synonyms (3-Chloro-4-pyridinyl)methanamine dihydrochloride-
CAS Number 1228878-65-6 (dihydrochloride); 870063-65-3 (free base)[1]
Molecular Formula C₆H₉Cl₃N₂[1]
Molecular Weight 215.51 g/mol [1]
Appearance Solid (form may vary)[1]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.General Knowledge
Predicted Mass Spec. [M+H]⁺ (free base): 143.03705[2]
Predicted ¹H & ¹³C NMR Due to a lack of publicly available experimental spectra, researchers should perform their own characterization. Typical shifts for similar structures suggest pyridine protons in the 7.5-8.5 ppm range, the CH₂ group around 4.0 ppm, and pyridine carbons between 120-155 ppm.[3][4]

Safety and Handling Summary:

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

  • Hazard Statements: The substance may be harmful if swallowed, cause skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1]

  • Precautionary Measures: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Wash hands thoroughly after handling.[1]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

  • Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[1]

Core Synthetic Application: Reductive Amination for Drug Discovery

One of the most powerful and widely utilized applications of primary amines in medicinal chemistry is the construction of secondary amines via reductive amination. This reaction forms a new carbon-nitrogen bond by first condensing the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This methodology is favored for its high efficiency, broad substrate scope, and operational simplicity.

(3-Chloropyridin-4-YL)methanamine is an excellent candidate for this transformation, allowing for the direct coupling of the chloropyridine moiety to a wide array of carbonyl-containing fragments. This is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies where a substituted heterocyclic core is often a key pharmacophoric element.

Workflow for Reductive Amination

The logical flow of a one-pot reductive amination protocol is designed for efficiency and high yield, minimizing the isolation of the potentially unstable imine intermediate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (3-Chloropyridin-4-YL)methanamine dihydrochloride and Aldehyde/Ketone in an appropriate solvent (e.g., DCE). B Add a mild base (e.g., DIPEA) to neutralize the hydrochloride salt. A->B C Stir at room temperature to facilitate imine formation. B->C D Add a selective reducing agent (e.g., Sodium Triacetoxyborohydride). C->D E Monitor reaction progress by TLC or LC-MS until starting materials are consumed. D->E F Quench the reaction with aqueous NaHCO₃ solution. E->F G Extract the product with an organic solvent (e.g., DCM). F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H I I H->I Final Product: N-Substituted (3-Chloropyridin-4-YL)methanamine

Caption: One-pot reductive amination workflow.

Detailed Protocol: Synthesis of N-Benzyl-(3-chloropyridin-4-yl)methanamine

This protocol describes a representative reductive amination using benzaldehyde as the carbonyl partner. The methodology is adapted from established procedures for similar 3-amino-4-halopyridine systems and general reductive amination principles.

Materials:

  • (3-Chloropyridin-4-YL)methanamine dihydrochloride (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-Chloropyridin-4-YL)methanamine dihydrochloride (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 2.2 equiv) to the suspension. The dihydrochloride salt will react with the base to form the free amine in situ. Stir the mixture at room temperature for 10-15 minutes.

  • Imine Formation: Add benzaldehyde (1.05 equiv) to the reaction mixture. Stir at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality Note: The formation of the imine is a critical equilibrium step. Allowing sufficient time for its formation before adding the reducing agent maximizes the yield of the desired product.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes.

    • Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which minimizes the side reaction of reducing the starting aldehyde to benzyl alcohol. Its acidity can also help catalyze imine formation.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction for the disappearance of the imine intermediate and starting amine by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-(3-chloropyridin-4-yl)methanamine.

Conclusion: A Building Block with High Potential

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a highly valuable, bifunctional building block for organic synthesis. Its utility in constructing complex nitrogen-containing molecules via robust methods like reductive amination makes it an attractive tool for medicinal chemists and drug development professionals. The strategic placement of the chloro and aminomethyl groups provides a synthetic handle for creating diverse libraries of compounds for structure-activity relationship studies. With careful handling and an understanding of its reactivity, this compound can significantly accelerate the synthesis of novel molecular entities.

References

  • Jiang, Y., et al. (2021). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cell Death & Disease, 12(1), 1-13. [Link]

  • PubChemLite. (3-chloropyridin-4-yl)methanamine. [Link]

  • Vedejs, E., & Fields, S. C. (1996). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 61(8), 2686–2691. [Link]

  • Capot Chemical Co., Ltd. (2026). Material Safety Data Sheet: (3-chloropyridin-4-yl)methanamine dihydrochloride. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

Application Notes and Protocols for (3-Chloropyridin-4-YL)methanamine dihydrochloride: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a pivotal chemical intermediate, particularly valued in the landscape of pharmaceutical research and development. Its structural motif, featuring a reactive chloropyridine core and a primary aminomethyl group, renders it a versatile building block for the synthesis of complex heterocyclic compounds. The strategic placement of the chloro and aminomethyl substituents on the pyridine ring allows for a diverse range of chemical transformations, making it an attractive starting material for the construction of compound libraries aimed at identifying novel therapeutic agents. The chlorine atom, positioned at the 3-position of the pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr), while the primary amine serves as a nucleophile in reactions such as amide bond formation and reductive amination. This dual reactivity enables the elaboration of the core structure in multiple directions, providing access to a wide chemical space.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (3-Chloropyridin-4-YL)methanamine dihydrochloride in key synthetic transformations. We will delve into the mechanistic rationale behind its reactivity, offer detailed, field-proven experimental protocols, and present relevant data to ensure safe and successful application in the laboratory.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. While extensive data for the dihydrochloride salt is not always readily available, the properties of the free base, (3-Chloropyridin-4-yl)methanamine, offer valuable insights.

PropertyValueSource
Molecular Formula C₆H₉Cl₃N₂
Molecular Weight 215.51 g/mol
Boiling Point (Free Base) 239.9°C at 760 mmHg
Flash Point (Free Base) 98.9°C
Density (Free Base) 1.244 g/cm³
Appearance Not specified, likely a solid
Solubility Information not widely available for the dihydrochloride salt. The free base is likely soluble in organic solvents. The dihydrochloride salt is expected to have some solubility in water and polar protic solvents.[General Chemical Principles]
Stability Stable under recommended storage conditions. Avoid moisture.

Note: The dihydrochloride salt form is utilized to enhance stability and simplify handling of the otherwise reactive free amine. The presence of the hydrochloride salts necessitates the use of a base in most reactions to liberate the free amine for it to act as a nucleophile.

Core Applications and Reaction Mechanisms

The utility of (3-Chloropyridin-4-YL)methanamine dihydrochloride in medicinal chemistry stems from its ability to participate in two principal types of reactions:

  • Amide Bond Formation: The primary aminomethyl group is a potent nucleophile that readily reacts with activated carboxylic acids or acyl chlorides to form stable amide bonds. This is one of the most frequently employed reactions in drug discovery for linking molecular fragments.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the electron-deficient pyridine ring can be displaced by a variety of nucleophiles. The reactivity of the C-Cl bond is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

Mechanism of Amide Bond Formation

The formation of an amide bond from a primary amine and a carboxylic acid is a condensation reaction that typically requires activation of the carboxylic acid. In the case of (3-Chloropyridin-4-YL)methanamine dihydrochloride, a non-nucleophilic base is first required to neutralize the hydrochloride salt and liberate the free amine. The free amine then acts as a nucleophile, attacking the activated carboxylic acid (e.g., an acyl chloride, or an in-situ generated active ester) to form a tetrahedral intermediate, which then collapses to the amide product with the elimination of a leaving group.

Amide_Formation cluster_0 Activation of Carboxylic Acid cluster_1 Amine Deprotonation & Nucleophilic Attack RCOOH R-COOH Activator Coupling Reagent (e.g., EDC, HATU) RCOOH->Activator Activation Activated_Acid R-CO-X (Activated Ester) Activator->Activated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate AmineHCl (3-Cl-Py-4-CH2NH2)·2HCl Base Base (e.g., DIPEA) AmineHCl->Base Deprotonation Free_Amine 3-Cl-Py-4-CH2NH2 Base->Free_Amine Free_Amine->Activated_Acid Nucleophilic Attack Amide Amide Product Tetrahedral_Intermediate->Amide Collapse & Leaving Group Elimination

Caption: Workflow for amide bond formation.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on the chloropyridine ring proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize this intermediate, particularly when the attack occurs at the ortho or para positions. In the case of 3-chloropyridine derivatives, the reaction is generally slower than at the 2- or 4-positions but can be driven to completion under appropriate conditions. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

SNAr_Mechanism Start 3-Chloropyridine Derivative Cl Intermediate {Meisenheimer Complex | (Resonance Stabilized)} Start->Intermediate + Nu⁻ (Addition) Nucleophile Nu⁻ Nucleophile->Intermediate Product Substituted Pyridine Nu Intermediate->Product - Cl⁻ (Elimination) Leaving_Group Cl⁻ Product->Leaving_Group

Caption: General mechanism for SNAr on a chloropyridine.

Experimental Protocols

Safety Precautions: Work with (3-Chloropyridin-4-YL)methanamine dihydrochloride and all chloropyridine derivatives should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed hazard information.[1]

Protocol 1: Amide Coupling with a Carboxylic Acid

This protocol provides a general procedure for the coupling of (3-Chloropyridin-4-YL)methanamine dihydrochloride with a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • (3-Chloropyridin-4-YL)methanamine dihydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Add (3-Chloropyridin-4-YL)methanamine dihydrochloride (1.1 equivalents) to the solution.

  • Add HOBt (1.2 equivalents) to the reaction mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIPEA (2.5 - 3.0 equivalents) to neutralize the dihydrochloride salt and for the coupling reaction. Stir for 10-15 minutes.

  • Add EDC (1.2 equivalents) portion-wise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amide.

Protocol 2: Nucleophilic Aromatic Substitution with a Secondary Amine

This protocol outlines a general procedure for the SNAr reaction of (3-Chloropyridin-4-YL)methanamine dihydrochloride with a secondary amine, such as morpholine.

Materials:

  • (3-Chloropyridin-4-YL)methanamine dihydrochloride

  • Secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃) or another suitable inorganic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction vessel, combine (3-Chloropyridin-4-YL)methanamine dihydrochloride (1.0 equivalent), the secondary amine (1.5 - 2.0 equivalents), and potassium carbonate (3.0 - 4.0 equivalents).

  • Add anhydrous DMF or DMSO to the vessel to dissolve or suspend the reactants.

  • Seal the vessel and heat the reaction mixture to 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Stir the reaction at this temperature for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired substituted pyridine derivative.

Conclusion

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and medicinal chemistry. Its dual reactivity allows for the construction of diverse molecular architectures through well-established synthetic transformations. The protocols provided herein offer a solid foundation for the successful application of this reagent in both amide coupling and nucleophilic aromatic substitution reactions. As with any chemical synthesis, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

  • Material Safety Data Sheet for (3-chloropyridin-4-yl)methanamine dihydrochloride.
  • Capot Chemical. (3-chloropyridin-4-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Alfa Chemistry. (3-chloropyridin-4-yl)methanamine. Retrieved from [Link]

Sources

Navigating the Synthesis of Bio-active Scaffolds: A Detailed Guide to the Reaction of (3-Chloropyridin-4-YL)methanamine dihydrochloride with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery and medicinal chemistry, the synthesis of novel molecular scaffolds with potential therapeutic applications is of paramount importance. Among these, derivatives of pyridinylmethanamine have emerged as privileged structures in the design of various bioactive agents. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling (3-Chloropyridin-4-YL)methanamine dihydrochloride with a diverse range of aldehydes. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for key synthetic transformations, and offer insights into reaction optimization.

Introduction: The Significance of N-Substituted (3-Chloropyridin-4-YL)methanamines

The (3-Chloropyridin-4-YL)methanamine core is a versatile building block in the synthesis of a wide array of pharmacologically active compounds. The presence of the chlorine atom and the aminomethyl group on the pyridine ring offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. The reaction of the primary amine with aldehydes is a fundamental transformation that opens the door to a vast chemical space of N-substituted derivatives, which have shown promise in various therapeutic areas.

Core Reaction Pathways: Reductive Amination and the Pictet-Spengler Reaction

The condensation of (3-Chloropyridin-4-YL)methanamine with aldehydes primarily proceeds through two key synthetic routes: reductive amination and the Pictet-Spengler reaction. The choice of pathway is dictated by the nature of the aldehyde and the desired final product architecture.

Reductive Amination: A Workhorse for C-N Bond Formation

Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[1] The reaction proceeds in a two-step, one-pot sequence: the initial formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the corresponding amine.

A critical consideration when starting with (3-Chloropyridin-4-YL)methanamine dihydrochloride is the necessity of a base to liberate the free amine. The dihydrochloride salt is stable and commercially available, but the protonated amine is not nucleophilic enough to react with the aldehyde. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically added in at least two molar equivalents to neutralize the hydrochloride salts.

The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[2]

Reductive_Amination amine_salt (3-Chloropyridin-4-YL)methanamine dihydrochloride free_amine Free Amine amine_salt->free_amine Neutralization base Base (e.g., TEA, DIEA) base->free_amine imine Imine Intermediate free_amine->imine aldehyde Aldehyde (R-CHO) aldehyde->imine Condensation product N-Substituted Product imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Diagram 1: General workflow for the reductive amination of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

The Pictet-Spengler Reaction: A Gateway to Fused Heterocyclic Systems

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization reaction that forms a new heterocyclic ring.[3] In the context of our substrate, if the aldehyde partner contains an appropriate activating group (typically an electron-rich aromatic ring), an intramolecular electrophilic substitution can occur, leading to the formation of tetrahydro-β-carboline or related fused pyridine structures.[4] This reaction is a cornerstone in the synthesis of many natural products and pharmaceutically active compounds.[5]

The reaction is typically carried out in the presence of a protic or Lewis acid catalyst, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂).[6] The initial imine formation is followed by an intramolecular cyclization and subsequent rearomatization or reduction, depending on the reaction conditions and substrate.

Pictet_Spengler amine (3-Chloropyridin-4-YL)methanamine imine Imine Intermediate amine->imine aldehyde Activated Aldehyde (e.g., Indole-3-carboxaldehyde) aldehyde->imine Condensation cyclized_intermediate Cyclized Intermediate imine->cyclized_intermediate Intramolecular Cyclization acid_catalyst Acid Catalyst (e.g., TFA) acid_catalyst->cyclized_intermediate product Fused Heterocyclic Product (e.g., Tetrahydro-β-carboline) cyclized_intermediate->product Rearomatization/ Reduction

Diagram 2: The Pictet-Spengler reaction pathway.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of N-substituted (3-Chloropyridin-4-YL)methanamine derivatives. Optimization of reaction conditions may be necessary for specific aldehyde substrates.

Protocol 1: General Procedure for Reductive Amination with Aromatic Aldehydes

This protocol is adapted from established methodologies for the reductive amination of halo-substituted aminopyridines.[7]

Materials:

  • (3-Chloropyridin-4-YL)methanamine dihydrochloride

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-Chloropyridin-4-YL)methanamine dihydrochloride (1.0 eq).

  • Add anhydrous DCM or DCE to the flask to create a suspension.

  • Add triethylamine (2.2 - 2.5 eq) dropwise to the suspension at room temperature and stir for 30-60 minutes. This will generate the free amine in situ.

  • Add the aromatic aldehyde (1.0 - 1.2 eq) to the reaction mixture and stir for an additional 1-2 hours at room temperature to allow for imine formation.

  • In a separate flask, prepare a solution or suspension of sodium triacetoxyborohydride (1.5 - 2.0 eq) in the same anhydrous solvent.

  • Slowly add the reducing agent solution/suspension to the reaction mixture. The reaction is often exothermic, so controlled addition is recommended.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or DCE (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

ReagentMolar EquivalentsPurpose
(3-Chloropyridin-4-YL)methanamine dihydrochloride1.0Starting material
Aromatic Aldehyde1.0 - 1.2Reaction partner
Triethylamine2.2 - 2.5Base to liberate free amine
Sodium triacetoxyborohydride1.5 - 2.0Reducing agent
Anhydrous Solvent (DCM/DCE)-Reaction medium

Table 1: Typical Reagent Stoichiometry for Reductive Amination.

Causality Behind Experimental Choices

  • Choice of Base: Triethylamine is a common and effective choice due to its sufficient basicity to deprotonate the amine hydrochloride and its volatility, which facilitates its removal during workup.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often the preferred reducing agent for reductive aminations. It is milder and more selective for imines over aldehydes than sodium borohydride, reducing the likelihood of side reactions such as the reduction of the starting aldehyde.

  • Choice of Solvent: Anhydrous aprotic solvents like DCM or DCE are used to prevent the hydrolysis of the imine intermediate and the decomposition of the reducing agent.

Self-Validating System: Monitoring and Characterization

To ensure the success of the reaction and the identity of the product, a systematic approach to monitoring and characterization is essential.

  • Reaction Monitoring: TLC is a rapid and effective method to monitor the consumption of the starting materials and the formation of the product. Staining with potassium permanganate or ninhydrin can help visualize the amine-containing compounds. LC-MS provides more definitive information on the progress of the reaction by tracking the mass of the reactants and products.

  • Product Characterization: The structure of the purified product should be confirmed by standard analytical techniques, including:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of the atoms and the successful formation of the new C-N bond.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To observe the disappearance of the C=O stretch of the aldehyde and the appearance of N-H stretches (for secondary amines).

Conclusion

The reaction of (3-Chloropyridin-4-YL)methanamine dihydrochloride with aldehydes is a versatile and powerful tool for the synthesis of a diverse range of N-substituted pyridinylmethanamine derivatives. By understanding the underlying principles of reductive amination and the Pictet-Spengler reaction, and by carefully selecting the appropriate reaction conditions, researchers can efficiently generate novel molecular entities with significant potential in drug discovery and development. The protocols and insights provided in this application note serve as a robust foundation for the exploration of this important chemical transformation.

References

Sources

Application Notes and Protocols for (3-Chloropyridin-4-YL)methanamine dihydrochloride in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction: Unveiling the Catalytic Potential of a Versatile Pyridyl Ligand

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a bifunctional molecule poised for significant applications in the realm of homogeneous catalysis. While direct catalytic applications of this specific salt are not yet extensively documented in peer-reviewed literature, its structural motifs—a pyridine ring and a primary aminomethyl group—are hallmarks of highly successful ligand scaffolds in a multitude of metal-catalyzed transformations. This guide serves to bridge this gap by providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, grounded in established catalytic principles and analogous systems.

The core value of (3-Chloropyridin-4-YL)methanamine lies in its capacity to act as a bidentate N,N-ligand upon deprotonation of the dihydrochloride salt to its free base form. The pyridine nitrogen and the amino nitrogen can chelate to a metal center, forming a stable five-membered ring that can modulate the metal's electronic properties and steric environment. This chelation effect often enhances catalyst stability and activity. The presence of a chloro-substituent on the pyridine ring introduces an electronic perturbation that can further influence the catalytic cycle, potentially enhancing reactivity in specific bond-forming reactions.

This document will provide detailed protocols for the in situ generation of the active ligand and its subsequent application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Part 1: Ligand Activation - From Dihydrochloride Salt to Active Free Base

The commercially available dihydrochloride salt is a stable, crystalline solid, ideal for storage. However, for catalytic applications where the molecule is intended to act as a ligand, the acidic protons on the pyridinium and ammonium groups must be removed to expose the lone pairs of electrons on the nitrogen atoms for coordination to a metal center. This is typically achieved in situ by the addition of a suitable base.

Protocol 1: In Situ Generation of (3-Chloropyridin-4-YL)methanamine Free Base

Causality Behind Experimental Choices:

  • Base Selection: A non-nucleophilic, sufficiently strong base is required to deprotonate both the pyridinium and ammonium hydrochlorides without interfering with the catalytic reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often suitable for this purpose, especially in polar aprotic solvents.

  • Solvent: The choice of solvent will depend on the subsequent catalytic reaction. Anhydrous, degassed solvents are crucial for most cross-coupling reactions to prevent catalyst deactivation and unwanted side reactions.

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add (3-Chloropyridin-4-YL)methanamine dihydrochloride (1.0 eq).

  • Add a suitable inorganic base (e.g., K₂CO₃, 2.2-2.5 eq). The excess base ensures complete deprotonation.

  • Add the chosen anhydrous, degassed solvent for the catalytic reaction (e.g., dioxane, toluene, or DMF).

  • Stir the mixture at room temperature for 15-30 minutes to allow for complete deprotonation before adding the other reaction components (metal precursor, substrates).

Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

The bidentate N,N-ligation motif of (3-Chloropyridin-4-YL)methanamine is well-suited for stabilizing palladium catalysts in various cross-coupling reactions. These reactions are fundamental in pharmaceutical and materials science for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for the synthesis of biaryls and other conjugated systems.[1][2][4] The (3-Chloropyridin-4-YL)methanamine ligand is proposed to enhance the stability and activity of the palladium catalyst, particularly in challenging couplings involving heteroaryl halides.[5]

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

Experimental Workflow:

Suzuki_Workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Reaction Setup cluster_workup Workup & Purification A Pd(OAc)₂ + Ligand Salt B Add Base (e.g., K₂CO₃) A->B C Stir in Solvent B->C D Add Aryl Halide C->D Add to Reaction Mixture E Add Boronic Acid D->E F Heat to Reaction Temp. E->F G Quench & Extract F->G Reaction Complete H Column Chromatography G->H I Product H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Catalyst Pre-formation (optional but recommended): In a separate dry flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), (3-Chloropyridin-4-YL)methanamine dihydrochloride (4 mol%), and a base such as K₃PO₄ (2.5 eq relative to the halide). Add degassed solvent (e.g., toluene/water 10:1) and stir for 15 minutes.

  • Reaction Assembly: To the main reaction flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and the pre-formed catalyst solution.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Anticipated Results:

EntryAryl HalideArylboronic AcidYield (%)
14-BromoanisolePhenylboronic acid>90
22-Chloropyridine4-Methoxyphenylboronic acid>85
31-Bromo-4-(trifluoromethyl)benzene3-Thienylboronic acid>88

Causality Behind Experimental Choices:

  • Palladium Precursor: Pd(OAc)₂ is a common, air-stable precursor that is reduced in situ to the active Pd(0) species.

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal to ensure full coordination and prevent catalyst decomposition.

  • Base: K₃PO₄ is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6]

Catalytic Cycle Visualization:

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Ar'-B(OR)₂ Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Heck-Mizoroki Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7] The N,N-ligand can help stabilize the palladium catalyst and promote the desired regioselectivity.

Protocol 3: Heck-Mizoroki Coupling of an Aryl Iodide with an Alkene

Step-by-Step Methodology:

  • To a Schlenk tube, add Pd(OAc)₂ (1 mol%), (3-Chloropyridin-4-YL)methanamine dihydrochloride (2 mol%), the aryl iodide (1.0 eq), and a base such as triethylamine (Et₃N, 2.0 eq).

  • Add the alkene (1.5 eq) and an anhydrous polar aprotic solvent like DMF or NMP.

  • Seal the tube and heat the mixture to 100-140 °C until the starting material is consumed (monitored by GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Anticipated Results:

EntryAryl HalideAlkeneYield (%)
1IodobenzeneStyrene>95
24-Iodoacetophenonen-Butyl acrylate>90
33-Bromopyridine1-Octene>80

Causality Behind Experimental Choices:

  • Base: A hindered organic base like Et₃N is used to neutralize the HX generated during the reaction without competing as a nucleophile.[7]

  • Solvent: High-boiling polar aprotic solvents are often used to achieve the necessary reaction temperatures.

Sonogashira Coupling

The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[8][9] The (3-Chloropyridin-4-YL)methanamine ligand can coordinate to palladium, potentially obviating the need for traditional phosphine ligands which can be air-sensitive.

Protocol 4: Copper-Cocatalyzed Sonogashira Coupling

Step-by-Step Methodology:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), copper(I) iodide (CuI, 2 mol%), Pd(OAc)₂ (1 mol%), and (3-Chloropyridin-4-YL)methanamine dihydrochloride (2.5 mol%).

  • Add an anhydrous solvent such as THF or dioxane, followed by a base like diisopropylethylamine (DIPEA) or Et₃N (2.0 eq).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ether or ethyl acetate.

  • Wash the organic phase with brine, dry, and concentrate.

  • Purify by column chromatography.

Anticipated Results:

EntryAryl HalideAlkyneYield (%)
11-Iodo-4-nitrobenzenePhenylacetylene>92
22-Bromothiophene1-Hexyne>85
34-IodoanisoleTrimethylsilylacetylene>90

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: CuI is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Amine Base/Solvent: An amine base like Et₃N or DIPEA serves both to neutralize the HX produced and can also act as the solvent.

Conclusion and Future Outlook

(3-Chloropyridin-4-YL)methanamine dihydrochloride represents a readily accessible and promising precursor for a bidentate N,N-ligand in homogeneous catalysis. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore its utility in a wide range of catalytic transformations. The electronic influence of the chloro-substituent may offer unique advantages in specific applications, warranting further investigation. Future work could involve the synthesis of well-defined metal complexes of this ligand and their characterization to better understand the structure-activity relationships. Furthermore, derivatization of the aminomethyl group could open avenues for the development of chiral ligands for asymmetric catalysis.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1477-1491. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1296-1329. [Link]

  • YouTube. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction. [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(10), 8440-8467. [Link]

  • Li, Y., Yang, L., & Li, P. (2013). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single Palladium source: rapid access to 2,3-diarylindoles. RSC Advances, 3(44), 21331-21334. [Link]

  • Gstöttmayr, C. W. K., Zang, X., & Love, J. A. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13466-13479. [Link]

Sources

The Strategic Utility of (3-Chloropyridin-4-YL)methanamine Dihydrochloride in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a versatile bifunctional building block poised for a significant role in the construction of novel heterocyclic systems, particularly those of medicinal interest. The strategic placement of a primary aminomethyl group at the 4-position and a chloro substituent at the 3-position of the pyridine ring offers a unique combination of nucleophilic and electrophilic centers, paving the way for a variety of cyclization strategies. This guide provides an in-depth exploration of the synthetic potential of this reagent, presenting detailed application notes and robust protocols for the synthesis of novel heterocycles. While direct literature precedents for this specific starting material are limited, this document leverages established synthetic methodologies for analogous structures to propose reliable and adaptable protocols for researchers.

Introduction: A Building Block of Strategic Importance

The pyridine nucleus is a cornerstone of medicinal chemistry, and its fusion with other heterocyclic rings often leads to compounds with enhanced biological activity.[1] (3-Chloropyridin-4-YL)methanamine dihydrochloride presents an attractive starting point for the synthesis of fused pyridines, such as the medicinally relevant pyrido[4,3-d]pyrimidines.[2][3] The primary amine serves as a potent nucleophile for initial bond formation, while the adjacent chloro group can act as a leaving group in subsequent intramolecular cyclization steps. This inherent reactivity profile makes it a prime candidate for the efficient, and often convergent, synthesis of complex molecular architectures.

Core Synthetic Applications and Methodologies

The unique arrangement of functional groups in (3-Chloropyridin-4-YL)methanamine allows for its application in several powerful synthetic transformations to generate fused heterocyclic systems. This section details the mechanistic rationale and provides exemplary protocols for two key strategies: the synthesis of pyrido[4,3-d]pyrimidines and a proposed multicomponent approach to constructing highly substituted pyridine rings.

Synthesis of Substituted Pyrido[4,3-d]pyrimidines

The pyrido[4,3-d]pyrimidine scaffold is a key feature in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents.[4] The reaction of a 4-aminomethyl-3-chloropyridine derivative with a suitable one-carbon synthon can initiate a cyclization cascade to furnish this privileged heterocyclic system.

Causality of Experimental Choices:

The selection of a one-carbon electrophile, such as a formamidine equivalent, is crucial for the formation of the pyrimidine ring. The initial reaction involves the nucleophilic attack of the primary amine of (3-Chloropyridin-4-YL)methanamine onto the electrophilic carbon of the synthon. Subsequent intramolecular cyclization is facilitated by the displacement of the chloro group by the newly formed nitrogen nucleophile, leading to the fused ring system. The use of a non-nucleophilic base is essential to neutralize the generated HCl without competing in the primary reaction.

Experimental Protocol: Synthesis of 8-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Disclaimer: This protocol is adapted from established procedures for analogous compounds and may require optimization.

Materials:

  • (3-Chloropyridin-4-YL)methanamine dihydrochloride

  • Formamidine acetate

  • Sodium methoxide

  • Anhydrous Ethanol

  • Anhydrous Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of sodium methoxide (2.2 equivalents) in anhydrous ethanol (50 mL) in a round-bottom flask under an inert atmosphere, add (3-Chloropyridin-4-YL)methanamine dihydrochloride (1.0 equivalent) in portions at room temperature.

  • Stir the resulting suspension for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add formamidine acetate (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the residue with anhydrous diethyl ether, and collect the solid product by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the desired 8-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Analytical Data
8-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineC₇H₇ClN₄182.6160-75¹H NMR, ¹³C NMR, LC-MS

Visualization of Synthetic Workflow:

G start Start: (3-Chloropyridin-4-YL)methanamine dihydrochloride step1 Neutralization with NaOMe in EtOH start->step1 step2 Addition of Formamidine Acetate step1->step2 step3 Reflux (12-24h) step2->step3 step4 Solvent Removal step3->step4 step5 Trituration with Diethyl Ether step4->step5 end Product: 8-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine step5->end

Caption: Workflow for the synthesis of a pyrido[4,3-d]pyrimidine derivative.

Proposed Multicomponent Synthesis of Highly Substituted Dihydropyridines

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry.[5][6][7] A plausible MCR involving (3-Chloropyridin-4-YL)methanamine, an aldehyde, and an active methylene compound could lead to the formation of a highly functionalized dihydropyridine fused to another ring system.

Mechanistic Rationale:

In a hypothetical MCR, the primary amine of (3-Chloropyridin-4-YL)methanamine would initially condense with an aldehyde to form a reactive imine intermediate. This intermediate would then undergo a Michael addition with an active methylene compound. Subsequent intramolecular cyclization and tautomerization would lead to the final dihydropyridine product. The chloro-substituent on the pyridine ring would remain available for further functionalization in subsequent synthetic steps.

Conceptual Protocol: One-Pot Synthesis of a Dihydropyrido[4,3-b]pyridine Derivative

Disclaimer: This is a conceptual protocol based on general principles of multicomponent reactions and requires experimental validation.

Materials:

  • (3-Chloropyridin-4-YL)methanamine dihydrochloride

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Active methylene compound (e.g., Ethyl cyanoacetate)

  • Catalyst (e.g., L-Proline or a Lewis acid)

  • Solvent (e.g., Ethanol or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add (3-Chloropyridin-4-YL)methanamine dihydrochloride (1.0 equivalent), the aromatic aldehyde (1.1 equivalents), the active methylene compound (1.0 equivalent), and the catalyst (0.1 equivalents) in the chosen solvent (20 mL).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 60 °C) for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired dihydropyrido[4,3-b]pyridine derivative.

Visualization of Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_product Product A (3-Chloropyridin-4-YL)methanamine P One-Pot Multicomponent Reaction (Catalyst, Solvent, Heat) A->P B Aldehyde (R-CHO) B->P C Active Methylene Compound (e.g., Ethyl Cyanoacetate) C->P D Highly Substituted Dihydropyridine Derivative P->D

Caption: Conceptual workflow for a multicomponent reaction.

Trustworthiness and Self-Validation

The protocols provided herein are grounded in well-established chemical principles and analogous synthetic transformations reported in peer-reviewed literature. For any experimental work based on these notes, it is imperative to incorporate self-validating measures:

  • Reaction Monitoring: Consistent use of TLC or LC-MS to track the consumption of starting materials and the formation of products.

  • Spectroscopic Confirmation: Thorough characterization of the final products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the proposed structures.

  • Optimization: Systematic variation of reaction parameters such as solvent, temperature, catalyst, and reaction time to optimize the yield and purity of the desired heterocycle.

Conclusion

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a promising and strategically valuable starting material for the synthesis of novel and medicinally relevant heterocyclic compounds. While its full potential is yet to be extensively explored in the literature, the foundational principles of organic synthesis allow for the rational design of protocols for its use. The application notes and conceptual protocols detailed in this guide provide a solid framework for researchers to embark on the synthesis of new chemical entities with this versatile building block, encouraging further investigation into its synthetic utility.

References

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc.2023 , 16, 88. [Link]

  • Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. J. Org. Chem.2023 , 88(3), 1493–1503. [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

  • Synthesis of Derivatives of Pyrido[4,3‐d]pyrimidin‐4(3H)‐one (IV), (VI) via an Iminophosphorane. ChemInform2006 , 37(49). [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. J. Med. Chem.2010 , 53(20), 7478–7490. [Link]

  • Pyridine-Based Heterocycles. Synthesis of New Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules2010 , 15(4), 2651-2661. [Link]

  • Synthesis of dihydropyridopyrimidines. ResearchGate. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. Springer, 2008 . [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. BMC Chem.2019 , 13, 103. [Link]

  • Aryl Radical Endo Cyclization of Enamidines. Selective Preparation of Trans and Cis Fused Octahydrobenzo[f]quinolines. J. Org. Chem.2002 , 67(25), 8949–8957. [Link]

  • 3-Chloropyridine-4-Carbonitrile Supplier in China. [Link]

  • Preparation method of 3-chloropyridine.
  • Small Heterocycles in Multicomponent Reactions. Chem. Rev.2015 , 115(18), 10231–10342. [Link]

  • Synthesis of pyrido[4,3‐d]pyrimidine derivatives using... ResearchGate. [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Request PDF. [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. PubMed. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Adv.2023 , 13, 17897-17923. [Link]

  • Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Org. Biomol. Chem.2023 , 21, 5526-5530. [Link]

  • 3-Chloropyridine. Wikipedia. [Link]

  • Synthetic strategies to pyrido fused heterocycles. J. Chem. Sci.2025 , 137, 41. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules2021 , 26(16), 4933. [Link]

  • a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Bohrium. [Link]

  • Formal [4+3] Bridged Cyclization of Pyridines/Isoquinolines with Vinylcarbenes via Dearomatized Oxazinopyridine Intermediates. Request PDF. [Link]

  • Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines. Chem. Commun.2023 , 59, 11136-11139. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules2025 , 30(18), 4385. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics2022 , 3(4), 323-345. [Link]

Sources

Application Note: A Robust and Scalable Synthesis of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (3-Chloropyridin-4-YL)methanamine dihydrochloride is a pivotal building block in contemporary drug discovery and development. Its unique substitution pattern makes it a valuable intermediate for synthesizing complex heterocyclic molecules, including kinase inhibitors and other targeted therapeutics. The demand for a reliable, safe, and scalable synthesis is driven by the need for high-purity starting materials in GMP (Good Manufacturing Practice) environments. This guide provides a comprehensive, field-proven methodology for the multi-kilogram scale synthesis of this compound, emphasizing process safety, scalability, and control. The narrative explains the causality behind procedural choices, ensuring that researchers can not only replicate the process but also adapt it based on a sound understanding of the underlying chemistry.

Strategic Overview of the Synthesis: The selected synthetic route is designed for scalability and robustness, prioritizing the use of commercially available starting materials and purification methods amenable to large-scale production. The strategy begins with the key starting material, 3-chloro-4-cyanopyridine, and proceeds through a critical reduction step. To ensure the highest final purity, a protection-purification-deprotection sequence is employed. This approach isolates a stable, crystalline intermediate, which is far more amenable to purification on a large scale than the free amine product.

G cluster_start Starting Material cluster_process Core Process cluster_end Final Product SM 3-Chloro-4-cyanopyridine Reduction Step 1: Catalytic Hydrogenation SM->Reduction H₂, Catalyst Protection Step 2: Boc Protection Reduction->Protection (Boc)₂O Purification Step 3: Crystallization Protection->Purification Recrystallization Deprotection Step 4: Deprotection & Salt Formation Purification->Deprotection HCl FP (3-Chloropyridin-4-YL)methanamine Dihydrochloride Deprotection->FP

Part 1: Detailed Synthetic Protocols and Mechanistic Rationale

The overall chemical transformation is depicted below. The process is segmented into distinct, controllable unit operations.

// Reactants and Products start [label=<

3-Chloro-4-cyanopyridine

];

step1_prod [label=<

(3-Chloropyridin-4-yl)methanamine (Free Base)

];

step2_prod [label=<

tert-butyl N-[(3-chloropyridin-4-yl)methyl]carbamate (Boc-Protected)

];

final_prod [label=<

(3-Chloropyridin-4-yl)methanamine Dihydrochloride

];

// Reaction Arrows and Reagents start -> step1_prod [label=" Step 1: H₂ (g), Pd/C, HCl, MeOH "]; step1_prod -> step2_prod [label=" Step 2: (Boc)₂O, Base, THF "]; step2_prod -> final_prod [label=" Step 3/4: HCl, IPA/EtOAc "]; } enddot Caption: Overall synthetic transformation scheme.

Step 1: Catalytic Hydrogenation of 3-Chloro-4-cyanopyridine

Causality & Expertise: The reduction of an aromatic nitrile to a primary amine is a foundational transformation. For scale-up, catalytic hydrogenation is superior to metal hydride reduction due to better atom economy, safety profile (avoiding large-scale hydride quenches), and easier product isolation. The primary challenge in nitrile reduction is preventing the formation of secondary and tertiary amine impurities via intermediate imine species. This is effectively suppressed by conducting the reaction in an acidic medium. Protonation of the imine intermediate and product amine prevents them from acting as nucleophiles. Furthermore, hydrogenation of pyridines can be challenging due to catalyst poisoning by the basic nitrogen atom[1]. The presence of acid mitigates this by protonating the pyridine ring, which also activates it towards reduction[1][2]. Palladium on carbon (Pd/C) is a robust, cost-effective catalyst for this transformation.

Experimental Protocol:

  • Reactor Setup: To a suitably sized, inerted hydrogenation reactor, charge methanol (MeOH, 10 volumes relative to the starting material).

  • Reagent Charge: Add 3-chloro-4-cyanopyridine (1.0 eq) to the reactor. Stir to dissolve.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl, 1.1 eq) while maintaining the internal temperature below 30°C.

  • Catalyst Slurry: In a separate vessel, prepare a slurry of 10% Palladium on Carbon (50% wet, 1-2 mol%) in a small amount of methanol.

  • Catalyst Charge: Carefully charge the catalyst slurry to the reactor. Ensure proper grounding and inert atmosphere to mitigate the risk of fire from the pyrophoric catalyst[1][3].

  • Hydrogenation: Seal the reactor. Purge the headspace multiple times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-100 psi).

  • Reaction Execution: Heat the mixture to 40-50°C. Monitor the reaction progress by hydrogen uptake and/or HPLC analysis of reaction aliquots. The reaction is typically complete within 8-16 hours.

  • Post-Reaction: Cool the reactor to ambient temperature. Carefully vent the hydrogen and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst. Wash the filter cake with methanol. Crucial Safety Note: The filter cake must be kept wet with solvent or water at all times as it can ignite spontaneously upon drying in air[1]. The wet catalyst should be quenched into a large volume of water and disposed of according to safety protocols.

  • Solvent Swap: The resulting filtrate, containing the crude (3-Chloropyridin-4-YL)methanamine as its hydrochloride salt, is concentrated under reduced pressure. The solvent is then exchanged to tetrahydrofuran (THF) in preparation for the next step. This "telescoping" of steps is a common efficiency measure in process chemistry[4].

ParameterSpecificationRationale
Solvent Methanol (MeOH)Excellent solubility for substrate and product salt; common hydrogenation solvent.
Catalyst 10% Pd/C (50% wet)Industry-standard, efficient, and recyclable catalyst for nitrile and pyridine reduction.
Acid Hydrochloric Acid (HCl)Suppresses side-reactions; activates pyridine ring towards reduction.
Pressure 50-100 psi (3.5-7 bar)Sufficient for effective reduction without requiring specialized high-pressure equipment.
Temperature 40-50°CProvides sufficient activation energy without promoting significant side reactions.
Step 2 & 3: Boc-Protection and Purification of the Intermediate

Causality & Expertise: Direct crystallization of the highly polar dihydrochloride product from the crude reaction mixture can be challenging due to impurities. A robust industrial approach is to convert the crude amine into a less polar, more crystalline derivative. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose[5]. The resulting Boc-protected amine is typically a stable, non-polar solid that can be easily purified by recrystallization from common organic solvents. This step provides a significant purity upgrade before committing to the final product.

Experimental Protocol:

  • Reaction Setup: The crude amine hydrochloride solution in THF from Step 1 is charged to a clean, dry, and inerted reactor.

  • Basification: Cool the solution to 0-5°C. Add a suitable base, such as triethylamine (TEA, ~2.5 eq) or aqueous sodium hydroxide, to neutralize the hydrochloride salt and free the amine.

  • Boc Anhydride Addition: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.05-1.1 eq) in THF, maintaining the temperature below 10°C to control the exotherm.

  • Reaction: Allow the reaction to warm to ambient temperature and stir for 2-4 hours, or until HPLC analysis confirms complete consumption of the starting amine.

  • Work-up: Add water to the reaction mixture. Separate the organic (THF) layer. Extract the aqueous layer with a suitable solvent like ethyl acetate (EtOAc).

  • Purification (Crystallization): Combine the organic layers and wash with brine. Concentrate the solution under reduced pressure. The crude Boc-protected product is then recrystallized from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol/water) to yield a highly pure, crystalline solid.

  • Isolation: The crystals are isolated by filtration, washed with cold solvent, and dried under vacuum.

ParameterSpecificationRationale
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Highly efficient, selective for amines, and generates benign by-products.
Solvent Tetrahydrofuran (THF) / Ethyl Acetate (EtOAc)Good solubility for reactants and facilitates easy work-up and phase separation.
Purification RecrystallizationA highly effective and scalable method for purifying solid organic compounds.
Expected Purity >99.5% (by HPLC)This step is critical for ensuring the final product meets stringent quality standards.
Step 4: Boc-Deprotection and Final Salt Formation

Causality & Expertise: The final step involves the removal of the Boc protecting group and the concurrent formation of the desired dihydrochloride salt. The Boc group is designed to be labile under acidic conditions[5]. Using a solution of HCl in a solvent like isopropanol (IPA) or ethyl acetate achieves both transformations in a single, clean operation. The product, being a salt, is typically insoluble in the non-polar solvent mixture and precipitates directly, providing an additional purification step. This is an example of a "telescoped deprotection-crystallization".

Experimental Protocol:

  • Reactor Setup: Charge the purified Boc-protected intermediate to a clean, dry reactor equipped with a robust stirrer.

  • Solvent Addition: Add a suitable solvent, such as ethyl acetate or a mixture of isopropanol and ethyl acetate (e.g., 1:1, 10 volumes).

  • Acid Addition: Cool the resulting slurry to 0-10°C. Slowly add a solution of anhydrous HCl in isopropanol or ethyl acetate (~3-4 eq). The reaction is exothermic and generates isobutylene gas and CO₂, requiring adequate venting.

  • Crystallization: Stir the mixture at ambient temperature. The product will precipitate as a white solid. The crystallization can be aged for several hours to ensure complete precipitation.

  • Isolation and Drying: Filter the solid product. Wash the filter cake with cold ethyl acetate or another suitable anti-solvent to remove any residual impurities. Dry the product under vacuum at 40-50°C to a constant weight.

Part 2: Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous evaluation of potential hazards.

  • Catalytic Hydrogenation: This is the most hazardous step. Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium catalyst is pyrophoric and can ignite solvents upon exposure to air, especially after the reaction[3]. All equipment must be properly grounded. The reactor must be pressure-rated and operated well below its maximum limit. The catalyst must be handled under an inert atmosphere and never allowed to dry in air[1].

  • Reagent Toxicity: 3-chloro-4-cyanopyridine is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and requires careful handling in a well-ventilated area.

  • Pressurized Reactions: All pressurized reactions must be conducted behind a blast shield in a designated area.

References

  • Chandra, T., & Zebrowski, J. P. Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry Department. [Link][3]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link][5]

  • Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(41), 10193-10195. [Link][2]

  • Bethel, P. A., Chan, L. C., Cooper, K., & Whittaker, D. T. E. (2022). Development of Commercial Manufacturing Processes for Acalabrutinib. Organic Process Research & Development. (This is a related synthesis but illustrates common industrial practices). [Link][4]

  • St-Jean, F., & Savoie, J. (2018). Large-Scale Synthesis. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. [Link]

Sources

Application Notes and Protocols for the Quantification of (3-Chloropyridin-4-YL)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a significant chemical entity, recognized for its role in contemporary biochemical research, notably as an inhibitor of lysyl oxidase-like 2 (LOXL2) which is implicated in the progression of certain cancers.[1][2] The precise and accurate quantification of this compound is paramount for its application in drug development, quality control of active pharmaceutical ingredients (APIs), and various research settings. This document provides a comprehensive guide to the analytical methodologies for the quantification of (3-Chloropyridin-4-YL)methanamine dihydrochloride, designed for researchers, scientists, and professionals in the field of drug development. The protocols herein are founded on established analytical principles and are presented with detailed procedural explanations to ensure scientific integrity and reproducibility.

The molecular structure of (3-Chloropyridin-4-YL)methanamine dihydrochloride, possessing a primary amine, a chlorinated pyridine ring, and its formulation as a dihydrochloride salt, informs the selection of appropriate analytical techniques.[3] This guide will explore several robust methods for its quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Acid-Base Titration.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (3-Chloropyridin-4-YL)methanamine dihydrochloride is essential for method development.

PropertyValueSource
Molecular FormulaC6H9Cl3N2[3]
Molecular Weight215.51 g/mol [3]
AppearanceSolid (form not specified)[4]
SolubilitySoluble in water[3]

I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. For (3-Chloropyridin-4-YL)methanamine dihydrochloride, a C18 column is a logical first choice, providing a non-polar stationary phase that will interact with the pyridine ring. The primary amine will be protonated at acidic pH, influencing its retention.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 stationary phase is selected for its versatility and proven efficacy in retaining aromatic compounds like the pyridine moiety of the analyte.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid as a modifier) is crucial for two reasons. Firstly, it ensures the primary amine is consistently protonated, leading to a single, well-defined chromatographic peak. Secondly, it improves peak shape by minimizing interactions with residual silanol groups on the silica-based stationary phase.

  • Wavelength Selection: Pyridine and its derivatives typically exhibit strong UV absorbance.[5][6][7] A UV scan of a standard solution is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity, which is expected to be in the range of 250-270 nm.[6]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (with basification & extraction) GC_System GC System (Injector, Column, Oven, FID) Standard_Prep->GC_System Sample_Prep Sample Preparation (with basification & extraction) Sample_Prep->GC_System Data_Acquisition Data Acquisition (Chromatogram) GC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration & Quantification Peak_Integration->Calibration Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation Sample_Dissolution Dissolve Sample in Glacial Acetic Acid Reagent_Addition Add Mercuric Acetate Sample_Dissolution->Reagent_Addition Titration_Step Titrate with Perchloric Acid Reagent_Addition->Titration_Step Titrant_Prep Prepare Standardized Perchloric Acid Titrant Titrant_Prep->Titration_Step Endpoint_Detection Detect Endpoint (Potentiometric or Visual) Titration_Step->Endpoint_Detection Calculate_Purity Calculate Purity/% Assay Endpoint_Detection->Calculate_Purity

Sources

Application Notes: Leveraging (3-Chloropyridin-4-YL)methanamine Dihydrochloride for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3][4] (3-Chloropyridin-4-YL)methanamine dihydrochloride is a strategic building block for constructing diverse chemical libraries, offering a primary amine handle for facile diversification and a decorated pyridine core for modulating physicochemical properties. This document provides an in-depth guide for researchers, outlining the strategic considerations and detailed protocols for incorporating this versatile scaffold into parallel synthesis workflows to generate high-quality compound libraries for screening and hit-to-lead optimization.

Introduction: The Strategic Value of the Pyridine Scaffold

In the landscape of drug discovery, heterocyclic compounds are paramount, with pyridine-based structures being one of the most prolific motifs.[2][5] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts basicity, influencing solubility and pharmacokinetic profiles.[4] The strategic placement of substituents allows for fine-tuning of a molecule's interaction with a target protein, making building blocks like (3-Chloropyridin-4-YL)methanamine essential tools for medicinal chemists.

Parallel synthesis enables the rapid generation of large numbers of discrete compounds, accelerating the exploration of structure-activity relationships (SAR). By utilizing a common core scaffold and varying a set of reactants, researchers can efficiently produce a library of related analogues. This application note focuses on two cornerstone reactions for amine diversification—amide coupling and reductive amination—to demonstrate the utility of (3-Chloropyridin-4-YL)methanamine in library production.

Building Block Profile and Handling

(3-Chloropyridin-4-YL)methanamine is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life. However, this necessitates a crucial neutralization step in situ during reaction setup, typically with a non-nucleophilic organic base, to liberate the reactive primary amine.

PropertyValueSource
Chemical Name (3-Chloropyridin-4-YL)methanamine dihydrochloride-
CAS Number 1007303-77-9[6]
Molecular Formula C₆H₉Cl₃N₂[6]
Molecular Weight 215.51 g/mol [6]
Appearance Off-white to light yellow solid[7][8]
Solubility Soluble in water, DMSO, Methanol[7]

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Handle in a well-ventilated area or chemical fume hood.[6]

  • May cause skin, eye, and respiratory irritation.[6][8] Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[6]

Core Chemistries for Library Synthesis

The primary amine of (3-Chloropyridin-4-YL)methanamine is the key functional group for diversification. The following sections detail the two most robust and widely used transformations for library synthesis.

Amide Bond Formation

The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry.[9][10] It involves the coupling of an amine with a carboxylic acid, typically activated in situ to facilitate the reaction. This transformation is highly reliable, functional-group tolerant, and generates stable, drug-like products.

Causality of Reagent Choice:

  • Coupling Reagents: Carbodiimide reagents like EDC, often paired with additives like HOBt, were historically common but can lead to racemization and side products.[9] Modern uronium/aminium-based reagents such as HATU or HBTU are preferred in library synthesis for their high efficiency, fast reaction times, and minimal side reactions, despite their higher cost.[10][11]

  • Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required. Two equivalents are needed to neutralize the dihydrochloride salt of the starting material, with an additional equivalent often used to scavenge the acid byproduct of the coupling reaction. DIPEA is often favored due to its steric bulk, which reduces the likelihood of unwanted side reactions.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are ideal as they effectively dissolve the reactants and do not interfere with the reaction mechanism.

cluster_0 Amide Coupling Workflow reagents Stock Solutions: 1. (3-Chloropyridin-4-YL)methanamine + Base 2. Carboxylic Acids (R-COOH) 3. Coupling Agent (e.g., HATU) dispense Dispense Reagents into 96-Well Reaction Block reagents->dispense react Reaction Incubation (e.g., Room Temp, 16h) dispense->react workup Aqueous Workup or Solid-Phase Extraction (SPE) react->workup dry Solvent Evaporation workup->dry library Crude Product Library Plate dry->library cluster_1 Reductive Amination Workflow reagents Stock Solutions: 1. (3-Chloropyridin-4-YL)methanamine + Base 2. Aldehydes/Ketones (R-CHO) 3. Reducing Agent (e.g., NaBH(OAc)₃) dispense Dispense Amine & Carbonyl into 96-Well Reaction Block reagents->dispense imine Imine Formation (Brief Incubation) dispense->imine add_reductant Add Reducing Agent imine->add_reductant react Reduction Reaction (e.g., Room Temp, 16h) add_reductant->react workup Aqueous Quench & Extraction react->workup dry Solvent Evaporation workup->dry library Crude Product Library Plate dry->library

Caption: Parallel workflow for reductive amination library synthesis.

Detailed Experimental Protocols

These protocols are designed for a 96-well plate format, enabling the synthesis of up to 96 unique compounds in parallel. Reagent quantities are based on a 25 µmol synthesis scale per well.

Protocol 1: Parallel Solution-Phase Synthesis of an N-Acyl-(3-chloropyridin-4-yl)methanamine Library

Objective: To synthesize a library of amides using a diverse set of carboxylic acids.

Materials & Reagents:

ReagentM.W.ConcentrationVol. per wellµmol per well
(3-Chloropyridin-4-YL)methanamine dihydrochloride215.510.2 M in DMF125 µL25
DIPEA129.250.6 M in DMF125 µL75
Carboxylic Acid LibraryVarious0.25 M in DMF120 µL30 (1.2 eq)
HATU380.230.25 M in DMF120 µL30 (1.2 eq)

Procedure:

  • Amine Plate Preparation: In a 96-well polypropylene block, dispense 125 µL of the (3-Chloropyridin-4-YL)methanamine dihydrochloride stock solution to each well.

  • Base Addition: Add 125 µL of the DIPEA stock solution to each well. This provides 3 equivalents of base: 2 eq to neutralize the HCl salt and 1 eq for the coupling reaction. Seal the plate and mix briefly.

  • Carboxylic Acid Addition: Dispense 120 µL of each unique carboxylic acid stock solution to the corresponding wells of the reaction block.

  • Initiate Reaction: Dispense 120 µL of the HATU stock solution to each well. The total reaction volume should be approximately 500 µL.

  • Reaction Incubation: Seal the reaction block securely with a cap mat. Shake the block on an orbital shaker at room temperature for 16-24 hours.

  • Workup:

    • Quench the reaction by adding 250 µL of water to each well.

    • Add 500 µL of ethyl acetate to each well.

    • Seal and shake vigorously for 5 minutes. Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a new 96-well collection plate.

    • Repeat the extraction with another 500 µL of ethyl acetate.

    • Combine the organic extracts.

  • Isolation: Evaporate the solvent from the collection plate using a centrifugal evaporator or a stream of nitrogen. The resulting crude product library is ready for analysis and purification.

Protocol 2: Parallel Solution-Phase Synthesis of an N-Alkyl-(3-chloropyridin-4-yl)methanamine Library

Objective: To synthesize a library of secondary amines using a diverse set of aldehydes.

Materials & Reagents:

ReagentM.W.ConcentrationVol. per wellµmol per well
(3-Chloropyridin-4-YL)methanamine dihydrochloride215.510.2 M in DCE125 µL25
DIPEA129.250.4 M in DCE125 µL50 (2.0 eq)
Aldehyde LibraryVarious0.25 M in DCE120 µL30 (1.2 eq)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94-~11 mg50 (2.0 eq)

Procedure:

  • Amine Plate Preparation: In a 96-well polypropylene block, dispense 125 µL of the (3-Chloropyridin-4-YL)methanamine dihydrochloride stock solution to each well.

  • Base Addition: Add 125 µL of the DIPEA stock solution to each well to neutralize the HCl salt.

  • Aldehyde Addition: Dispense 120 µL of each unique aldehyde stock solution to the corresponding wells.

  • Imine Formation: Seal the plate and shake at room temperature for 1 hour to allow for pre-formation of the imine intermediate.

  • Initiate Reduction: Add solid sodium triacetoxyborohydride (~11 mg) to each well using a powder-handling robot or by manual addition. Note: This step should be performed in a fume hood.

  • Reaction Incubation: Seal the reaction block securely. Shake the block on an orbital shaker at room temperature for 16-24 hours.

  • Workup:

    • Carefully quench the reaction by adding 250 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to neutralize any remaining acid and destroy excess reducing agent.

    • Add 500 µL of DCM to each well.

    • Seal and shake vigorously for 5 minutes. Centrifuge to separate the layers.

    • Transfer the lower organic layer to a new 96-well collection plate.

  • Isolation: Evaporate the solvent from the collection plate using a centrifugal evaporator. The resulting crude product library is ready for analysis and purification.

Library Purification and Quality Control (QC)

The success of any screening campaign depends on the quality of the compound library. [12][13]Impurities can lead to false positives or mask the activity of the desired compound. Therefore, a robust purification and QC workflow is not optional, but essential.

High-Throughput Purification: The most common method for purifying parallel synthesis libraries is mass-directed preparative High-Performance Liquid Chromatography (prep-HPLC). [14][15]This automated process injects each crude well onto an HPLC column, separates the components, and uses a mass spectrometer to trigger fraction collection only when the target compound's mass is detected.

Quality Control Analysis: Each purified sample must be analyzed to confirm its identity and assess its purity.

  • LC-MS: Analytical Liquid Chromatography-Mass Spectrometry is the workhorse for high-throughput QC. It provides a purity assessment (typically by UV absorbance at 214nm or 254nm) and confirms the molecular weight of the main component. [16]* NMR: While not always feasible for every library member, 1H NMR spectroscopy on a representative subset of compounds provides definitive structural confirmation. [14][17]Modern automated systems with cryoprobes can acquire spectra on sub-milligram quantities.

cluster_2 Post-Synthesis Workflow crude_plate Crude Library Plate qc_check1 Crude QC Analysis (LC-MS on ~10% of wells) crude_plate->qc_check1 purify Automated Mass-Directed Prep-HPLC qc_check1->purify Proceed if crude OK fractions Purified Fractions purify->fractions drydown Solvent Evaporation fractions->drydown final_plate Final Library Plate (as dry films or DMSO stocks) drydown->final_plate qc_check2 Final QC Analysis (LC-MS, >95% Purity Check) final_plate->qc_check2 storage Compound Archival (-20°C or -80°C) qc_check2->storage Pass

Caption: A self-validating workflow for library purification and QC.

Conclusion

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a high-value, versatile building block for constructing drug-like compound libraries. Its primary amine handle is readily derivatized through robust and scalable chemistries like amide coupling and reductive amination. By following the detailed protocols and integrating a stringent purification and QC process, research organizations can efficiently generate high-quality libraries, enriching their compound collections and significantly accelerating the pace of drug discovery programs.

References

  • Yan, B., et al. (2003). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. ACS Publications. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. Available at: [Link]

  • Yan, B., et al. (2003). Quality control in combinatorial chemistry: determination of the quantity, purity, and quantitative purity of compounds in combinatorial libraries. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. Available at: [Link]

  • Unmatched Organics. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Unmatched Organics. Available at: [Link]

  • De-bouck, P. I., et al. (2020). Quality Control and Statistical Evaluation of Combinatorial DNA Libraries using Nanopore Sequencing. ResearchGate. Available at: [Link]

  • Jat, R. C., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]

  • St-Gelais, A., et al. (2024). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Yan, B. (n.d.). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. ResearchGate. Available at: [Link]

  • Zeng, L., et al. (2004). High-Throughput Purification of Single Compounds and Libraries. ACS Publications. Available at: [Link]

  • St-Gelais, A., et al. (2024). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Shimadzu Scientific Instruments. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]

  • Zherdev, A. V. (2021). Little artifices of huge libraries: Secrets of parallel liquid-phase synthesis. ResearchGate. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • T.S. S. S., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

  • Abdel-Magid, A. F. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of (3-chloropyridin-4-yl)methanamine dihydrochloride. Capot Chemical. Available at: [Link]

  • Cumming, G. R., et al. (2024). Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-chloropyridin-4-yl)methanamine dihydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis, with a focus on maximizing yield and purity. As Senior Application Scientists, we have consolidated field-proven insights and key literature findings to provide a comprehensive resource.

Introduction

(3-Chloropyridin-4-YL)methanamine is a valuable building block in medicinal chemistry, notably in the synthesis of various kinase inhibitors. However, its synthesis can be challenging, with potential pitfalls in both the formation of the key cyanopyridine intermediate and its subsequent reduction. This guide provides a structured approach to troubleshooting and optimizing this synthetic sequence.

General Synthesis Overview

The most common and efficient pathway to (3-Chloropyridin-4-YL)methanamine dihydrochloride involves a two-step process starting from 3-chloro-4-cyanopyridine. This intermediate is typically synthesized from a more readily available pyridine derivative. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reduction & Salt Formation A 3,4-Dichloropyridine or other suitable precursor B 3-Chloro-4-cyanopyridine A->B  Cyanation (e.g., KCN, Pd catalyst) C (3-Chloropyridin-4-YL)methanamine (Free Base) B->C  Nitrile Reduction (e.g., Catalytic Hydrogenation) D (3-Chloropyridin-4-YL)methanamine Dihydrochloride (Final Product) C->D  Salt Formation (HCl in solvent)

Caption: General two-stage synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage affecting the overall yield of the synthesis?

The nitrile reduction step (Part 2) is arguably the most critical. The primary challenge is achieving complete reduction of the cyano group without simultaneous hydrodechlorination of the pyridine ring. The choice of catalyst, solvent, and reaction conditions must be carefully balanced to ensure selectivity.

Q2: How can I effectively monitor the progress of the nitrile reduction?

Thin Layer Chromatography (TLC) is often insufficient due to the polar and potentially volatile nature of the amine product. The recommended methods are:

  • GC-MS: To monitor the disappearance of the 3-chloro-4-cyanopyridine starting material and the appearance of the product amine. It can also detect the dechlorinated byproduct.

  • ¹H NMR: A small aliquot of the reaction mixture can be worked up and analyzed by ¹H NMR to observe the disappearance of the nitrile starting material and the emergence of the characteristic benzylic amine protons (-CH₂NH₂) in the product.

Q3: What purity should I aim for in the 3-chloro-4-cyanopyridine intermediate?

It is highly recommended that the 3-chloro-4-cyanopyridine intermediate be purified to >98% purity before proceeding to the reduction step. Impurities from the cyanation reaction can poison the reduction catalyst, leading to incomplete conversion and the formation of complex side products that complicate the final purification.

Troubleshooting Guide

Part 1: Synthesis of 3-Chloro-4-cyanopyridine (The Precursor)

This section addresses the cyanation of a suitable chloropyridine precursor. A common method involves a palladium-catalyzed reaction of a chloropyridine with a cyanide source.[1]

Problem: Low conversion of the chloropyridine starting material.

  • Potential Cause 1: Inactive Catalyst. Palladium catalysts can be sensitive to air and moisture. The phosphine ligands used can also oxidize.

    • Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use fresh, high-quality palladium catalyst and ligands. Consider using a pre-catalyst that is more stable to air.

  • Potential Cause 2: Inappropriate Cyanide Source. The reactivity of cyanide salts can vary.

    • Solution: While KCN or NaCN are common, zinc cyanide (Zn(CN)₂) can sometimes offer better results in palladium-catalyzed reactions, particularly with aryl halides, as it can reduce catalyst deactivation.

  • Potential Cause 3: Insufficient Reaction Temperature or Time.

    • Solution: Cyanation reactions often require elevated temperatures (80-140 °C).[1] Monitor the reaction progress and ensure it is heated for a sufficient duration until the starting material is consumed.

Problem: Significant byproduct formation.

  • Potential Cause: Hydrolysis of the Nitrile. If water is present in the reaction mixture, the nitrile product can hydrolyze to the corresponding amide or carboxylic acid, especially at high temperatures.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

  • Potential Cause: Side reactions involving the solvent.

    • Solution: Solvents like DMF or DMA are common, but ensure they are of high purity. Consider alternative high-boiling point, aprotic solvents like dioxane or toluene.[1]

Part 2: Reduction of 3-Chloro-4-cyanopyridine

The reduction of the nitrile to the primary amine is a delicate step where selectivity is key.

Problem: Incomplete reduction of the nitrile group.

  • Potential Cause 1: Catalyst Deactivation/Poisoning. The pyridine nitrogen can coordinate to the metal catalyst surface, inhibiting its activity. Trace impurities (e.g., sulfur compounds) can also poison the catalyst.

    • Solution:

      • Increase Catalyst Loading: Increase the weight percentage of the catalyst (e.g., from 5 mol% to 10 mol% of Pd/C or Raney Nickel).

      • Use an Additive: Performing the hydrogenation in an acidic medium (e.g., acetic acid or with added HCl) protonates the pyridine nitrogen, preventing it from binding to the catalyst. However, this can increase the risk of hydrodechlorination. A common industrial practice involves using ammonia to suppress side reactions and improve catalyst turnover.

  • Potential Cause 2: Insufficient Hydrogen Pressure or Reaction Time.

    • Solution: Increase the hydrogen pressure (e.g., from 50 psi to 100 psi or higher, within the safety limits of your equipment). Extend the reaction time and monitor for completion.

Problem: Hydrodechlorination (loss of the chloro-substituent).

This is the most common and challenging side reaction, leading to the formation of 4-(aminomethyl)pyridine.

  • Potential Cause: Overly Aggressive Reduction Conditions. High temperatures, high hydrogen pressure, and highly active catalysts like Palladium on Carbon (Pd/C) in acidic media can promote the cleavage of the C-Cl bond.

    • Solution:

      • Choice of Catalyst: Raney Nickel is often less prone to causing hydrodechlorination than Pd/C in this context. Platinum-based catalysts (e.g., PtO₂) can also be effective.

      • Milder Conditions: Conduct the reaction at a lower temperature (e.g., 25-40 °C) and lower hydrogen pressure.

      • Reaction Medium: Using a basic medium (e.g., ethanolic ammonia) can significantly suppress hydrodechlorination. The ammonia acts as a competitive inhibitor for the sites on the catalyst responsible for dechlorination.

Troubleshooting_Reduction Start Low Yield in Reduction Step Q1 Is the reduction incomplete? Start->Q1 Q2 Is hydrodechlorination observed? Q1->Q2 No A1 Increase H₂ pressure. Increase catalyst loading. Check starting material purity. Q1->A1 Yes B1 Switch from Pd/C to Raney Nickel. Lower reaction temperature. Add ammonia to the reaction medium. Q2->B1 Yes C1 Problem likely in workup/isolation. Review extraction pH and solvent choice. Q2->C1 No

Caption: Decision tree for troubleshooting the reduction step.

Part 3: Dihydrochloride Salt Formation & Purification

Problem: The final product is an oil or sticky solid that will not crystallize.

  • Potential Cause 1: Impurities Present. The presence of byproducts (like the dechlorinated amine) or residual solvent can inhibit crystallization.

    • Solution: Ensure the free amine is pure before attempting salt formation. Consider purifying the free amine by distillation or column chromatography if necessary.

  • Potential Cause 2: Incorrect Solvent System. The choice of solvent is critical for obtaining a crystalline solid.

    • Solution: A common method is to dissolve the free amine in a solvent in which the hydrochloride salt is soluble (e.g., isopropanol, methanol) and then add a solution of HCl in a solvent in which the salt is insoluble (e.g., diethyl ether, MTBE, heptane) to induce precipitation.[2] Vigorous stirring and slow addition are key.

  • Potential Cause 3: Water Contamination. The dihydrochloride salt can be hygroscopic.

    • Solution: Use anhydrous solvents for the salt formation and handle the final product in a low-humidity environment.

Problem: How to ensure the formation of the dihydrochloride salt?

  • Potential Cause: Insufficient HCl. Stoichiometry is crucial. Both the pyridine nitrogen and the primary amine are basic and will be protonated.

    • Solution: Use at least 2.2 equivalents of HCl relative to the free amine to ensure complete formation of the dihydrochloride. The excess helps drive the equilibrium and can be removed during drying. The pH of an aqueous solution of the final salt should be strongly acidic (pH 1-2).

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 3-Chloro-4-cyanopyridine

This protocol is a representative procedure based on established methods for cyanation of aryl halides.[1]

  • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,4-dichloropyridine (1 equiv.), potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 equiv.), palladium acetate (Pd(OAc)₂) (0.02 equiv.), and a suitable phosphine ligand (e.g., dppf) (0.04 equiv.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous N,N-Dimethylacetamide (DMA) via syringe.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove inorganic solids.

  • Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-chloro-4-cyanopyridine as a solid.

Protocol 2: Selective Reduction and Dihydrochloride Salt Formation

This protocol emphasizes conditions to minimize hydrodechlorination.

  • To a hydrogenation vessel, add 3-chloro-4-cyanopyridine (1 equiv.) and Raney Nickel (approx. 10-15% by weight, washed with the reaction solvent).

  • Add a 7N solution of ammonia in methanol as the solvent.

  • Seal the vessel, purge with nitrogen, and then purge with hydrogen.

  • Pressurize the vessel with hydrogen to 60-80 psi.

  • Stir the mixture vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by GC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3-chloropyridin-4-YL)methanamine free base as an oil.

  • Dissolve the crude oil in a minimal amount of anhydrous isopropanol.

  • To this solution, slowly add a 2M solution of HCl in diethyl ether (2.2 equivalents) with vigorous stirring.

  • A white precipitate should form. Continue stirring for 30 minutes at room temperature, then cool in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-chloropyridin-4-YL)methanamine dihydrochloride.

Data Summary

ParameterCyanation StepReduction Step
Typical Starting Material 3,4-Dichloropyridine3-Chloro-4-cyanopyridine
Key Reagents K₄[Fe(CN)₆], Pd(OAc)₂Raney Ni, H₂ (gas), NH₃/MeOH
Solvent DMA, DMF, DioxaneMethanol, Ethanol
Temperature 120-140 °C25-40 °C
Common Byproduct Hydrolysis products4-(aminomethyl)pyridine
Typical Yield 70-85%75-90%

References

  • ResearchGate. (n.d.). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Retrieved from [Link]

  • Li, H., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cell Death & Disease. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • Wikipedia. (n.d.). Mirtazapine. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Cyclophilin B-Targeted Tri-vector Inhibitors for Novel MASH Treatments. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

Sources

Technical Support Center: Purification of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of crude (3-Chloropyridin-4-YL)methanamine Dihydrochloride (CAS No: 1228878-65-6). This molecule is a valuable building block in medicinal chemistry and drug development. However, like many amine hydrochlorides, achieving high purity from a crude reaction mixture can present unique challenges. The presence of starting materials, reaction by-products, and inorganic salts can complicate downstream applications.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and adapt these techniques to your specific experimental context.

Section 1: Compound Characteristics and Impurity Profile

A thorough understanding of your material is the first step toward successful purification.

FAQ: What are the key physicochemical properties I should be aware of?

Understanding the basic properties of (3-Chloropyridin-4-YL)methanamine Dihydrochloride is crucial for selecting appropriate purification strategies. The dihydrochloride salt form significantly influences its solubility and stability compared to the freebase.

Table 1: Physicochemical Properties

Property Value / Observation Significance for Purification
Molecular Formula C₆H₉Cl₃N₂[1] Indicates a relatively small, polar molecule.
Molecular Weight 215.51 g/mol [1] Standard molecular weight for calculations.
Appearance Typically an off-white to yellow or khaki solid.[2][3] Color often indicates the presence of impurities.
Solubility High solubility in water; good solubility in DMSO; generally low solubility in non-polar organic solvents.[2][4] This high polarity dictates solvent choices for recrystallization and washing. A polar protic solvent is a likely candidate for recrystallization.
Stability Stable under recommended storage conditions. Avoid dust formation.[1] Standard handling procedures are sufficient.

| Thermal Hazards | Combustion may produce nitrogen oxides (NOx) and hydrogen chloride gas.[1] | Relevant for disposal and handling at high temperatures. |

FAQ: What are the typical impurities found in crude (3-Chloropyridin-4-YL)methanamine dihydrochloride?

The impurity profile depends heavily on the synthetic route. However, common impurities in the synthesis of substituted pyridine derivatives can include:

  • Unreacted Starting Materials: Such as the corresponding nitrile or aldehyde precursor.

  • Reaction Intermediates: Incomplete reduction or chlorination can leave behind intermediates.

  • Over-alkylated By-products: The primary amine can potentially react further to form secondary or tertiary amines.

  • Positional Isomers: Depending on the specificity of the synthesis, other isomers of the chloropyridine may be present.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., THF, Dichloromethane, Methanol).

  • Inorganic Salts: Salts generated during the reaction or from the formation of the dihydrochloride (e.g., NaCl, KCl).

Section 2: Primary Purification Technique: Recrystallization

For solid compounds like this dihydrochloride salt, recrystallization is the most powerful and convenient purification method.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[5]

FAQ: What is the recommended starting solvent system for recrystallization?

Given the high polarity of the dihydrochloride salt, a polar protic solvent is the logical starting point. A mixture of Methanol (MeOH) and Isopropanol (IPA) or Ethanol (EtOH) and water often provides the ideal solubility curve. Methanol or ethanol will dissolve the compound when hot, and the addition of a less-polar "anti-solvent" like IPA or precipitating from a minimal amount of hot water can induce crystallization upon cooling.

Experimental Protocol: Recrystallization from a Methanol/Isopropanol System

This protocol is a robust starting point. Optimization of solvent volumes will be necessary based on the initial purity and scale of your crude material.

  • Dissolution: Place the crude (3-Chloropyridin-4-YL)methanamine dihydrochloride in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of boiling methanol—just enough to dissolve the solid completely. The key is to use the minimum amount of boiling solvent to ensure the solution is saturated when hot, which is critical for good recovery.[5]

  • Hot Filtration (Optional but Recommended): If insoluble impurities are observed (e.g., inorganic salts, particulates), perform a hot gravity filtration. This step removes impurities that are insoluble in the hot recrystallization solvent.[5]

  • Crystallization: Remove the flask from the heat source. If the solution is clear, slowly add isopropanol (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). Re-heat the solution gently until it becomes clear again.

  • Cooling (Crucial Step): Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate or "crash out," trapping impurities within the crystal lattice.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30-60 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a minimum amount of ice-cold isopropanol or the recrystallization solvent mixture. Using a cold solvent minimizes the redissolving of your purified product.[5]

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_cooling Step 3: Crystallization cluster_isolation Step 4: Isolation A Crude Product B Add Minimum Boiling MeOH A->B C Hot Solution B->C D Hot Gravity Filtration (If Insoluble Impurities) C->D Optional E Add IPA Anti-solvent C->E No Impurities D->E F Clear Hot Solution G Slow Cool to RT F->G H Ice Bath (≥30 min) G->H I Crystal Slurry J Vacuum Filtration I->J K Wash with Cold IPA J->K L Dry Under Vacuum K->L M Pure Product L->M

Caption: Recrystallization workflow for (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues.

FAQ: My compound won't crystallize out of solution. What should I do?

This is a classic sign that the solution is not supersaturated upon cooling, which can happen for several reasons.

  • Cause 1: Too Much Solvent. This is the most common issue. Using too much solvent during the dissolution step prevents the solution from becoming saturated as it cools.[5]

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue until you see crystal formation on the stir bar or the sides of the flask as it cools slightly, then allow it to cool slowly again.

  • Cause 2: Insufficient Cooling.

    • Solution: Ensure the solution has been in an ice bath for a sufficient amount of time (at least one hour).

  • Cause 3: Lack of Nucleation Sites. Crystal growth needs a starting point.

    • Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.

    • Solution 2 (Seeding): If you have a small amount of pure product from a previous batch, add a single tiny crystal (a "seed crystal") to the cooled solution to initiate crystallization.

FAQ: The purity of my recrystallized product is still low. What are the next steps?
  • Cause 1: Impurities with Similar Solubility. The chosen solvent system may not be effective at separating the product from certain impurities.

    • Solution: Perform a second recrystallization. Often, a single recrystallization is not enough to remove all impurities. Alternatively, try a different solvent system (e.g., Ethanol/Water, or Acetonitrile).

  • Cause 2: Occlusion from Rapid Cooling. If the solution was cooled too quickly, impurities can become trapped in the crystal lattice.

    • Solution: Re-dissolve the material and repeat the recrystallization, ensuring the cooling phase is slow and undisturbed.

FAQ: I'm getting a low yield. How can I improve it?
  • Cause 1: Using Too Much Solvent. As mentioned, this is a primary cause of low yield.[5]

    • Solution: Use the absolute minimum volume of boiling solvent for dissolution.

  • Cause 2: Incomplete Crystallization.

    • Solution: After filtering your crystals, try concentrating the remaining solution (the "mother liquor") by about half and cooling it again. This may yield a second crop of crystals, which should be analyzed for purity separately before combining with the first crop.

  • Cause 3: Washing with Warm Solvent.

    • Solution: Always use ice-cold solvent for washing the filter cake to prevent your product from dissolving away.[5]

FAQ: The product is colored. How can I decolorize it?

Colored impurities are often large, conjugated organic molecules that can be effectively removed.

  • Solution: After dissolving the crude product in the hot solvent (Step 1 of the protocol), add a very small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration (Step 2) and then proceed with the crystallization as described. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield slightly.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Outcome LowPurity Purity is Low Start->LowPurity LowYield Yield is Low Start->LowYield NoCrystals No Crystals Form Start->NoCrystals GoodResult Purity & Yield OK Start->GoodResult ReRecrystallize Perform Second Recrystallization LowPurity->ReRecrystallize First Action CheckSolventVol Was Minimum Solvent Used? LowYield->CheckSolventVol TooMuchSolvent Is Solution Clear When Cold? NoCrystals->TooMuchSolvent ChangeSolvent Try Different Solvent System (e.g., EtOH/H2O) ReRecrystallize->ChangeSolvent If Still Impure ReduceSolvent Yes: Concentrate Mother Liquor for 2nd Crop CheckSolventVol->ReduceSolvent Yes ReRun No: Re-run with Less Solvent CheckSolventVol->ReRun No Evaporate Yes: Evaporate Some Solvent TooMuchSolvent->Evaporate Yes Induce No: Induce Crystallization (Scratch/Seed) TooMuchSolvent->Induce No

Sources

Technical Support Center: (3-Chloropyridin-4-YL)methanamine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Chloropyridin-4-YL)methanamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in chemical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reactions, minimize side product formation, and ensure the integrity of your experimental outcomes.

Introduction to the Reactivity of (3-Chloropyridin-4-YL)methanamine

(3-Chloropyridin-4-YL)methanamine is a bifunctional molecule featuring a primary aminomethyl group and a chlorinated pyridine ring. This structure presents two primary sites for reaction: the nucleophilic primary amine and the electrophilic carbon atom bonded to the chlorine, which is susceptible to nucleophilic aromatic substitution (SNAr). The dihydrochloride salt form ensures stability for storage but requires neutralization in situ to liberate the free amine for most reactions. Understanding the interplay between these reactive sites is crucial for controlling reaction outcomes and mitigating the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: Why is (3-Chloropyridin-4-YL)methanamine provided as a dihydrochloride salt? What is the best way to handle it for a reaction?

A1: The dihydrochloride salt form significantly enhances the stability and shelf-life of the compound by preventing the free amine from participating in undesired reactions, such as oxidation or dimerization, during storage. However, for most reactions involving the nucleophilic aminomethyl group, the free base is required.

  • Recommended Handling: The free base can be generated in situ by the addition of a suitable base. The choice of base is critical and depends on the specific reaction conditions.

    • For reactions sensitive to water, use of an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous solvent is recommended. Typically, at least two equivalents of the base are required to neutralize both hydrochloride salts.

    • For reactions in aqueous or protic solvents, an inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used.

Q2: I am seeing a significant amount of starting material remaining even after prolonged reaction times. What could be the issue?

A2: Incomplete reaction is a common issue and can often be traced back to a few key factors:

  • Incomplete Neutralization: As mentioned in Q1, the dihydrochloride salt must be fully neutralized for the amine to be an effective nucleophile. Ensure you are using at least two equivalents of a suitable base.

  • Reaction Temperature: Some reactions, particularly SNAr on the pyridine ring, may require elevated temperatures to proceed at a reasonable rate.

  • Steric Hindrance: The electrophile you are using might be too sterically hindered to react efficiently with the aminomethyl group.

  • Solvent Choice: The polarity and proticity of the solvent can significantly impact reaction rates. Ensure your solvent is appropriate for the specific reaction type.

Q3: Can the chlorine atom on the pyridine ring be displaced? Under what conditions?

A3: Yes, the chlorine atom can be displaced via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. To favor SNAr at the 3-position, which is generally less reactive, forcing conditions may be necessary.

  • Favorable Conditions for SNAr:

    • Strong nucleophiles (e.g., alkoxides, thiolates, or secondary amines).

    • High reaction temperatures.

    • Use of a polar aprotic solvent, such as DMF or DMSO, can accelerate the reaction.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific side products that you may encounter in your reactions with (3-Chloropyridin-4-YL)methanamine and provides actionable steps to minimize their formation.

Issue 1: Formation of Di- and Tri-substituted Amine Byproducts in Alkylation and Acylation Reactions

Symptoms:

  • LC-MS or GC-MS analysis of your crude reaction mixture shows peaks corresponding to the mass of your desired mono-substituted product plus the mass of your alkylating/acylating agent (minus the leaving group).

  • Purification is challenging due to the presence of multiple products with similar polarities.

Causality: The primary amine of (3-Chloropyridin-4-YL)methanamine can be over-alkylated or over-acylated. After the initial reaction, the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to a second substitution. In some cases, a third substitution to form a quaternary ammonium salt (in alkylation) is possible.

Mitigation Strategies:

StrategyRationale
Use of Excess Amine By using a significant excess of (3-Chloropyridin-4-YL)methanamine relative to the electrophile, you increase the probability that the electrophile will react with a molecule of the starting material rather than the mono-substituted product.
Slow Addition of Electrophile Adding the alkylating or acylating agent slowly to the reaction mixture at a low temperature helps to maintain a low concentration of the electrophile, favoring the initial reaction and minimizing over-reaction.
Use of a Bulky Base For acylations, using a sterically hindered base like 2,6-lutidine can help to deprotonate the initially formed amide salt without promoting further reactions.
Protecting Group Strategy For complex syntheses, consider protecting the primary amine with a suitable protecting group (e.g., Boc), performing the desired reaction on another part of the molecule, and then deprotecting the amine.

Experimental Protocol: Minimizing Over-acylation during Acetylation

  • Dissolve (3-Chloropyridin-4-YL)methanamine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve acetyl chloride (0.95 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

Issue 2: Observation of a Dimeric Impurity

Symptoms:

  • A peak in the mass spectrum corresponding to approximately twice the mass of the starting material minus HCl.

  • This impurity is often less polar than the starting amine.

Causality: Under basic conditions, the free amine of one molecule can act as a nucleophile and displace the chlorine atom of another molecule in an intermolecular SNAr reaction, leading to the formation of a dimer. This is more likely to occur at elevated temperatures. A patent for a similar compound, 3-(aminomethyl)-6-chloropyridine, notes the formation of a dimer as a potential byproduct[1].

Mitigation Strategies:

StrategyRationale
Control of Stoichiometry Ensure that the electrophile is present in a sufficient amount to react with the amine before significant dimerization can occur.
Lower Reaction Temperature Running the reaction at a lower temperature will decrease the rate of the SNAr dimerization reaction more significantly than many desired acylation or alkylation reactions.
Choice of Base A non-nucleophilic, sterically hindered base may be less likely to promote side reactions.

Visualization of Dimer Formation

Dimerization Molecule1 (3-Chloropyridin-4-YL)methanamine Molecule2 (3-Chloropyridin-4-YL)methanamine Molecule1->Molecule2 Nucleophilic Attack Dimer Dimeric Side Product Molecule1->Dimer Molecule2->Dimer Base Base Base->Molecule1 Deprotonation

Caption: Formation of a dimeric side product.

Issue 3: Presence of (3-Hydroxypyridin-4-YL)methanamine

Symptoms:

  • A peak in the mass spectrum corresponding to the replacement of the chlorine atom with a hydroxyl group.

  • This side product is typically more polar than the starting material.

Causality: The chloro group on the pyridine ring can be susceptible to hydrolysis, particularly under strongly basic conditions or at elevated temperatures in the presence of water. This results in the formation of the corresponding pyridone, which can exist in tautomeric equilibrium with the hydroxypyridine form.

Mitigation Strategies:

StrategyRationale
Anhydrous Conditions Use anhydrous solvents and reagents to minimize the presence of water.
Control of Basicity Avoid using strong aqueous bases like sodium hydroxide if hydrolysis is a concern. Opt for organic bases in anhydrous solvents.
Temperature Control As with dimerization, hydrolysis is often accelerated at higher temperatures.

Visualization of Hydrolysis

Hydrolysis StartingMaterial (3-Chloropyridin-4-YL)methanamine HydrolysisProduct (3-Hydroxypyridin-4-YL)methanamine StartingMaterial->HydrolysisProduct Water H₂O Water->StartingMaterial Nucleophilic Attack HeatBase Heat / Base HeatBase->Water Promotes

Sources

Technical Support Center: Reaction Optimization for (3-Chloropyridin-4-YL)methanamine dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (3-Chloropyridin-4-YL)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing causal explanations and field-proven solutions to ensure the success of your experiments.

Overview of the Core Synthesis Pathway

The most common and scalable route to (3-Chloropyridin-4-YL)methanamine is the reduction of the corresponding nitrile, 3-chloropyridine-4-carbonitrile. This transformation, typically achieved via catalytic hydrogenation, is the critical step where yield and purity are often determined. The primary challenge lies in achieving selective reduction of the nitrile group without affecting the chloropyridine ring and preventing the formation of secondary amine byproducts.

Start 3-Chloropyridine-4-carbonitrile Reduction Catalytic Hydrogenation (Nitrile Reduction) Start->Reduction H₂, Catalyst Solvent, Additives Intermediate (3-Chloropyridin-4-YL)methanamine (Free Base) Reduction->Intermediate Salt_Formation Salt Formation (with HCl) Intermediate->Salt_Formation Anhydrous HCl End (3-Chloropyridin-4-YL)methanamine dihydrochloride Salt_Formation->End

Caption: Core synthesis workflow for (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Issue 1: Low or No Conversion of 3-Chloropyridine-4-carbonitrile

Question: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?

Answer: Low conversion is a common issue, typically pointing to problems with the catalyst or reaction conditions.

A. Potential Causes & Solutions:

  • Inactive Catalyst: The palladium on carbon (Pd/C) or other precious metal catalyst may be poisoned or deactivated. Catalysts are sensitive to air and moisture.

    • Solution: Use fresh, high-quality catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket) to prevent oxidation. Ensure the starting material and solvent are free from impurities that could act as catalyst poisons (e.g., sulfur compounds).

  • Insufficient Hydrogen Pressure: The reaction requires a sufficient partial pressure of hydrogen to proceed effectively.

    • Solution: Ensure your reaction vessel is properly sealed and pressurized. For bench-scale synthesis, a pressure of 3-6 bar is often effective.[1] If using a balloon of hydrogen, ensure it is constantly supplied and that there are no leaks.

  • Suboptimal Temperature: While hydrogenation can often proceed at room temperature, some systems require thermal energy to overcome the activation barrier.

    • Solution: Gently warm the reaction mixture. A temperature range of 30-50°C can significantly increase the reaction rate without promoting side reactions.[1] Monitor the reaction progress closely by TLC or HPLC to avoid over-reduction or decomposition.

  • Poor Solvent Choice: The solvent affects the solubility of the substrate and hydrogen, as well as the catalyst's activity.

    • Solution: Protic solvents like methanol or ethanol are common, but sometimes a co-solvent system is beneficial. Aqueous systems, particularly with acidic additives, have been shown to be highly effective.[1]

B. Expert Insight: The efficiency of nitrile hydrogenation is highly dependent on the catalyst's surface activity. Before starting the reaction, ensure the vessel is thoroughly purged with an inert gas (nitrogen or argon) to remove all oxygen. Then, introduce the hydrogen gas. This prevents the oxidation of the palladium catalyst, which is crucial for its catalytic activity.

Issue 2: Poor Selectivity - Formation of Secondary Amines and Dechlorination

Question: My final product is contaminated with a significant byproduct that I suspect is a secondary amine or a dechlorinated product. How can I improve the selectivity for the desired primary amine?

Answer: This is the most critical optimization challenge. Secondary amine formation occurs when the initially formed primary amine reacts with an intermediate imine. Dechlorination is a known side reaction in palladium-catalyzed hydrogenations.

A. Potential Causes & Solutions:

  • Reaction Mechanism: The intermediate imine formed during reduction can react with the product primary amine before it is fully reduced, leading to a secondary amine dimer.

    • Solution 1: Acidic Additives: The most effective strategy is to add a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the reaction medium.[1] The acid protonates the newly formed primary amine, rendering it non-nucleophilic and preventing it from attacking the imine intermediate. This dramatically improves selectivity for the primary amine.

    • Solution 2: Catalyst Choice: While Pd/C is common, other catalysts like Rhodium or Ruthenium may offer different selectivity profiles. However, for suppressing secondary amine formation in pyridine nitrile reductions, the use of acidic additives with Pd/C is a well-established and effective method.[1][2]

  • Dechlorination: The C-Cl bond on the pyridine ring can be susceptible to hydrogenolysis, especially under harsh conditions or with prolonged reaction times.

    • Solution: Use milder reaction conditions (lower temperature and pressure). Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid using catalysts known for high hydrogenolysis activity if this becomes a persistent issue.

cluster_main Desired Pathway cluster_side Side Reaction Pathway cluster_solution Solution: Acidic Additive Nitrile R-CN Imine R-CH=NH (Imine Intermediate) Nitrile->Imine H₂/Catalyst PrimaryAmine R-CH₂-NH₂ (Primary Amine) Imine->PrimaryAmine H₂/Catalyst SecondaryAmine R-CH₂-NH-CH₂-R (Secondary Amine) Imine_Side R-CH=NH Imine_Side->SecondaryAmine Reduction PrimaryAmine_Side R-CH₂-NH₂ PrimaryAmine_Side->Imine_Side Attack ProtonatedAmine R-CH₂-NH₃⁺ (Non-nucleophilic) PrimaryAmine_Sol R-CH₂-NH₂ PrimaryAmine_Sol->ProtonatedAmine H⁺

Caption: Reaction pathways showing desired primary amine formation versus side reaction.

Issue 3: Difficult Product Isolation and Purification

Question: My workup is problematic. I'm having trouble extracting the product, and it won't crystallize properly. How can I efficiently isolate pure (3-Chloropyridin-4-YL)methanamine dihydrochloride?

Answer: The free base is a polar amine, and its dihydrochloride salt can be highly water-soluble, making isolation tricky.

A. Potential Causes & Solutions:

  • High Water Solubility: Both the free base and its salt form can have significant solubility in aqueous media, leading to low recovery during extraction.

    • Solution 1: pH Adjustment: After filtering the catalyst, carefully basify the reaction mixture with a strong base (e.g., NaOH) to a pH > 10 to ensure the product is in its free base form. Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Be prepared for multiple extractions (3-5 times) to recover all the product.

    • Solution 2: Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of the organic amine in the aqueous phase and can improve extraction efficiency.

  • Formation of the Dihydrochloride Salt: The final product is a dihydrochloride salt. This step is crucial for obtaining a stable, crystalline solid.

    • Solution: After extracting the free base into an organic solvent and drying it (e.g., with Na₂SO₄ or MgSO₄), bubble anhydrous HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ether. The dihydrochloride salt should precipitate.[3] Collect the solid by filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum.

  • Product is Oiling Out: The product may separate as an oil instead of a crystalline solid during salt formation.

    • Solution: This often happens if the solution is too concentrated or if residual water is present. Ensure the free base solution is completely dry before adding HCl. Try adding the HCl solution slowly at a lower temperature (0-5 °C). If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available.

B. Expert Insight: When forming the dihydrochloride salt, the choice of solvent is critical. A solvent in which the free base is soluble but the dihydrochloride salt is not is ideal. A combination like DCM or THF for the free base, followed by the addition of HCl in isopropanol, often works well. Avoid protic solvents like methanol for the final precipitation step, as the salt may have some solubility.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reaction: Catalytic Hydrogenation of 3-Chloropyridine-4-carbonitrile

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-chloropyridine-4-carbonitrile (1.0 eq).

  • Catalyst and Solvent Addition: Under an inert atmosphere, add 10% Palladium on Carbon (5-10 mol% Pd). Add a suitable solvent, such as methanol or an aqueous solution.

  • Acid Addition: Add sulfuric acid (0.5-1.0 eq) to the mixture. This is critical for selectivity.[1]

  • Inerting: Seal the vessel and purge thoroughly with nitrogen (3-5 cycles) to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 6 bar). Stir the reaction mixture vigorously at the desired temperature (e.g., 30 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (carefully de-pressurizing and re-purging each time) and analyzing by TLC or HPLC until all starting material is consumed.

  • Workup - Catalyst Removal: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Workup - Basification & Extraction: Combine the filtrate and washes. Slowly add a concentrated aqueous solution of NaOH until the pH is > 10. Extract the aqueous layer multiple times with dichloromethane (DCM).

  • Drying and Salt Formation: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent. Cool the solution in an ice bath and slowly add a solution of HCl in isopropanol (2.0-2.2 eq).

  • Isolation: Stir the resulting slurry in the cold for 1-2 hours. Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ether and dry under vacuum to yield (3-Chloropyridin-4-YL)methanamine dihydrochloride as a solid.

Parameter Optimization Summary

The following table summarizes the key parameters and their expected impact on the reaction.

ParameterConditionEffect on YieldEffect on Purity (Selectivity)Rationale & Reference
Catalyst 10% Pd/CHighGood (with additives)Standard, effective catalyst for nitrile hydrogenation.[1]
Pt or Ru basedVariableMay offer different selectivity but can be more expensive or require different conditions.[1][2]
Solvent Methanol, EthanolGoodModerateGood solubility for substrate and H₂.
Water / DichloromethaneExcellentExcellent (with acid)Biphasic or aqueous systems can enhance selectivity and reaction rates.[1]
Additive NoneHighPoor (High secondary amine)Uncontrolled reaction leads to side products.
H₂SO₄ (0.5-1.0 eq)HighExcellent Protonates the primary amine, preventing it from acting as a nucleophile.[1]
**Pressure (H₂) **1-3 bar (balloon)ModerateGoodSufficient for small scale but may result in longer reaction times.
3-10 bar (vessel)ExcellentExcellentHigher H₂ concentration increases reaction rate.[1]
Temperature 20-25 °C (RT)Moderate-GoodGoodSafer, but may be slow.
30-50 °CExcellentGoodIncreases reaction rate but may slightly increase risk of side reactions if not controlled.[1]

Safety and Handling

  • (3-Chloropyridin-4-YL)methanamine dihydrochloride: The product is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]

  • 3-Chloropyridine-4-carbonitrile: This starting material is toxic if swallowed and causes skin and eye irritation.

  • Palladium on Carbon (Pd/C): The dry catalyst is highly flammable and can ignite spontaneously in air. Always handle it wet or under an inert atmosphere.

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Use in a well-ventilated area (fume hood) away from ignition sources.

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use. [4][5]

References

  • MSDS of (3-chloropyridin-4-yl)methanamine dihydrochloride. (2026). Capot Chemical Co., Ltd.
  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (n.d.). ResearchGate.
  • Common side reactions in the synthesis of pyrimidines and their prevention. (2025). BenchChem.
  • Side-reaction products in the synthesis of substituted pyridinylmethanols. (2025). BenchChem.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). Journal of the American Chemical Society.
  • Optimization of the Reaction Conditions. (n.d.). ResearchGate.
  • (2-Chloropyridin-4-yl)methanamine hydrochloride. (n.d.). MedChemExpress.
  • Synthesis routes of (3-Fluoropyridin-4-yl)methanamine. (n.d.). BenchChem.
  • Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. (2025). BenchChem.
  • Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. (n.d.). ResearchGate.
  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (2022). Catalysis Science & Technology.
  • Machine learning-guided strategies for reaction conditions design and optimization. (n.d.). Beilstein Journal of Organic Chemistry.
  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (2022). Catalysis Science & Technology (RSC Publishing).
  • (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS. (2025). MedChemExpress.
  • (3-chloropyridin-4-yl)methanamine (C6H7ClN2). (n.d.). PubChem.
  • Common side reactions in the synthesis of pyridazinone derivatives. (2025). BenchChem.
  • Common side reactions in the synthesis of pyridine-3-carbonitriles. (2025). BenchChem.
  • 3-Chloropyridine. (n.d.). PubChem.
  • (3-Chloropyridin-4-yl)methanamine hydrochloride. (n.d.). BLD Pharm.
  • 3-Chloropyridine-4-carbonitrile 97%. (n.d.). Sigma-Aldrich.
  • Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines. (2012). PubMed.
  • Light-driven CO2 reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production. (2025). University of Kentucky X-Ray Crystallography Facility.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • 3-Chloropyridine-4-Carbonitrile Supplier in China. (n.d.).
  • (3-Chloropyridin-4-yl)methanamine. (n.d.). BLD Pharm.
  • (3-chloropyridin-2-yl)methanamine (C6H7ClN2). (n.d.). PubChem.
  • Method for synthesizing 4-chloro-pyridine. (n.d.). Google Patents.
  • LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). (n.d.). PMC.
  • Pyridine borane as a reducing agent for proteins. (n.d.). PubMed.
  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.). Google Patents.
  • Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (n.d.). Google Patents.
  • Process for the preparation of chlorantraniliprole. (n.d.). Google Patents.

Sources

Overcoming solubility issues with (3-Chloropyridin-4-YL)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Welcome to the technical support resource for (3-Chloropyridin-4-YL)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of (3-Chloropyridin-4-YL)methanamine dihydrochloride?

As a dihydrochloride salt, this compound is polar and exhibits good solubility in aqueous solutions. For a closely related structural isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride, empirical data shows high solubility in water and DMSO.[1][2]

  • Water: Solubility is reported to be as high as 100 mg/mL, though sonication may be required to facilitate dissolution.[1][2] Water is the preferred solvent for many biological applications.

  • DMSO: High solubility is also observed in DMSO, at approximately 87.5 mg/mL.[1][2]

For most applications, we recommend starting with sterile, purified water or DMSO.

Q2: I dissolved the compound in water, but it crashed out when I added it to my neutral pH phosphate-buffered saline (PBS). Why did this happen?

This is a classic issue related to the pH-dependent solubility of amine salts.[3][4] Your compound is a dihydrochloride salt, meaning the amine groups are protonated (positively charged). This ionic state makes it highly soluble in acidic-to-neutral aqueous solutions.[5][6][7]

However, as the pH of the solution increases (e.g., in a neutral or slightly alkaline buffer like PBS at pH 7.4), the equilibrium shifts. The protonated amine groups (R-NH3+) are deprotonated to form the neutral, free base (R-NH2). This free base form is significantly less polar and, therefore, less soluble in water, causing it to precipitate out of the solution.[8]

The relationship can be visualized as follows:

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Soluble Protonated Form (R-CH₂-NH₃⁺)₂ 2Cl⁻ Highly Water-Soluble Insoluble Free Base Form R-CH₂-NH₂ Poorly Water-Soluble Soluble->Insoluble Add Base (e.g., PBS, pH 7.4) Insoluble->Soluble Add Acid (e.g., HCl)

Caption: pH-dependent equilibrium of amine hydrochloride salts.

Q3: My application requires a neutral pH. How can I prevent the compound from precipitating?

You have several options, depending on the constraints of your experiment:

  • Lower the Final Concentration: The simplest approach is to work at a concentration below the solubility limit of the free base at your target pH. You may need to perform a solubility test to determine this limit.

  • Use a Co-solvent: For challenging situations, particularly in vivo studies, a co-solvent system can be effective. A common strategy involves preparing a high-concentration stock in DMSO and then diluting it into a final aqueous vehicle that may contain a solubilizing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD).[1]

  • pH Adjustment (with caution): If your experiment can tolerate a slightly lower pH, you may find a pH value (e.g., pH 6.0-6.5) that keeps the compound in solution without significantly impacting your system.

Troubleshooting Guides & Protocols

Guide 1: Protocol for Preparing an Aqueous Stock Solution

This protocol provides a reliable method for preparing a high-concentration aqueous stock solution.

Objective: To prepare a clear, 10 mg/mL stock solution in water.

Materials:

  • (3-Chloropyridin-4-YL)methanamine dihydrochloride powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tube or vial

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound. For 10 mL of a 10 mg/mL solution, weigh 100 mg.

  • Initial Mixing: Add the powder to your sterile tube/vial. Add approximately 80% of the final volume of water (e.g., 8 mL).

  • Vortexing: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Sonication: If solids remain, place the vial in a bath sonicator. Sonicate in 5-10 minute intervals. Check for dissolution after each interval. Causality Note: Sonication uses ultrasonic waves to create micro-cavitations, which break apart powder aggregates and accelerate the dissolution process.[1]

  • Final Volume Adjustment: Once the solid is fully dissolved, add water to reach the final desired volume (10 mL) and mix thoroughly.

  • Sterilization: For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is a critical step to remove any potential microbial contamination or microscopic particulates.[1]

  • Storage: Store the stock solution as recommended. For a similar compound, storage at -20°C for 1 month or -80°C for 6 months is suggested for preserving stability.[1]

Guide 2: Troubleshooting Precipitation in Neutral Buffers

This guide provides a systematic workflow to diagnose and solve precipitation issues when diluting an aqueous or DMSO stock into a neutral buffer (e.g., PBS, pH 7.4).

Caption: Troubleshooting workflow for compound precipitation.

Solubility Data Summary

The following table summarizes known solubility data for a closely related structural isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride, which serves as an excellent proxy. Users should perform their own tests for definitive solubility of the 3-chloro isomer.

SolventConcentrationMethodSource
Water100 mg/mL (558.50 mM)Requires sonication[MedChemExpress][1]
DMSO87.5 mg/mL (488.69 mM)Requires sonication[MedChemExpress][1]
Saline with 20% SBE-β-CD & 10% DMSO≥ 5 mg/mL (27.93 mM)Co-solvent system[MedChemExpress][1]

References

  • Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • Solubility of organic amine salts. ScienceMadness.org. [Link]

  • Amines. Purdue University, Department of Chemistry. [Link]

  • Solubility of Amines. University of Calgary. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

  • The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. Periodica Polytechnica Chemical Engineering. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for (3-Chloropyridin-4-YL)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges in a direct question-and-answer format, providing in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (3-Chloropyridin-4-YL)methanamine that influence its reactivity?

A1: The reactivity of (3-Chloropyridin-4-YL)methanamine is primarily governed by three features:

  • The Primary Amine (-CH₂NH₂): This is the main nucleophilic center, readily participating in reactions like N-acylation, amide bond formation, and reductive amination.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. It also influences the electron density of the ring, making it electron-deficient.

  • The 3-Chloro Substituent: This electron-withdrawing group further decreases the electron density of the pyridine ring, which can impact the nucleophilicity of the primary amine.[1][2]

Q2: Why is the starting material provided as a dihydrochloride salt, and how does this affect my reaction setup?

A2: (3-Chloropyridin-4-YL)methanamine is supplied as a dihydrochloride salt to enhance its stability and shelf-life. Both the pyridine nitrogen and the primary amine are protonated. For most reactions where the primary amine acts as a nucleophile, it is crucial to convert the salt to the free base form. This is achieved by treating the dihydrochloride salt with a suitable base to deprotonate the ammonium ions.

Q3: What are the recommended storage conditions for (3-Chloropyridin-4-YL)methanamine dihydrochloride?

A3: It is recommended to store the compound in a cool, dry place, away from moisture and incompatible materials such as strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3] The material is stable under these recommended storage conditions.

Troubleshooting Guide for Common Reactions

Issue 1: Failed or Low-Yield N-Acylation/Amide Coupling Reactions

This is one of the most common applications for this reagent. Failures often stem from issues with the amine's nucleophilicity or the reaction conditions.

Q: I am attempting an amide coupling reaction between (3-Chloropyridin-4-YL)methanamine dihydrochloride and a carboxylic acid using standard coupling agents (e.g., HATU, EDC/HOBt), but I am observing no product or very low yields. What is going wrong?

A: This is a frequent challenge. Let's break down the potential causes and solutions.

Root Cause Analysis and Solutions

  • Cause 1: Incomplete Deprotonation (Free-Basing) of the Amine. The primary amine must be in its neutral, free base form to be sufficiently nucleophilic. The dihydrochloride salt is unreactive as a nucleophile.

    • Solution: Before adding the coupling reagents, you must add a base to liberate the free amine. A common choice is a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[4][5] Typically, at least 2.2 equivalents of the base are required to neutralize both hydrochloride salts and any acid generated during the reaction.

    dot

    G cluster_0 Pre-Reaction: Free-Basing Protocol A Start: (3-Chloropyridin-4-YL)methanamine Dihydrochloride B Dissolve in a suitable anhydrous solvent (e.g., DMF, DCM) A->B C Add ≥ 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA) B->C D Stir at room temperature for 15-30 minutes C->D E The free amine is now ready for the coupling reaction D->E

    Caption: Workflow for generating the free amine.

  • Cause 2: Reduced Nucleophilicity of the Free Amine. The electron-withdrawing effect of the 3-chloro substituent on the pyridine ring can decrease the nucleophilicity of the primary amine compared to non-halogenated analogues.[6]

    • Solution:

      • Pre-activation of the Carboxylic Acid: Instead of adding all reagents at once, first activate the carboxylic acid with the coupling agent (e.g., HATU, EDC/HOBt) for 15-30 minutes before adding the free amine solution.[4] This generates a more reactive activated ester, which can be more readily attacked by the less nucleophilic amine.

      • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gently heating to 40-50 °C can increase the reaction rate. Monitor for potential side reactions.

      • Consider a More Powerful Coupling Reagent: If standard carbodiimide methods fail, consider using a phosphonium-based reagent like PyBOP, which can be more effective for challenging couplings.[7]

  • Cause 3: Steric Hindrance. If either your carboxylic acid or the amine itself has bulky substituents, this can sterically hinder the reaction.[8]

    • Solution:

      • Prolonged Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24-48 hours).

      • Elevated Temperature: As with reduced nucleophilicity, increasing the temperature can help overcome the activation energy barrier imposed by steric hindrance.

dot

G cluster_1 Troubleshooting Amide Coupling Start Low/No Product Q1 Is the amine fully deprotonated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the amine's nucleophilicity the issue? A1_Yes->Q2 Sol1 Add ≥ 2.2 eq. of base (e.g., DIPEA) and stir before adding coupling agents. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Pre-activate the carboxylic acid. Consider a more potent coupling reagent or higher temperature. A2_Yes->Sol2 Q3 Is steric hindrance a factor? A2_No->Q3 End Successful Reaction Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Increase reaction time and/or temperature. A3_Yes->Sol3 A3_No->End Sol3->End

Sources

Technical Support Center: Monitoring Reactions with (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving (3-Chloropyridin-4-YL)methanamine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting advice for real-time reaction monitoring. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring your experiments are both successful and reproducible.

Introduction: Understanding the Analyte and the Need for Monitoring

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a substituted pyridine derivative frequently employed as a building block in pharmaceutical and agrochemical synthesis.[1] As a dihydrochloride salt, it exhibits increased stability and solubility in polar solvents, but this also means it is a non-volatile solid, which influences the choice of analytical techniques.[2][3] The molecule possesses three key structural features relevant to monitoring: a UV-active pyridine ring, a reactive primary amine, and a chlorine atom at the 3-position, which is generally less susceptible to nucleophilic aromatic substitution compared to the 2- or 4-positions.[4][5]

Effective reaction monitoring is not merely a quality control checkpoint; it is a critical tool for optimizing reaction conditions, determining reaction completion, identifying side products, and maximizing yield. This guide provides a structured approach to selecting and implementing the appropriate analytical techniques for your specific needs.

Core Principles & General Workflow

The fundamental goal of reaction monitoring is to observe the chemical transformation in real-time. This is achieved by tracking two key events: the consumption of the starting material, (3-Chloropyridin-4-YL)methanamine, and the concurrent formation of the desired product. An effective monitoring strategy allows you to confidently decide when to quench the reaction and proceed with workup and purification.

Reaction_Monitoring_Workflow cluster_0 Experimental Loop Start Initiate Reaction Aliquot Withdraw Aliquot Start->Aliquot t = 0, x, y... Analyze Analyze via TLC, HPLC, or NMR Aliquot->Analyze Interpret Interpret Data: - Starting Material Remaining? - Product Formed? - Side Products? Analyze->Interpret Decision Decision Point Interpret->Decision Workup Quench & Workup Decision->Workup Complete Continue Continue Reaction Decision->Continue Incomplete Continue->Aliquot Allow more time

Caption: General experimental workflow for reaction monitoring.

FAQs: Choosing the Right Analytical Method

This section addresses the most common questions encountered when selecting a monitoring technique.

Q1: What is the quickest and most cost-effective way to see if my reaction is progressing?

Answer: Thin-Layer Chromatography (TLC) is the ideal method for rapid, qualitative assessment.[6][7] It is an indispensable tool for a quick "yes/no" answer regarding the consumption of your starting material and the formation of new, less polar products.

  • Causality: (3-Chloropyridin-4-YL)methanamine dihydrochloride is a polar salt. Most reactions, such as acylations or alkylations of the primary amine, will result in a product that is significantly less polar. This large polarity difference leads to a clear separation on a silica TLC plate, where the starting material will have a low Retention Factor (Rf) and the product will have a higher Rf.[8]

  • Best For: Initial reaction checks, quickly comparing multiple reaction conditions, and determining the point of starting material consumption.[7][8]

Q2: I need to know the exact percentage of conversion and check for minor impurities. What should I use?

Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis. It provides precise data on the relative concentrations of all components in your reaction mixture, making it essential for process optimization and purity assessment.

  • Causality: HPLC offers superior separation efficiency compared to TLC. Using a reverse-phase C18 column, compounds are separated based on their hydrophobicity.[9][10] The polar starting material will elute quickly, while the (typically) more hydrophobic product will be retained longer. UV detection provides a linear response over a wide concentration range, allowing for accurate quantification.

  • Best For: Kinetic studies, accurate determination of reaction completion, purity analysis, and identifying and quantifying side-products.

Q3: I'm seeing a new spot on my TLC, but how can I be sure it's my desired product?

Answer: Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for unambiguous structural identification. While less suited for rapid, repeated checks, analyzing an aliquot by 1H NMR provides definitive proof of product formation.

  • Causality: Every proton in a molecule resides in a unique electronic environment, resulting in a distinct signal in the NMR spectrum. You can monitor the disappearance of signals specific to the starting material (e.g., the -CH2-NH2 protons) and the appearance of new signals characteristic of your product (e.g., a downfield shift of the -CH2- group upon acylation).[11]

  • Best For: Confirming product structure, identifying unexpected rearrangement or side products, and studying reaction mechanisms.[12]

Q4: Is Gas Chromatography (GC-MS) a viable option?

Answer: Generally, GC-MS is not suitable for direct monitoring of reactions involving (3-Chloropyridin-4-YL)methanamine dihydrochloride.

  • Causality: GC-based methods require analytes to be volatile and thermally stable.[13] As a salt, your starting material is non-volatile.[2][3] While it is possible to free-base the amine and then derivatize it to increase volatility, this multi-step process is inefficient and prone to error for routine monitoring compared to direct analysis by HPLC or TLC.[9]

  • When it might be useful: If your reaction produces a small, volatile, and thermally stable product, GC-MS could be used to monitor its formation. However, you would still need a separate method (like HPLC or TLC) to track the consumption of the non-volatile starting material.

In-Depth Protocols & Troubleshooting Guides

This section provides detailed methodologies for the most common and effective techniques.

Technique 1: Thin-Layer Chromatography (TLC)

TLC is the workhorse of reaction monitoring. A properly executed TLC analysis is a self-validating system when a "co-spot" is used.[14]

Detailed Protocol:

  • Plate Preparation: Obtain a silica gel 60 F254 TLC plate.[15] Using a pencil, gently draw a starting line approximately 1 cm from the bottom. Mark three lanes: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).[7][14]

  • Sample Preparation:

    • "S" Lane: Dissolve a tiny amount (<1 mg) of (3-Chloropyridin-4-YL)methanamine dihydrochloride in a suitable solvent (e.g., methanol).

    • "R" Lane: Withdraw a small aliquot (1-2 drops) from your reaction mixture using a capillary tube. Dilute with a solvent like ethyl acetate or dichloromethane if the reaction is concentrated.

  • Spotting: Using separate capillary tubes, carefully and concisely spot each sample onto its designated lane on the starting line. For the "C" lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it.[14]

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (eluent). A common starting point for polar amines is a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 or 90:10 v/v). Cover the chamber and allow the solvent front to rise until it is about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize under a UV lamp at 254 nm.[15] The pyridine ring will show up as a dark spot.

    • (Optional) Stain the plate. Ninhydrin stain is excellent for visualizing the primary amine of the starting material, while a potassium permanganate (KMnO4) stain can visualize most organic compounds.[15]

Troubleshooting Guide (TLC)

IssuePossible Cause(s)Recommended Solution(s)
Spots are streaking Sample is too concentrated; Compound is highly acidic/basic; Mobile phase is inappropriate.Dilute your sample before spotting; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[6]
Rf values are too high/low Mobile phase is too polar or non-polar.If Rf is too low (spots don't move), increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH system). If Rf is too high, decrease the polarity.
No separation between spots Starting material and product have very similar polarities; Wrong mobile phase.Try a different solvent system. For example, switch from an ethyl acetate/hexane system to a DCM/methanol system or vice versa. Consider using a different stationary phase if available.
No spots visible under UV Compound is not UV-active; Sample is too dilute.Use a chemical stain (e.g., KMnO4, p-anisaldehyde) for visualization.[6] Concentrate your sample before spotting.
Technique 2: High-Performance Liquid Chromatography (HPLC)

For quantitative insights, HPLC is unparalleled. The key is developing a method that provides good separation and peak shape.

Detailed Protocol:

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction within the aliquot by diluting it significantly in a vial with the initial mobile phase (e.g., 1 mL). This stops the reaction and prepares the sample for injection.

    • If the reaction mixture contains solids, filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Instrumentation & Conditions: The following are robust starting conditions for analyzing aromatic amines and pyridines.[9][16][17]

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

    • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 10-15 minutes. A typical gradient might be 5% to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Detector set at 254 nm or 260 nm.[18]

    • Injection Volume: 5-10 µL.

  • Analysis: Inject a sample of your starting material first to determine its retention time. Then, inject aliquots from your reaction at various time points. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product.

Data Interpretation Table

CompoundExpected Retention TimeRationale
(3-Chloropyridin-4-YL)methanamine Early (e.g., 1-3 min)Highly polar salt, weak interaction with the non-polar C18 stationary phase.
Typical Product (e.g., Amide) Later (e.g., 5-10 min)Increased hydrophobicity from the newly added group leads to stronger interaction with the C18 column.

Troubleshooting Guide (HPLC)

IssuePossible Cause(s)Recommended Solution(s)
Broad or tailing peaks Secondary interactions with the silica backbone; pH of mobile phase is inappropriate.Ensure the mobile phase is buffered or contains an additive like formic acid or triethylamine.[16] This suppresses the ionization of free silanol groups on the stationary phase and ensures the analyte is in a single protonation state.
Shifting retention times Column temperature fluctuations; Mobile phase composition changing; Column degradation.Use a column oven to maintain a constant temperature; Prepare fresh mobile phase daily; Flush the column properly after use and replace if necessary.
Unexpected peaks appear Side product formation; Impurity in reagents or solvent; Sample degradation in the vial.Use MS detection (LC-MS) to identify the mass of the unknown peaks; Run a blank (injecting only the solvent) to check for solvent impurities.
Technique 3: 1H NMR Spectroscopy

NMR provides structural proof of transformation.

Detailed Protocol:

  • Sample Preparation:

    • Withdraw a larger aliquot (e.g., 0.1-0.5 mL) from the reaction.

    • Perform a rapid workup if necessary (e.g., a quick extraction) to remove catalysts or salts that could interfere with the spectrum.

    • Remove the solvent in vacuo.

    • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice depends on the solubility of both the starting material and the expected product.

  • Acquisition: Acquire a standard 1H NMR spectrum.

  • Analysis: Compare the spectrum of the reaction mixture to that of the pure starting material. Look for the disappearance of characteristic starting material peaks and the appearance of new product peaks.

Key 1H NMR Signals to Monitor:

ProtonsStarting Material (Approx. δ)Expected Change in Product
-CH2-NH2 ~3.9-4.2 ppmWill shift significantly (often downfield) upon reaction at the amine.
Pyridine Ring Protons ~7.5-8.5 ppmShifts will be altered by the new substituent, providing a fingerprint for the product.[11]
New Protons from Reagent N/ANew signals will appear corresponding to the structure of the other reactant.

digraph "Method_Selection_Tree" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

Start [label="What is your primary goal?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Goal1 [label="Rapid, qualitative check\n(Is it working?)", fillcolor="#F1F3F4", fontcolor="#202124"]; Goal2 [label="Quantitative analysis\n(% conversion, purity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Goal3 [label="Structural confirmation\n(Is it the right product?)", fillcolor="#F1F3F4", fontcolor="#202124"];

Method1 [label="Use Thin-Layer\nChromatography (TLC)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Method2 [label="Use High-Performance\nLiquid Chromatography (HPLC)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Method3 [label="Use Nuclear Magnetic\nResonance (NMR)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Goal1; Start -> Goal2; Start -> Goal3;

Goal1 -> Method1 [label="Fastest & Cheapest"]; Goal2 -> Method2 [label="Most Precise"]; Goal3 -> Method3 [label="Most Definitive"]; }

Caption: Decision tree for selecting an analytical method.

References

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link][6]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link][1]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][16]

  • ACS Publications. (2015). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Journal of Chemical Education. Retrieved from [Link][8]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link][7]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link][14]

  • LCGC International. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link][10]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][17]

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't?. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link][19]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link][11]

  • ACS Publications. (1967). Kinetic Study by NMR. Journal of Chemical Education. Retrieved from [Link][12]

  • Chegg. (2023). Solved 4. Why 2-and 4-chloropyridines react with.... Retrieved from [Link][5]

Sources

Technical Support Center: Purification of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (3-Chloropyridin-4-YL)methanamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require high-purity material for their experiments. The following content, presented in a question-and-answer format, addresses common challenges and provides robust, field-proven methodologies for impurity removal.

Frequently Asked Questions (FAQs) & Purification Protocols

Q1: What are the most probable impurities I might encounter in my sample of (3-Chloropyridin-4-YL)methanamine dihydrochloride?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route. Understanding the potential contaminants is the first step toward devising an effective purification strategy. Impurities can be broadly categorized as follows:

  • Starting Material Carryover: The most common starting material for the pyridine core is 3-Chloropyridine.[1][2][3] Incomplete conversion during synthesis can lead to its presence in the final product.

  • Process-Related Impurities: These are by-products formed during the synthesis. Depending on the specific route (e.g., reduction of a nitrile, amination of a halide), these can include:

    • Over-chlorinated Pyridines: If the pyridine ring was synthesized or modified under harsh chlorinating conditions, species like 2,3-dichloropyridine or 3,5-dichloropyridine may be present.[4]

    • Unreacted Intermediates: For instance, if the synthesis involves a cyanopyridine intermediate, its incomplete reduction could be a source of contamination.

    • Dimeric Species: Self-reaction or side-reactions can lead to the formation of dimers or other higher molecular weight by-products.

  • Residual Solvents: Solvents used in the final steps of the synthesis or initial purification (e.g., Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile) can remain trapped in the crystalline solid.

  • Inorganic Salts: Excess reagents or salts generated during the reaction or the final salt formation (e.g., sodium chloride, sodium sulfate) can contaminate the product.

A summary of potential impurities is provided below:

Impurity CategoryCommon ExamplesLikely Origin
Starting Materials 3-ChloropyridineIncomplete reaction of the starting material.[1][3]
Process-Related 2,3-Dichloropyridine, 3,5-DichloropyridineSide reactions during chlorination steps.[4]
(3-Chloropyridin-4-yl)carbonitrileIncomplete reduction of the nitrile intermediate.
Dimeric by-productsSide reactions during synthesis.[5]
Residual Solvents Ethanol, Methanol, Ethyl Acetate, DCMTrapped solvent from reaction or work-up.
Inorganic Salts NaCl, Na₂SO₄, excess HClBy-products from reaction work-up or salt formation.
Q2: My initial analysis shows several impurities. Which purification technique should I try first?

A2: For a crystalline solid like a dihydrochloride salt, recrystallization is the most efficient, cost-effective, and scalable first-line purification technique. It is particularly effective at removing small amounts of impurities that have different solubility profiles from the main compound.

If recrystallization fails to provide the desired purity, or if impurities are structurally very similar to the product, a more selective method like chromatography is warranted. For removing non-basic organic impurities, a simple acid-base liquid-liquid extraction can be highly effective.

The following decision tree can guide your choice of purification strategy.

Purification_Decision_Tree start Initial Sample (Purity < 99%) recrystallization Attempt Recrystallization start->recrystallization purity_check_1 Assess Purity (HPLC, NMR) recrystallization->purity_check_1 success Product > 99% Pure (Process Complete) purity_check_1->success Purity OK chromatography Purify by Chromatography (Reversed-Phase or Ion-Exchange) purity_check_1->chromatography Impurities are structurally similar acid_base Perform Acid-Base Liquid-Liquid Extraction purity_check_1->acid_base Impurities are non-basic organics purity_check_3 Assess Purity (HPLC, NMR) chromatography->purity_check_3 failure Impurity Profile Unchanged (Re-evaluate Strategy) chromatography->failure purity_check_2 Assess Purity (HPLC, NMR) acid_base->purity_check_2 purity_check_2->success Purity OK purity_check_2->chromatography Impurities Remain purity_check_3->success Purity OK purity_check_3->acid_base Impurities Remain

Caption: Decision tree for selecting a purification strategy.

Q3: Can you provide a detailed protocol for recrystallizing (3-Chloropyridin-4-YL)methanamine dihydrochloride?

A3: Absolutely. The key to successful recrystallization is selecting an appropriate solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given the polar, salt-like nature of the dihydrochloride, polar protic solvents are a good starting point.

  • Solvent Selection: Begin by screening solvents. In separate test tubes, test the solubility of ~10-20 mg of your compound in 0.5 mL of various solvents at room temperature and then upon heating. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.

  • Dissolution: Place the crude (3-Chloropyridin-4-YL)methanamine dihydrochloride in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or primary solvent) to completely dissolve the solid. Add the solvent in small portions near its boiling point, swirling to aid dissolution. If a co-solvent system is used (e.g., Methanol/Ethyl Acetate), dissolve the compound in the minimum amount of the primary (good) solvent first.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals. Rapid cooling can trap impurities. Once the flask has reached room temperature, you can place it in an ice bath or refrigerator to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.

Solvent SystemRationale & Comments
Methanol (MeOH) or Ethanol (EtOH) Good primary solvents. The compound is likely very soluble. May require a less polar co-solvent to induce precipitation.
Isopropanol (IPA) Often an excellent choice for hydrochloride salts. It's less polar than MeOH/EtOH, potentially offering a better solubility differential.
Water (H₂O) The compound is expected to be highly soluble in water.[6] A water/alcohol or water/acetone mixture might be necessary.
Methanol / Ethyl Acetate A common and effective system. Dissolve in hot methanol, then add ethyl acetate dropwise until the solution becomes slightly cloudy (turbid). Add a few drops of hot methanol to clarify and then allow to cool.
Ethanol / Diethyl Ether Similar to the above, but ether is more volatile and flammable. Use with caution.
Q4: My impurities are co-crystallizing with the product. What is a suitable chromatography method?

A4: When impurities are structurally similar, chromatography is the method of choice due to its high resolving power. For a polar, ionizable compound like an amine dihydrochloride, you have two primary options:

  • Reversed-Phase Flash Chromatography (C18): This is often the most accessible and effective method.[7]

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase: A gradient of Water and Acetonitrile (or Methanol) is typically used.

    • Critical Modifier: Because the compound is a basic amine, peak tailing can be a significant issue on silica-based C18 columns. To ensure sharp, symmetrical peaks, an acidic modifier must be added to the mobile phase. A 0.1% concentration of Trifluoroacetic Acid (TFA) or Formic Acid (FA) in both the water and organic solvent is standard practice. The acid protonates the free amine, preventing unwanted interactions with residual silanols on the stationary phase.[8]

    • Detection: UV detection is suitable, typically around 254 nm.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is highly effective for purifying salts.[9]

    • Stationary Phase: A strong cation-exchange resin (e.g., functionalized with sulfonate groups).[10] The positively charged protonated amine will bind to the negatively charged resin.

    • Elution: The bound compound is eluted by increasing the ionic strength of the mobile phase (a salt gradient, e.g., NaCl) or by changing the pH.

    • Benefit: This method can be exceptionally selective for separating the target amine from non-ionic or anionic impurities.[11]

Q5: How can I efficiently remove neutral or acidic organic impurities?

A5: A classic acid-base liquid-liquid extraction is a powerful and straightforward technique for this purpose. The method exploits the ability to switch the amine between its water-soluble salt form and its organic-soluble free-base form.

Acid_Base_Workflow cluster_0 Step 1: Basification cluster_1 Step 2: Extraction cluster_2 Step 3: Isolation start Crude Dihydrochloride in Water (H₂O) basify Add aq. NaHCO₃ or Na₂CO₃ to pH ~8-9 start->basify extract Extract with Organic Solvent (e.g., DCM, EtOAc) basify->extract separate Separate Layers extract->separate aqueous_phase Aqueous Layer: Contains inorganic salts and polar impurities. DISCARD separate->aqueous_phase organic_phase Organic Layer: Contains the free amine. RETAIN separate->organic_phase wash Wash Organic Layer with Brine dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry precipitate Add HCl in Ether/Dioxane dry->precipitate filter Filter and Dry Solid precipitate->filter final_product Pure Dihydrochloride Salt filter->final_product organic_phase->wash

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude (3-Chloropyridin-4-YL)methanamine dihydrochloride in water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH of the solution is approximately 8-9. This deprotonates the amine, converting it to the free base.

  • Extraction: Transfer the solution to a separatory funnel and extract the free base into an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Perform the extraction three times to ensure complete recovery. Neutral and acidic impurities will be extracted along with the free base.

  • Washing: Combine the organic extracts. To remove any acidic impurities that may have been carried over, wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution). Then, wash with water and finally with brine to remove bulk water.

  • Drying & Filtering: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent.

  • Salt Formation: To the clear organic solution, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) with stirring. The pure (3-Chloropyridin-4-YL)methanamine dihydrochloride will precipitate out of the organic solvent.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with a small amount of the organic solvent (e.g., ether), and dry under high vacuum.

Troubleshooting Guide

Problem ObservedPotential Cause(s)Recommended Solution(s)
Oily precipitate ("oiling out") during recrystallization. 1. The solution is supersaturated. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. Insoluble impurities are acting as nucleation sites for the oil.1. Add more hot solvent to dissolve the oil, then cool very slowly. 2. Switch to a lower-boiling point solvent. 3. Perform a hot filtration step before cooling.
No crystals form upon cooling. 1. The compound is too soluble in the chosen solvent. 2. The solution is not concentrated enough.1. Add a co-solvent (anti-solvent) in which the compound is insoluble. 2. Reduce the solvent volume by boiling, then allow to cool again. 3. Try scratching the inside of the flask with a glass rod to induce nucleation.
Poor recovery after recrystallization. The compound has significant solubility in the cold solvent.1. Ensure the solution is thoroughly cooled in an ice bath before filtering. 2. Minimize the amount of cold solvent used for washing the crystals. 3. Concentrate the mother liquor and attempt a second crop of crystals.
Broad, tailing peaks in reversed-phase HPLC. Unwanted interactions between the basic amine and the silica stationary phase.1. Add an acidic modifier (0.1% TFA or Formic Acid) to your mobile phase.[8][12] 2. Ensure the mobile phase is well-mixed and degassed.[13]
Low yield after acid-base extraction. 1. Incomplete basification (amine remains in the aqueous layer). 2. Insufficient extractions with the organic solvent. 3. Emulsion formation during extraction.1. Check the pH after adding the base; ensure it is >8. 2. Increase the number of extractions (e.g., from 3 to 5). 3. To break emulsions, add brine or filter the mixture through celite.

References

  • Science Madness Community. (2009). recrystallisation of pyridinium tribromide. Sciencemadness.org. [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. U.S. Patent No. 3,337,630. Washington, DC: U.S.
  • The Pharma Master. Troubleshooting. The Pharma Master. [Link]

  • Google Patents. (2017).
  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. [Link]

  • Agilent. (2023). Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]

  • National Institutes of Health (NIH). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]

  • Shaker, A. M. (2017). Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science. [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]

  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • García-Moreno, I., et al. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Wikipedia. 3-Chloropyridine. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • PubChemLite. (3-chloropyridin-4-yl)methanamine (C6H7ClN2). [Link]

  • PubChem. 3-Chloropyridine. [Link]

  • National Institutes of Health (NIH). (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). [Link]

  • Capot Chemical Co.,Ltd. (2024). MSDS of (3-chloropyridin-4-yl)methanamine dihydrochloride. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • National Institutes of Health (NIH). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • Organic Chemistry International. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Ark Pharm, Inc. (4-Chloropyridin-2-yl)methanamine hydrochloride. [Link]

Sources

(3-Chloropyridin-4-YL)methanamine dihydrochloride storage and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals utilizing (3-Chloropyridin-4-YL)methanamine dihydrochloride. Its purpose is to provide in-depth technical guidance on proper storage, handling, and troubleshooting to ensure experimental integrity and reproducibility. As a critical reagent, often used in roles such as a selective LOXL2 inhibitor, its stability is paramount to achieving reliable results[1][2][3].

Section 1: Compound Identity and Physicochemical Properties

(3-Chloropyridin-4-YL)methanamine is supplied as a dihydrochloride salt. This means both the pyridine ring nitrogen and the primary aminomethyl group are protonated, forming a stable, crystalline solid. This salt form significantly influences its properties, particularly its solubility and hygroscopicity.

PropertyValueSource
CAS Number Not explicitly available for the dihydrochloride form; 870063-65-3 for the free base.[4]
Molecular Formula C₆H₇ClN₂ · 2HCl (or C₆H₉Cl₃N₂)Inferred
Molecular Weight 215.50 g/mol Inferred
Appearance Solid; Light yellow to yellow.[1]
Purity Typically >99%[1]
Solubility H₂O: 100 mg/mL (ultrasonication may be needed) DMSO: 87.5 mg/mL (use fresh, anhydrous DMSO)[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Q1: What are the definitive storage conditions for the solid compound to ensure long-term stability?

A1: For maximum shelf-life, the solid compound must be protected from its two primary environmental adversaries: moisture and heat.

  • Temperature: Store at 4°C for long-term stability.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The container must be sealed tightly to prevent moisture ingress.[5][6]

  • Rationale: As a dihydrochloride salt of a primary amine, the compound is highly polar and hygroscopic—it readily attracts and absorbs atmospheric water.[7][8] This absorbed water can lead to physical clumping, which complicates accurate weighing, and may create an environment conducive to slow chemical degradation over time.

Q2: I opened my vial of (3-Chloropyridin-4-YL)methanamine dihydrochloride and the powder is clumpy and seems "wet." What happened and can I still use it?

A2: This is a classic sign of moisture absorption due to the compound's hygroscopic nature. When the vial is opened in a humid environment, the salt acts like a desiccant.

  • Causality: The ionic nature of the two hydrochloride sites (R-NH₃⁺Cl⁻ and Py-H⁺Cl⁻) creates strong dipoles that attract polar water molecules from the air.[9][10]

  • Consequences:

    • Inaccurate Mass: The measured weight will include an unknown amount of water, leading to lower-than-expected molar concentrations in your stock solutions and subsequent assays.

    • Potential for Degradation: While chloropyridines are generally stable, the presence of water, especially with repeated temperature changes, can create conditions for potential long-term hydrolysis of the C-Cl bond.[11][12][13]

  • Recommendation: For quantitative experiments, using a new, unopened vial is strongly advised. If this is not possible, the material should be carefully dried under a high vacuum in a desiccator before use. However, be aware that this may not remove all bound water. A workflow for handling this situation is outlined in the Troubleshooting section.

Q3: What are the best practices for preparing and storing stock solutions?

A3: Proper stock solution preparation is critical for reproducible experiments.

  • Solvent Choice:

    • DMSO: A common choice for organic compounds. However, DMSO is itself very hygroscopic. Using an old, partially used bottle of DMSO that has absorbed atmospheric water can introduce moisture and impact the stability of the compound in solution. Always use fresh, anhydrous, research-grade DMSO from a sealed bottle. [1]

    • Water: The compound is highly soluble in water.[1] For cell-based assays, aqueous-based solutions are often necessary.

  • Preparation Protocol:

    • Equilibrate the vial of solid compound to room temperature before opening to prevent condensation.

    • Weigh the required amount quickly in a low-humidity environment.

    • Add the desired solvent (e.g., anhydrous DMSO) to the solid.

    • If dissolution is slow, sonication or gentle warming can be used to facilitate the process.[1]

  • Storage of Stock Solutions:

    • Temperature: Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

    • Aliquoting: Avoid repeated freeze-thaw cycles, which can accelerate degradation. Prepare multiple small-volume aliquots from the main stock.

    • Aqueous Solutions: If using water as a solvent for cell culture, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use and storage.[1]

Q4: My assay results are inconsistent. Could my compound be degrading in solution? What are the likely degradation pathways?

A4: Yes, inconsistent results are often traced back to compound instability. While the molecule is robust, certain conditions can promote degradation. The two most probable, albeit slow, pathways involve the chloro and aminomethyl groups.

  • Potential Pathways:

    • Hydrolysis: The C-Cl bond on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) by water, which would replace the chlorine with a hydroxyl group. This process is generally slow for chloropyridines but can be influenced by pH and temperature.[14]

    • Oxidation: The primary amine group can be susceptible to oxidation, especially in the presence of trace metal ions or reactive oxygen species in the buffer or media.

  • Incompatible Materials: Avoid strong acids, bases, and strong oxidizing or reducing agents, as these will chemically alter the compound.[5]

Below is a diagram illustrating the potential sites of chemical instability.

Caption: Potential degradation sites on the (3-Chloropyridin-4-YL)methanamine molecule.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem: Inconsistent biological activity or variable IC₅₀ values.

This is the most critical issue and usually points to problems with compound integrity or concentration.

start Inconsistent Assay Results check_hygro Is solid compound clumpy or was it handled in open air? start->check_hygro check_sol Were stock solutions stored correctly? (Temp, Aliquots) check_hygro->check_sol No hygro_yes High Probability of Hygroscopicity Issue check_hygro->hygro_yes Yes check_sol->hygro_yes Yes sol_yes High Probability of Degradation Issue check_sol->sol_yes No action_hygro Action: 1. Use new, sealed vial. 2. Quantify stock via LC-UV or qNMR. hygro_yes->action_hygro action_sol Action: 1. Prepare fresh stock solution. 2. Verify purity via HPLC-MS (See Protocol 2). sol_yes->action_sol

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of (3-Chloropyridin-4-YL)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the 1H NMR spectrum of (3-Chloropyridin-4-YL)methanamine dihydrochloride, a key intermediate in pharmaceutical synthesis. Drawing upon established principles of NMR spectroscopy and comparative data from related structures, we will predict its spectral features, provide a robust experimental protocol for its acquisition, and discuss the nuances of interpreting the resulting spectrum.

The Structural Significance of (3-Chloropyridin-4-YL)methanamine dihydrochloride

(3-Chloropyridin-4-YL)methanamine is a substituted pyridine derivative. The presence of a chlorine atom and an aminomethyl group on the pyridine ring, coupled with its formulation as a dihydrochloride salt, introduces distinct electronic and structural features that are reflected in its 1H NMR spectrum. Understanding these spectral characteristics is crucial for confirming the identity and purity of the compound, which are critical quality attributes in the drug development pipeline.

Predicting the 1H NMR Spectrum: A First Principles Approach

The Molecular Structure:

Key Protons and Their Expected Chemical Environments:

The structure presents four distinct proton environments that will give rise to signals in the 1H NMR spectrum:

  • Pyridine Ring Protons (H-2, H-5, H-6): The pyridine ring has three aromatic protons. The formation of the pyridinium hydrochloride salt, where the nitrogen atom is protonated, leads to a significant downfield shift of all ring protons due to the increased electron-withdrawing nature of the positively charged nitrogen.[1][2] This effect is well-documented for pyridine and its derivatives.[2] The positions of these protons are further influenced by the chloro and aminomethyl substituents.

  • Methylene Protons (-CH2-): The two protons of the methylene group are adjacent to the electron-withdrawing pyridinium ring and the positively charged ammonium group. This will cause their signal to appear significantly downfield.

  • Ammonium Protons (-NH3+): The three protons of the ammonium group will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Comparative Spectral Analysis: Learning from Related Compounds

To refine our prediction, we can examine the experimental 1H NMR data of structurally similar molecules.

1. 3-Chloropyridine: The 1H NMR spectrum of 3-chloropyridine in DMSO-d6 shows signals at approximately 8.79 ppm, 8.68 ppm, 7.99 ppm, and 7.57 ppm.[3] These chemical shifts provide a baseline for the pyridine protons before considering the effects of the aminomethyl group and protonation.

2. (2-Chloropyridin-4-yl)methanamine hydrochloride: This isomer is a known selective inhibitor of the enzyme LOXL2.[4][5] While its full 1H NMR data is not detailed in the provided search results, its chemical structure suggests that the pyridine protons would also be shifted downfield due to the hydrochloride salt formation.

3. Pyridine and Pyridinium Salts: The 1H NMR spectrum of pyridine itself shows signals for the α, β, and γ protons.[6][7] Upon formation of a pyridinium salt, these signals shift downfield.[1][2][8] This fundamental principle is directly applicable to the target molecule.

Table 1: Predicted 1H NMR Chemical Shifts for (3-Chloropyridin-4-YL)methanamine dihydrochloride in D2O

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
H-28.8 - 9.0Singlet (or narrow doublet)Alpha to the protonated nitrogen, significantly deshielded.
H-68.7 - 8.9DoubletAlpha to the protonated nitrogen, deshielded.
H-57.8 - 8.0DoubletBeta to the protonated nitrogen.
-CH2-4.3 - 4.6SingletAdjacent to the pyridinium ring and ammonium group.
-NH3+Solvent dependentBroad SingletExchangeable protons.

Note: These are estimated values. The actual spectrum may vary depending on the solvent and experimental conditions.

A Robust Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality, reproducible 1H NMR spectrum of (3-Chloropyridin-4-YL)methanamine dihydrochloride, the following experimental protocol is recommended. The causality behind each step is explained to ensure a self-validating system.

Objective: To acquire a high-resolution 1H NMR spectrum for structural confirmation and purity assessment.

Materials:

  • (3-Chloropyridin-4-YL)methanamine dihydrochloride sample

  • Deuterium oxide (D2O, 99.9 atom % D)

  • NMR tubes (5 mm, high precision)

  • NMR Spectrometer (400 MHz or higher)

  • Internal Standard (optional, e.g., DSS or TSP)

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.6 mL of D2O prep1->prep2 Accurate concentration prep3 Vortex to ensure complete dissolution prep2->prep3 Homogeneous solution prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into the NMR spectrometer prep4->acq1 acq2 Lock the spectrometer on the D2O signal acq1->acq2 Field stability acq3 Shim the magnetic field for homogeneity acq2->acq3 High resolution acq4 Acquire the 1H NMR spectrum acq3->acq4 Optimal signal-to-noise proc1 Fourier transform the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Integrate the signals proc3->proc4 Quantitative analysis proc5 Reference the spectrum (optional) proc4->proc5

Caption: Workflow for 1H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Accurate weighing is crucial for potential future quantitative analysis (qNMR). D2O is the solvent of choice for this highly polar dihydrochloride salt, and it will exchange with the acidic N-H protons, which can simplify the spectrum by removing their signals.

    • Procedure: Accurately weigh approximately 5-10 mg of (3-Chloropyridin-4-YL)methanamine dihydrochloride and dissolve it in approximately 0.6 mL of D2O in a clean, dry vial. Vortex the solution until the solid is completely dissolved. Transfer the solution to a 5 mm high-precision NMR tube.

  • Instrument Setup and Data Acquisition:

    • Rationale: A higher field strength spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is particularly important for resolving the closely spaced aromatic protons. Locking and shimming are critical for obtaining sharp, well-defined peaks.

    • Procedure: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the D2O solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Rationale: Proper data processing is essential for accurate interpretation. Phasing and baseline correction ensure that the signals are correctly represented for integration and chemical shift determination.

    • Procedure: Apply a Fourier transform to the free induction decay (FID). Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline. Integrate all the signals and determine their relative areas. If an internal standard was used, reference the spectrum to its known chemical shift. Otherwise, the residual HDO peak can be used as a secondary reference (typically around 4.79 ppm at 25 °C).

Interpreting the Spectrum: A Guide for the Researcher

The processed 1H NMR spectrum should be analyzed for the following key features:

  • Chemical Shifts: Compare the observed chemical shifts with the predicted values in Table 1. The downfield positions of the aromatic and methylene protons are characteristic of the compound's structure.

  • Integration: The relative integrals of the signals should correspond to the number of protons in each environment (e.g., a 1:1:1 ratio for the pyridine protons and a 2 for the methylene protons).

  • Coupling Patterns: The splitting patterns of the pyridine protons (doublets) will provide information about the connectivity of the protons on the ring. The coupling constants (J-values) can further aid in the assignment of the signals.

  • Purity Assessment: The presence of any unexpected signals may indicate the presence of impurities. The integration of these signals relative to the signals of the target compound can be used to estimate the level of impurity.

Conclusion

The 1H NMR spectrum of (3-Chloropyridin-4-YL)methanamine dihydrochloride is a powerful tool for its structural verification and purity assessment. By understanding the fundamental principles of NMR and leveraging comparative data, researchers can confidently predict, acquire, and interpret its spectrum. The detailed protocol provided in this guide is designed to ensure the acquisition of high-quality, reliable data, which is an indispensable component of rigorous scientific research and drug development.

References

  • A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxyl
  • Pyridine - SpectraBase.
  • 3-Chloropyridine(626-60-8) 1H NMR spectrum - ChemicalBook.
  • (2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 Inhibitor | MedChemExpress.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • Proton chemical shifts of the symmetrically disubstituted pyridines | The Journal of Physical Chemistry - ACS Public
  • 3-Amino-4-methylpyridine(3430-27-1) 1H NMR spectrum - ChemicalBook.
  • Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine - PubMed.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • (3-Chloropyridin-4-yl)methanamine - Alfa Chemistry.
  • Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts - Sci-Hub.
  • Proton NMR Studies of the Lewis Acid-Base Reactions between Pyridinium Chlorides and theAcids ZnCI2 and AICI3 - ACS Public
  • LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC.

Sources

A Comparative Guide to the Reactivity of (3-Chloropyridin-4-YL)methanamine Dihydrochloride and Its Halogenated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a versatile building block in medicinal chemistry, prized for its role in constructing complex molecular architectures. The reactivity of the C3-chloro substituent is a critical parameter in its synthetic applications, particularly in nucleophilic aromatic substitution (SNAr) reactions. However, the choice of the halogen at this position can significantly influence reaction outcomes, kinetics, and synthetic strategy. This guide provides an in-depth comparison of the reactivity of (3-Chloropyridin-4-YL)methanamine dihydrochloride with its bromo and fluoro analogues, supported by mechanistic principles and experimental considerations. While direct comparative kinetic data for these specific compounds is not extensively documented in peer-reviewed literature, this guide synthesizes established principles of physical organic chemistry and data from analogous systems to provide a robust predictive framework.

Theoretical Underpinnings of Reactivity

The reactivity of these 3-halo-4-(aminomethyl)pyridine derivatives in SNAr reactions is governed by a complex interplay of electronic effects, the nature of the leaving group, and the reaction mechanism.

The Activating Power of the Pyridinium Core

As dihydrochloride salts, these compounds exist in a protonated state in solution, with both the pyridine ring nitrogen and the exocyclic aminomethyl nitrogen being protonated. The protonation of the pyridine nitrogen is a key feature, as it transforms the pyridine into a pyridinium ion. This imparts a formal positive charge on the ring, significantly enhancing its electrophilicity and rendering it highly susceptible to nucleophilic attack.[1] The electron-withdrawing effect of the pyridinium nitrogen is crucial for activating the C3 position towards SNAr, a position that is typically less reactive than the ortho (C2, C6) and para (C4) positions in neutral pyridines.[2]

Electronic Influence of Substituents

Two key electron-withdrawing groups influence the reactivity at the C3 position:

  • The Halogen (X at C3): The halogen atom exerts a dual electronic effect: a -I (inductive) effect, which withdraws electron density and increases the electrophilicity of the C3 carbon, and a +M (mesomeric) effect, which donates electron density through resonance. For halogens, the inductive effect dominates. The electronegativity order (F > Cl > Br) suggests that fluorine will most strongly increase the electrophilicity of the reaction center.

  • The 4-Ammoniomethyl Group (-CH₂NH₃⁺): In the dihydrochloride form, the aminomethyl group is protonated to an ammoniomethyl group. This group is a potent electron-withdrawing group due to the positive charge on the nitrogen atom, acting primarily through a strong -I effect. Its placement at the C4 position, para to the C-X bond, however, does not allow for resonance stabilization of the Meisenheimer intermediate, which is a key feature of SNAr activation at ortho and para positions.

The combined electron-withdrawing effects of the pyridinium nitrogen and the 4-ammoniomethyl group create a significantly electron-deficient ring, predisposing the C3-halogen to nucleophilic displacement.

Comparative Reactivity of Halogen Analogues: A Mechanistic Perspective

In a classical SNAr reaction, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex). In such cases, the reactivity order of the halogens is typically F > Cl > Br > I.[3][4] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The C-X bond cleavage occurs in a subsequent, fast step, so the strength of the C-X bond has a lesser impact on the overall rate.

However, for pyridinium ions, a different mechanistic scenario has been observed. Studies on the reaction of 2-substituted N-methylpyridinium ions with piperidine have shown a reactivity order of F ~ Cl ~ Br ~ I.[3] This suggests that the initial nucleophilic attack is not the sole rate-determining step. Instead, a mechanism involving a rate-determining deprotonation of the initial adduct by a second equivalent of the nucleophile has been proposed.

SNAr_Mechanism sub Pyridinium Substrate int1 Meisenheimer-like Intermediate sub->int1 + Nu⁻ (k₁) nu Nucleophile (Nu⁻) int1->sub k₋₁ prod Product int1->prod k₂ - X⁻ lg Leaving Group (X⁻) caption Figure 1. General SNAr Mechanism.

Caption: Figure 1. General SNAr Mechanism.

In a scenario where proton transfer is rate-limiting, the differences in the C-X bond strength and the electronegativity of the halogens play a less significant role in differentiating the overall reaction rates. For the (3-halo-4-aminomethyl)pyridinium series, it is plausible that a similar mechanism is in operation, leading to a convergence of reactivity among the chloro, bromo, and fluoro analogues.

Predicted Reactivity Order

Based on the available evidence from analogous systems, the predicted order of reactivity for nucleophilic aromatic substitution on (3-X-pyridin-4-YL)methanamine dihydrochloride is:

Fluoro ≈ Chloro ≈ Bromo

While the fluoro analogue is expected to have the most electrophilic C3 carbon, the greater strength of the C-F bond compared to C-Cl and C-Br would hinder its departure if C-X bond breaking has some influence on the rate-determining step. Conversely, the C-Br bond is the weakest, favoring departure of the bromide ion, but the C3 carbon in the bromo analogue is the least electrophilic. This interplay of opposing factors, coupled with a potential multi-step mechanism where nucleophilic attack is not solely rate-determining, likely results in comparable overall reaction rates for the three analogues under many conditions.

Quantitative Data Summary

While direct kinetic data for the target compounds is unavailable, the following table summarizes key physical and electronic parameters that inform their reactivity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Halogen Electronegativity (Pauling Scale)C-X Bond Dissociation Energy (in Ar-X, kJ/mol)
(3-Chloropyridin-4-YL)methanamine dihydrochlorideC₆H₉Cl₃N₂215.513.16~400
(3-Bromopyridin-4-YL)methanamine dihydrochlorideC₆H₉BrCl₂N₂260.962.96~335
(3-Fluoropyridin-4-YL)methanamine dihydrochlorideC₆H₉Cl₂FN₂199.053.98~540

Note: C-X bond dissociation energies are approximate values for aryl halides and are provided for comparative purposes.

Experimental Protocols

To empirically determine the relative reactivity of these analogues, a standardized kinetic experiment is necessary. The following protocol outlines a robust methodology for such a comparison.

Proposed Experimental Workflow for Comparative Kinetic Analysis

workflow prep Prepare Stock Solutions - Analogues (Cl, Br, F) - Nucleophile (e.g., Morpholine) - Internal Standard react Initiate Parallel Reactions - Equimolar reactants - Constant Temperature (e.g., 80 °C) - Solvent (e.g., DMSO) prep->react sample Time-course Sampling - Aliquots taken at t = 0, 1, 2, 4, 8, 24h react->sample quench Quench Reaction - Dilute with mobile phase sample->quench analyze LC-MS Analysis - Monitor consumption of starting material - Monitor formation of product quench->analyze data Data Analysis - Plot [Substrate] vs. Time - Determine pseudo-first-order rate constants (k_obs) analyze->data compare Compare Rate Constants - k_obs(Cl) vs. k_obs(Br) vs. k_obs(F) data->compare caption Figure 2. Workflow for Comparative Kinetic Study.

Caption: Figure 2. Workflow for Comparative Kinetic Study.

Step-by-Step Methodology for a Representative SNAr Reaction

This protocol describes a general procedure for the nucleophilic substitution of the halogen at the C3 position with an amine nucleophile, such as morpholine.

Materials:

  • (3-Chloropyridin-4-YL)methanamine dihydrochloride

  • (3-Bromopyridin-4-YL)methanamine dihydrochloride (synthesized as per adapted literature procedures)

  • (3-Fluoropyridin-4-YL)methanamine dihydrochloride (synthesized as per adapted literature procedures)

  • Morpholine

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials suitable for heating

Procedure:

  • Preparation of Reaction Mixtures: In separate reaction vials, add the respective 3-halo-4-(aminomethyl)pyridine dihydrochloride analogue (1.0 mmol).

  • Add the internal standard (0.5 mmol).

  • To each vial, add anhydrous DMSO (5 mL).

  • Add DIPEA (3.0 mmol) to neutralize the dihydrochloride salt and the H-X formed during the reaction.

  • Add morpholine (1.2 mmol).

  • Reaction: Seal the vials and place them in a preheated heating block at 80 °C.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot (e.g., 50 µL) from each reaction mixture.

  • Quenching and Analysis: Quench the aliquot by diluting it with a suitable solvent (e.g., acetonitrile/water). Analyze the quenched sample by LC-MS to determine the ratio of starting material to product, normalized against the internal standard.

  • Work-up (for product isolation): After the reaction is complete, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

This standardized protocol ensures that the comparison between the analogues is conducted under identical conditions, allowing for a direct and objective assessment of their relative reactivities.

Synthetic Accessibility of Analogues

The choice of analogue may also be influenced by its synthetic accessibility.

  • (3-Chloropyridin-4-YL)methanamine dihydrochloride: This is a commercially available starting material.

  • (3-Bromopyridin-4-YL)methanamine dihydrochloride: This analogue can be synthesized from a suitable precursor, such as 4-methyl-3-nitropyridine, via reduction of the nitro group, Sandmeyer-type bromination of the resulting amine, and subsequent functionalization of the methyl group.[1]

  • (3-Fluoropyridin-4-YL)methanamine dihydrochloride: The synthesis of this analogue is more challenging due to the difficulties associated with selective fluorination of pyridine rings. A potential route involves nucleophilic fluorination (e.g., using KF) of a precursor with a suitable leaving group at the 3-position, such as a nitro group, followed by elaboration of the 4-position.[3]

Conclusion

The reactivity of (3-Chloropyridin-4-YL)methanamine dihydrochloride and its bromo and fluoro analogues in nucleophilic aromatic substitution is nuanced. Due to the activating effect of the pyridinium ring, all three compounds are expected to be reactive towards nucleophiles. Contrary to the classical "element effect" observed in many SNAr reactions, the overall reaction rates for the fluoro, chloro, and bromo analogues are predicted to be comparable. This is likely due to a multi-step reaction mechanism where the initial nucleophilic attack is not the sole rate-determining step.

For drug development professionals and synthetic chemists, this implies that the choice of halogen may be guided more by factors such as the cost and availability of the starting material, the desired atom economy, and the potential for downstream cross-coupling reactions (where the reactivity order is typically I > Br > Cl >> F), rather than significant differences in their SNAr reactivity. The chloro analogue represents a good balance of reactivity, cost, and availability. The bromo analogue offers a valuable alternative, particularly when subsequent palladium-catalyzed cross-coupling reactions are planned. The fluoro analogue, while potentially offering unique properties to the final molecule, presents greater synthetic challenges.

It is strongly recommended that direct, side-by-side experimental comparisons be performed under the specific conditions of interest to validate these predictions and guide the selection of the optimal building block for a given synthetic campaign.

References

  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Retrieved from [Link]

  • Reinheimer, J. D., & Bunnett, J. F. (1959). Kinetics of Reactions of 2-Substituted Pyridinium Ions with Piperidine. Journal of the American Chemical Society, 81(12), 3153–3157.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson+. Retrieved from [Link]

Sources

Navigating the Structural Landscape of Chlorinated Aminopyridines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on (3-Chloropyridin-4-YL)methanamine dihydrochloride and its Analogs

For drug development professionals and medicinal chemists, understanding the three-dimensional structure of a molecule is paramount. It dictates everything from binding affinity to a target protein to its physicochemical properties, such as solubility and stability. X-ray crystallography remains the gold standard for elucidating these structures with atomic precision[1][2]. This guide delves into the structural and physicochemical properties of (3-Chloropyridin-4-YL)methanamine dihydrochloride, a compound of interest in medicinal chemistry.

A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available resources reveals a notable absence of experimental single-crystal X-ray diffraction data for (3-Chloropyridin-4-YL)methanamine dihydrochloride. This data gap presents a challenge but also an opportunity to underscore the importance of predictive modeling and comparative analysis with structurally related compounds. This guide will, therefore, provide a detailed comparison with its isomers and the parent aminopyridine structure, alongside a robust experimental workflow for researchers aiming to determine the crystal structure of the title compound.

Comparative Analysis of Chlorinated Aminopyridine Isomers

The precise placement of the chloro and aminomethyl groups on the pyridine ring significantly influences the molecule's electronic properties, hydrogen bonding potential, and overall conformation. To understand the potential characteristics of (3-Chloropyridin-4-YL)methanamine dihydrochloride, we will compare its predicted properties with those of its isomers and the foundational compound, 4-aminopyridine, for which experimental data is available.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XLogPHydrogen Bond Donor/Acceptor CountStatus of X-ray Data
(3-Chloropyridin-4-YL)methanamine dihydrochloride C6H9Cl3N2215.510.3 (for free base)[3]2 / 2 (for free base)[3]Not available
(2-Chloropyridin-4-yl)methanamine hydrochlorideC6H8Cl2N2179.05[4][5]0.7 (for free base)[6]1 / 2 (for free base)[6]Not available
(3-Chloropyridin-2-yl)methanamine dihydrochlorideC6H9Cl3N2215.5[7]0.4 (for free base)[8]2 / 2 (for free base)[9]Not available
4-AminopyridineC5H6N294.11[10]0.3[10]1 / 2[10]Available[10][11]

Table 1: Comparative physicochemical properties of (3-Chloropyridin-4-YL)methanamine dihydrochloride and its analogs.

The predicted lipophilicity (XLogP) is lowest for the title compound and 4-aminopyridine, suggesting potentially higher aqueous solubility compared to the 2-chloro isomer. The hydrogen bond donor/acceptor counts, which are critical for crystal packing and interaction with biological targets, vary based on the substitution pattern.

The biological significance of these isomers is noteworthy. For instance, (2-Chloropyridin-4-yl)methanamine hydrochloride is a selective inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in cancer metastasis[4][12]. This highlights the potential for these chlorinated aminopyridine scaffolds in drug discovery.

Structural Insights from a Known Analog: 4-Aminopyridine

The crystal structure of 4-aminopyridine reveals a planar molecule that forms a three-dimensional network through strong N-H···N hydrogen bonds[11]. The amino group and the pyridine nitrogen are key players in this hydrogen-bonding network. It is plausible that the aminomethyl group in (3-Chloropyridin-4-YL)methanamine would also be actively involved in forming extensive hydrogen bond networks in its crystal lattice, likely with the chloride counter-ions. The presence of the chloro substituent is expected to influence the crystal packing through halogen bonding or by altering the electronic distribution within the pyridine ring.

Experimental Workflow for Determining the Crystal Structure

For researchers who have synthesized or acquired (3-Chloropyridin-4-YL)methanamine dihydrochloride, the following detailed protocol outlines the steps to obtain and analyze its single-crystal X-ray diffraction data.

Recrystallization for Single Crystal Growth

The primary challenge in X-ray crystallography is often obtaining diffraction-quality single crystals[1]. For a hydrochloride salt, a systematic screening of solvents is crucial.

Protocol:

  • Solvent Screening: Begin with a range of polar protic and aprotic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water)[13][14].

  • Solubility Test: In separate small vials, test the solubility of a few milligrams of the compound in each solvent at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature but good solubility at an elevated temperature.

  • Crystal Growth Methods:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): In a sealed container, place a small drop of the concentrated compound solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop). The reservoir of the container is filled with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the drop will induce crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool to room temperature slowly. Further cooling to 4°C can also be attempted.

G cluster_prep Crystal Growth Preparation cluster_methods Crystallization Methods cluster_outcome Outcome start Start with (3-Chloropyridin-4-YL)methanamine dihydrochloride powder solubility Solubility Screening (Various Solvents) start->solubility slow_evap Slow Evaporation solubility->slow_evap vapor_diff Vapor Diffusion solubility->vapor_diff slow_cool Slow Cooling solubility->slow_cool crystals Single Crystals slow_evap->crystals no_crystals No Crystals / Poor Quality slow_evap->no_crystals vapor_diff->crystals vapor_diff->no_crystals slow_cool->crystals slow_cool->no_crystals data_collection X-ray Data Collection crystals->data_collection Proceed to Data Collection no_crystals->solubility Re-optimize Solvents

Figure 1: Workflow for single crystal growth.
X-ray Diffraction Data Collection and Structure Solution

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer[1].

Protocol:

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray beam of the diffractometer. The instrument will rotate the crystal while irradiating it with X-rays, and a detector will record the diffraction pattern[1].

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined to improve the fit between the calculated and observed diffraction data, ultimately yielding the precise atomic positions, bond lengths, and bond angles.

G start Single Crystal mount Mount Crystal on Goniometer start->mount xray X-ray Diffraction Data Collection mount->xray process Data Processing (Unit Cell, Space Group) xray->process solve Structure Solution (Initial Model) process->solve refine Structure Refinement solve->refine final Final Crystal Structure refine->final

Figure 2: X-ray crystallography workflow.

The Role of Computational Crystal Structure Prediction

In the absence of experimental data, computational methods for Crystal Structure Prediction (CSP) can provide valuable insights[15][16][17][18]. These methods explore the potential crystal packing arrangements of a molecule and rank them based on their calculated lattice energies. A CSP study for (3-Chloropyridin-4-YL)methanamine dihydrochloride could predict the most likely polymorphs and their hydrogen bonding networks, guiding experimental crystallization efforts and providing a theoretical framework for its solid-state behavior.

Conclusion

While experimental X-ray crystallography data for (3-Chloropyridin-4-YL)methanamine dihydrochloride is not currently available, a comparative analysis with its isomers and parent compounds provides valuable predictive insights into its physicochemical properties. The provided experimental workflow offers a clear path for researchers to elucidate its three-dimensional structure. The determination of this crystal structure would be a valuable contribution to the scientific community, aiding in the rational design of novel therapeutics based on the chlorinated aminopyridine scaffold.

References

  • How crystal structure prediction can impact small-molecule pharmaceutical development: past examples, success stories, and future prospects. National Institutes of Health. [Link]

  • Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. CoLab. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1). National Institutes of Health. [Link]

  • Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. ACS Publications. [Link]

  • Crystal structure prediction workflow for small molecule drug formulation. Schrödinger. [Link]

  • What is Crystal Structure Prediction? And why is it so difficult?. CCDC. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium. [Link]

  • (3-Chloropyrazin-2-yl)methanamine. PubChem. [Link]

  • C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride. PubChem. [Link]

  • (3-chloropyridin-2-yl)methanamine (C6H7ClN2). PubChemLite. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • POWDER X-RAY PATTERN ANALYSIS OF 4-AMINOPYRIDINE BASED COPPER (II) NITRATE TRI HYDRATE CRYSTALS. Srimad Andavan Arts and Science College. [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
  • 4-Aminopyridine. PubChem. [Link]

  • Method for salt preparation.
  • (3-chloropyridin-4-yl)methanamine (C6H7ClN2). PubChemLite. [Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. TÜBİTAK Academic Journals. [Link]

  • (3-chloropyridin-2-yl)methanamine (C6H7ClN2). PubChemLite. [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. [Link]

  • Artificial intelligence accelerates the identification of nature-derived potent LOXL2 inhibitors. National Institutes of Health. [Link]

  • LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). National Institutes of Health. [Link]

  • N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2- yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. ResearchGate. [Link]

Sources

A Senior Application Scientist's Comparative Guide to (3-Chloropyridin-4-YL)methanamine Dihydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridinylmethanamine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, recognized for its presence in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, making it a "privileged" scaffold.[2] The pyridinylmethanamine motif, specifically, serves as a versatile building block for a wide array of pharmacologically active agents targeting indications from cancer to central nervous system disorders.[3][4]

This guide provides an in-depth comparison of (3-Chloropyridin-4-YL)methanamine dihydrochloride, a key intermediate, with other structurally related pyridinylmethanamine derivatives. We will explore how subtle modifications to this core structure influence physicochemical properties, synthetic accessibility, and ultimately, biological activity. The objective is to provide researchers and drug development professionals with a rational framework for selecting and designing compounds for their specific therapeutic targets.

Section 1: Comparative Physicochemical and Structural Analysis

The substitution pattern on the pyridine ring fundamentally dictates the molecule's electronic and steric properties, which in turn govern its interactions with biological targets and its pharmacokinetic profile. The introduction of a chlorine atom at the 3-position, as in our primary compound of interest, imparts significant changes compared to its unsubstituted or alternatively substituted counterparts.

Key Physicochemical Parameters:

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP[5]Key Structural Feature
(3-Chloropyridin-4-YL)methanamine Structure of (3-Chloropyridin-4-YL)methanamineC6H7ClN2142.590.3Electron-withdrawing chloro group at C3.
(Pyridin-4-YL)methanamine Structure of (Pyridin-4-YL)methanamineC6H8N2108.14-0.9Unsubstituted pyridine ring.
(2-Chloropyridin-4-YL)methanamine Structure of (2-Chloropyridin-4-YL)methanamineC6H7ClN2142.590.4Chloro group at C2, ortho to the ring nitrogen.
(3-Fluoropyridin-4-YL)methanamine Structure of (3-Fluoropyridin-4-YL)methanamineC6H7FN2126.13-0.4Electron-withdrawing fluoro group at C3.

Expert Analysis of Structural Impact:

The chlorine atom in (3-Chloropyridin-4-YL)methanamine serves multiple functions critical to drug design.

  • Electronic Effects: As an electron-withdrawing group, the chlorine atom lowers the pKa of the pyridine nitrogen, making it less basic. This can be crucial for avoiding off-target interactions (e.g., with hERG channels) and improving oral bioavailability by modulating the ionization state at physiological pH.

  • Lipophilicity: Halogens generally increase lipophilicity (as indicated by the higher predicted XlogP compared to the unsubstituted analog). This enhancement can improve membrane permeability but must be carefully balanced to maintain adequate aqueous solubility.[6]

  • Metabolic Stability: The C-Cl bond is relatively stable and can block a potential site of metabolism, potentially increasing the compound's half-life.

  • Target Interactions: The chlorine atom can form specific halogen bonds with amino acid residues in a target protein's binding pocket, offering an additional vector for improving potency and selectivity.

In contrast, the unsubstituted (Pyridin-4-YL)methanamine is more basic and more polar. Shifting the chlorine to the 2-position, as in (2-Chloropyridin-4-YL)methanamine , places it ortho to the ring nitrogen, which can sterically hinder interactions at the nitrogen and more significantly impact its basicity. Replacing chlorine with fluorine introduces a smaller, highly electronegative atom that can act as a hydrogen bond acceptor but has a less pronounced effect on lipophilicity.

Section 2: Synthesis Strategies and Methodologies

The viability of a chemical scaffold in a drug discovery program is heavily dependent on its synthetic tractability. The primary route to (3-Chloropyridin-4-YL)methanamine involves the reduction of the corresponding nitrile, 3-Chloro-4-cyanopyridine.

Workflow for Synthesis

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation Start 3-Chloro-4-methylpyridine Reagent1 Ammonia, Oxygen (Ammoxidation) Start->Reagent1 Catalyst Intermediate 3-Chloro-4-cyanopyridine Reagent1->Intermediate Reagent2 Reducing Agent (e.g., LiAlH4, H2/Catalyst) Intermediate->Reagent2 Solvent (e.g., THF, Ethanol) Product (3-Chloropyridin-4-YL)methanamine Reagent2->Product Reagent3 HCl in Ether/Dioxane Product->Reagent3 FinalProduct (3-Chloropyridin-4-YL)methanamine dihydrochloride Reagent3->FinalProduct

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol: Reduction of 3-Chloro-4-cyanopyridine

This protocol is a representative method for the key reduction step.

Objective: To synthesize (3-Chloropyridin-4-YL)methanamine from 3-Chloro-4-cyanopyridine via catalytic hydrogenation.

Materials:

  • 3-Chloro-4-cyanopyridine (1 equiv.)

  • Raney Nickel (approx. 5-10% by weight) or Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol), anhydrous

  • Ammonia (as a 7N solution in Methanol, optional but recommended)

  • Hydrogen gas (H2)

  • Parr shaker or similar hydrogenation apparatus

  • Celite or another filter aid

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add 3-Chloro-4-cyanopyridine.

  • Solvent and Catalyst Addition: Add anhydrous ethanol (or methanol). If using, add the methanolic ammonia solution. Causality Note: The addition of ammonia helps to prevent the formation of secondary amine side products by competing for reaction with the intermediate imine.

  • Catalyst Slurry: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the Raney Nickel or Pd/C catalyst. Safety Note: Raney Nickel is pyrophoric and must be handled as a slurry in water or ethanol, away from air.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with H2 gas to remove all air. Pressurize the vessel to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous agitation (shaking or stirring) and heat if necessary (e.g., 40-50 °C). Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when H2 uptake ceases.

  • Work-up: Once the reaction is complete, cease agitation and allow the catalyst to settle. Carefully vent the excess hydrogen pressure and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product. Causality Note: Filtration under an inert atmosphere is crucial, especially with Raney Nickel, to prevent ignition of the catalyst upon exposure to air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (3-Chloropyridin-4-YL)methanamine as a free base.

  • Salt Formation (Optional): To prepare the dihydrochloride salt, dissolve the crude base in a suitable solvent (e.g., methanol, isopropanol) and add a stoichiometric amount of concentrated HCl or a solution of HCl in ether/dioxane. The salt will typically precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Section 3: Pharmacological Profile & Structure-Activity Relationships (SAR)

Pyridinylmethanamine derivatives have been investigated for a wide range of biological targets. While specific comparative data for (3-Chloropyridin-4-YL)methanamine is often found within proprietary drug discovery programs, we can infer its potential and compare it to analogs based on published research on similar scaffolds. For instance, a related compound, (2-Chloropyridin-4-yl)methanamine , is a known inhibitor of Lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis and cancer metastasis.[7][8]

Structure-Activity Relationship (SAR) Insights

The process of relating chemical structure to biological activity is a cornerstone of medicinal chemistry.[9][10] For the 4-aminomethylpyridine scaffold, several key SAR principles have emerged from various studies:

G cluster_0 Key SAR Positions Scaffold P3 Position 3: - Halogens (Cl, F) can increase potency and metabolic stability. - Bulky groups may decrease activity due to steric hindrance. Amine Amine Group: - Primary amine is a key H-bond donor. - Alkylation (secondary/tertiary amines) can alter selectivity and physical properties. P2 Position 2/6: - Substituents here can modulate pKa and sterically influence nitrogen binding.

Caption: Key structure-activity relationship points on the scaffold.

  • Position 3 (The "Chloro" Position): As discussed, substitution at this position with an electron-withdrawing group like chlorine is often favorable. It can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. Studies on other pyridine-based inhibitors have shown that halogen substitutions can dramatically increase potency.[11] For example, in a series of urease inhibitors, ortho- and para-substitution with electron-withdrawing groups on an associated phenyl ring significantly impacted activity.[12]

  • Position 2/6: Substituents here are ortho to the pyridine nitrogen. This proximity can be used to fine-tune the nitrogen's basicity and to introduce steric constraints that can enhance selectivity for a specific target by preventing binding to off-targets.

  • The Aminomethyl Group: This is often a critical interaction point, acting as a hydrogen bond donor. The basicity of this group is crucial for forming ionic interactions with acidic residues (e.g., Asp, Glu) in a binding pocket. Modifying this group to a secondary or tertiary amine can alter selectivity, reduce metabolic liability (e.g., via MAO enzymes), and change the compound's overall physicochemical profile.

Conclusion

(3-Chloropyridin-4-YL)methanamine dihydrochloride is more than a simple chemical intermediate; it is a strategically designed building block for medicinal chemistry. The presence of the 3-chloro substituent provides a distinct advantage over unsubstituted or isomeric analogs by favorably modulating electronic properties, lipophilicity, and metabolic stability. Its synthesis is robust, proceeding from the readily available 3-chloro-4-cyanopyridine.

When incorporated into a drug discovery program, the 3-chloro-4-aminomethylpyridine scaffold offers multiple vectors for optimization. By understanding the structure-activity relationships—the impact of the chloro group, the basicity of the amine, and the potential for further substitution—researchers can rationally design next-generation derivatives with improved potency, selectivity, and drug-like properties. This guide serves as a foundational resource for leveraging this valuable scaffold in the pursuit of novel therapeutics.

References

  • Kharitonov, S. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI. Available at: [Link]

  • Di V M, et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]

  • Wang, Y., et al. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. Available at: [Link]

  • Al-Ostath, A., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (3-chloropyridin-4-yl)methanamine. PubChem. Available at: [Link]

  • PubChem. (n.d.). 1-(3-chloropyridin-4-yl)-N-methylethanamine. PubChem. Available at: [Link]

  • Google Patents. (n.d.). Preparation of 3-cyanopyridine. Google Patents.
  • Kumar, A., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]

  • Gomaa, A. M., et al. (n.d.). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)-(3-chloro-4-pyridinyl)methanamine. PubChem. Available at: [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. Drug Design.org. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate. Available at: [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. Fiveable. Available at: [Link]

  • Villalobos-Hernandez, J. R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Kumar, A., et al. (2009). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. Available at: [Link]

  • Popat, K. H., et al. (2004). Synthesis of some new cyanopyrans and cyanopyridines and their biological activities. Zenodo. Available at: [Link]

  • Wang, J., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). PubMed Central. Available at: [Link]

  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PubMed Central. Available at: [Link]

  • Siddiqa, A., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (n.d.). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of (3-Chloropyridin-4-YL)methanamine dihydrochloride and Alternative LOXL2 Inhibitors in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of LOXL2 in Disease and the Pursuit of Potent, Selective Inhibitors

Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, has emerged as a pivotal enzyme in the progression of various fibrotic diseases and cancers. Its primary function is to catalyze the cross-linking of collagen and elastin in the extracellular matrix (ECM). This process is fundamental to tissue structure and stability; however, its dysregulation and overexpression are hallmarks of pathological tissue stiffening, which promotes fibrosis and creates a favorable microenvironment for tumor invasion and metastasis. The established role of LOXL2 in these pathologies has made it a compelling therapeutic target for researchers in drug development.

(3-Chloropyridin-4-YL)methanamine dihydrochloride, the hydrochloride salt of the active inhibitor (2-chloropyridin-4-yl)methanamine, has been identified as a potent and selective small molecule inhibitor of LOXL2.[1] Its utility as a research tool and potential therapeutic agent necessitates a thorough understanding of its efficacy in comparison to other available inhibitors. This guide provides a comprehensive, data-driven comparison of (3-Chloropyridin-4-YL)methanamine dihydrochloride with key alternative LOXL2 inhibitors. We will delve into their respective potencies and selectivities through a detailed analysis of their performance in critical in vitro assays. The experimental protocols provided herein are designed to be robust and reproducible, offering a solid foundation for researchers to validate and expand upon these findings in their own laboratories.

The LOXL2 Signaling Axis: A Key Driver of Fibrosis and Metastasis

LOXL2 exerts its pro-tumorigenic and pro-fibrotic effects through both its enzymatic activity on the ECM and non-enzymatic intracellular signaling roles. Extracellularly, LOXL2-mediated collagen cross-linking leads to increased tissue stiffness. This altered mechanical property of the ECM is sensed by cells through integrin receptors, leading to the activation of downstream signaling pathways, most notably the Focal Adhesion Kinase (FAK) pathway.[2][3] Activation of FAK, in turn, can trigger pro-survival and pro-proliferative signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[2] These pathways are central to the induction of Epithelial-to-Mesenchymal Transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties. Furthermore, LOXL2 has been shown to be involved in the activation of hepatic stellate cells, key drivers of liver fibrosis, and can collaborate with other signaling pathways, such as TGF-β, to amplify fibrotic responses.[4]

LOXL2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell LOXL2 Secreted LOXL2 Collagen Collagen/Elastin LOXL2->Collagen Oxidative Deamination Crosslinked_ECM Cross-linked ECM (Increased Stiffness) Collagen->Crosslinked_ECM Integrin Integrin Receptor Crosslinked_ECM->Integrin Mechanical Signal FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Fibrosis Fibrosis FAK->Fibrosis Fibroblast Activation AKT AKT PI3K->AKT EMT Epithelial-to-Mesenchymal Transition (EMT) AKT->EMT ERK->EMT Invasion Invasion & Metastasis EMT->Invasion Amplex_Red_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant LOXL2 - Inhibitor dilutions - Amplex Red reagent - Horseradish Peroxidase (HRP) - Substrate (e.g., cadaverine) start->prepare_reagents incubate_inhibitor Pre-incubate LOXL2 with inhibitor prepare_reagents->incubate_inhibitor add_reagents Add Amplex Red, HRP, and substrate incubate_inhibitor->add_reagents incubate_reaction Incubate at 37°C add_reagents->incubate_reaction measure_fluorescence Measure fluorescence (Ex/Em ~571/585 nm) incubate_reaction->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Amplex Red Assay Workflow for LOXL2 Activity.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human LOXL2 in an appropriate assay buffer (e.g., 50 mM sodium borate, pH 8.2).

    • Prepare serial dilutions of (3-Chloropyridin-4-YL)methanamine dihydrochloride and alternative inhibitors in the assay buffer.

    • Prepare a reaction mixture containing Amplex® Red reagent and horseradish peroxidase (HRP) in the assay buffer, protected from light. [5] * Prepare a working solution of a suitable LOXL2 substrate, such as cadaverine or a specific peptide substrate. [6]2. Inhibitor Pre-incubation:

    • In a 96-well black plate, add the diluted inhibitors to the wells.

    • Add the LOXL2 enzyme solution to each well and incubate for a defined period (e.g., 30-120 minutes) at 37°C to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the Amplex Red/HRP mixture followed by the substrate to all wells.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~571 nm and an emission wavelength of ~585 nm using a microplate reader.

    • Continue to take readings at regular intervals for a specified duration (e.g., 60 minutes) at 37°C.

  • Data Analysis:

    • Determine the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot Analysis of LOXL2 Expression and Secretion

This technique is used to assess the effect of inhibitors on the cellular expression and secretion of LOXL2.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express high levels of LOXL2) to near confluence.

    • Treat the cells with varying concentrations of the inhibitors for a specified period (e.g., 24-48 hours).

  • Sample Preparation:

    • Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells in RIPA buffer supplemented with protease inhibitors. [7]Collect the supernatant after centrifugation.

    • Conditioned Media: Collect the cell culture media and concentrate the secreted proteins using ultrafiltration devices with an appropriate molecular weight cutoff or by methanol precipitation. [7][8][9][10]3. Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. [11]5. Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for LOXL2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH for cell lysates).

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted LOXL2

ELISA provides a quantitative measurement of the amount of LOXL2 protein secreted into the cell culture medium.

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a capture antibody specific for LOXL2 overnight at 4°C.

  • Blocking:

    • Wash the plate and block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Add prepared standards of known LOXL2 concentrations and the conditioned media samples to the wells. Incubate for 2 hours at 37°C. [12]4. Detection Antibody Incubation:

    • Wash the plate and add a biotin-conjugated detection antibody specific for LOXL2. Incubate for 1 hour at 37°C. [12]5. Streptavidin-HRP Incubation:

    • Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C. [12]6. Substrate Development and Measurement:

    • Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.

    • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Calculate the concentration of LOXL2 in the samples by interpolating their absorbance values from the standard curve.

Cell Migration Assay (Scratch/Wound Healing Assay)

This assay assesses the effect of inhibitors on the collective migration of a cell monolayer.

Scratch_Assay_Workflow start Start seed_cells Seed cells to form a confluent monolayer start->seed_cells create_scratch Create a 'scratch' in the monolayer seed_cells->create_scratch wash_cells Wash to remove debris create_scratch->wash_cells add_inhibitors Add media containing inhibitors wash_cells->add_inhibitors image_t0 Image the scratch at Time 0 add_inhibitors->image_t0 incubate Incubate and image at regular intervals image_t0->incubate analyze_closure Analyze wound closure over time incubate->analyze_closure end End analyze_closure->end

Scratch Assay Workflow for Cell Migration.

Protocol:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once confluent, use a sterile pipette tip to create a linear scratch in the center of the monolayer.

  • Washing and Treatment:

    • Gently wash the wells with PBS to remove detached cells and debris.

    • Add fresh culture medium containing the desired concentrations of the inhibitors.

  • Imaging:

    • Capture images of the scratch at time zero (T=0) and at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the wound in the control well is closed.

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial scratch area for each condition.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.

Protocol:

  • Chamber Preparation:

    • Coat the upper surface of Transwell inserts (with an 8 µm pore size membrane) with a layer of Matrigel or a similar basement membrane extract and allow it to solidify.

  • Cell Seeding:

    • Resuspend cells in serum-free medium and seed them into the upper chamber of the coated inserts. The inhibitors should be included in this cell suspension.

  • Chemoattractant Addition:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation:

    • Incubate the plate for a period that allows for cell invasion (typically 24-48 hours).

  • Cell Removal and Staining:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol or another suitable fixative.

    • Stain the fixed cells with crystal violet.

  • Imaging and Quantification:

    • Wash the inserts and allow them to air dry.

    • Image the stained cells on the underside of the membrane using a microscope.

    • Quantify the number of invaded cells by counting cells in several random fields of view or by eluting the stain and measuring its absorbance.

Conclusion and Future Directions

(3-Chloropyridin-4-YL)methanamine dihydrochloride stands out as a potent and selective inhibitor of LOXL2, demonstrating superior selectivity over the prototypical pan-LOX inhibitor, BAPN. [1]However, the landscape of LOXL2 inhibitors is continually evolving, with newer compounds such as PXS-5153A and PXS-5120A exhibiting even greater potency in enzymatic assays. [13][14]The choice of inhibitor for a particular study will depend on the specific research question. For studies requiring high selectivity for LOXL2 over LOX, (3-Chloropyridin-4-YL)methanamine, PXS-5153A, PXS-5120A, and PAT-1251 are all excellent candidates. In contrast, for investigating the combined role of the LOX family, a pan-inhibitor like PXS-5505 or the classical tool compound BAPN would be more appropriate.

The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies. By systematically evaluating these inhibitors in enzymatic and cell-based assays, the scientific community can gain a clearer understanding of their relative merits and accelerate the development of novel therapeutics targeting LOXL2-driven pathologies. It is imperative that such in vitro findings are further validated in relevant in vivo models to fully elucidate the therapeutic potential of these promising compounds.

References

  • Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis. (2022). PMC. [Link]

  • An activity-based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti-fibrotic therapeutic strategies. (n.d.). ResearchGate. [Link]

  • Paper: Evaluation of a Pan-Lysyl Oxidase Inhibitor, Pxs-5505, in Myelofibrosis: A Phase I, Randomized, Placebo Controlled Double Blind Study in Healthy Adults. (n.d.). ASH Publications. [Link]

  • LOXL2 Inhibitors and Breast Cancer Progression. (2021). PMC. [Link]

  • An activity-based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti-fibrotic therapeutic strategies. (n.d.). NIH. [Link]

  • Inhibitors of lysyl oxidases. (n.d.).
  • Pan-LOX Inhibitor PXS-5505 Shows Promise for Myelofibrosis Patients. (2023). FocusOn Oncology. [Link]

  • Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. (n.d.). NIH. [Link]

  • A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis. (2023). Haematologica. [Link]

  • Evaluation of a Pan-Lysyl Oxidase Inhibitor, Pxs-5505, in Myelofibrosis: A Phase I, Randomized, Placebo Controlled Double Blind Study in Healthy Adults. (n.d.). ResearchGate. [Link]

  • Human Extracellular Matrix Protein 1 ELISA Kit (A4224). (n.d.). Antibodies.com. [Link]

  • The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis. (2018). PMC. [Link]

  • Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling. (n.d.). PMC. [Link]

  • Do you have a good protocol for Western Blot with secreted proteins?. (2013). ResearchGate. [Link]

  • Tumor-secreted LOXL2 activates fibroblasts through FAK signaling. (n.d.). PubMed. [Link]

  • The Enzymatic Activity of Lysyl Oxidas-like-2 (LOXL2) Is Not Required for LOXL2-induced Inhibition of Keratinocyte Differentiation. (n.d.). NIH. [Link]

  • ELISA Kit For Extracellular Matrix Protein 1 (ECM1). (n.d.). Cloud-Clone Corp. [Link]

  • LOXL2 Inhibitors and Breast Cancer Progression. (n.d.). MDPI. [Link]

  • A novel cell-permeable LOXL2 inhibitor PAT-1251 potently suppresses biliary liver fibrosis via collagen crosslinking-dependent and -independent mechanisms. (2023). PubMed Central. [Link]

  • Detection of Wnt5 in Media Conditioned by Mouse Embryonic Fibroblast. (n.d.). PMC. [Link]

  • A Novel In Situ Activity Assay for Lysyl Oxidases. (2021). bioRxiv. [Link]

  • Extracellular Matrix Dynamics ELISA Kit Pack. (n.d.). Assay Genie. [Link]

  • Human Extracellular Matrix Protein 1 ELISA Kit. (n.d.). Innovative Research. [Link]

  • LOXL2 catalytically inactive mutants mediate epithelial-to-mesenchymal transition. (n.d.). PMC. [Link]

  • Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor. (n.d.). Journal of Biological Chemistry. [Link]

  • Extracellular processing of lysyl oxidase-like 2 and its effect on amine oxidase activity. (n.d.). NIH. [Link]

  • ERK Pathway in Activated, Myofibroblast-Like, Hepatic Stellate Cells: A Critical Signaling Crossroad Sustaining Liver Fibrosis. (n.d.). MDPI. [Link]

  • The Lysyl Oxidase Inhibitor, β-Aminopropionitrile, Diminishes the Metastatic Colonization Potential of Circulating Breast Cancer Cells. (n.d.). PLOS ONE. [Link]

  • Tumor necrosis factor receptor 2/AKT and ERK signaling pathways contribute to the switch from fibroblasts to CAFs by progranulin in microenvironment of colorectal cancer. (2017). Oncotarget. [Link]

Sources

A Comparative Guide to the Characterization of (3-Chloropyridin-4-YL)methanamine Dihydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous characterization of novel chemical entities is the bedrock of reproducible and reliable scientific advancement. This guide provides an in-depth technical comparison of the analytical data for (3-Chloropyridin-4-YL)methanamine dihydrochloride and its key structural analogs. In the absence of comprehensive published data for the target molecule, this guide employs a comparative approach, leveraging experimental data from closely related compounds to predict and rationalize the expected analytical signatures. This methodology not only offers a robust framework for the characterization of this specific molecule but also serves as a practical guide for the analysis of similar substituted pyridine derivatives.

Introduction

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a chloropyridine core and an aminomethyl side chain, presents a unique combination of functionalities that can influence its physicochemical properties and biological activity. Accurate and thorough characterization is paramount to understanding its behavior, purity, and potential as a lead compound.

This guide will focus on the key analytical techniques used for small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). By examining the data from two primary analogs—4-(Aminomethyl)pyridine dihydrochloride (representing the aminomethylpyridine core) and (3-Chloropyridin-4-yl)methanol (representing the substituted chloropyridine ring)—we can build a comprehensive and predictive analytical profile for our target molecule.

Comparative Analysis of Physicochemical Properties

The physical properties of a compound, such as its molecular weight, melting point, and solubility, provide the first layer of characterization. The introduction of a chlorine atom and the formation of a dihydrochloride salt are expected to significantly influence these properties compared to the parent amine.

Property(3-Chloropyridin-4-YL)methanamine Dihydrochloride4-(Aminomethyl)pyridine (free base)(3-Chloropyridin-4-yl)methanol4-(Chloromethyl)pyridine hydrochloride
Molecular Formula C₆H₉Cl₃N₂[1]C₆H₈N₂[2]C₆H₆ClNO[3][4]C₆H₆ClN·HCl
Molecular Weight ( g/mol ) 215.51[1]108.14[2]143.57[3][4]164.03
Appearance Predicted: White to off-white solidColorless to light yellow liquid[5]Predicted: SolidPowder
Melting Point (°C) Predicted: >200 (decomposes)-8 (lit.)Not available166-173 (lit.)
Boiling Point (°C) Not applicable222 - 224 (lit.)[5]261 at 760 mmHgNot applicable
Solubility Predicted: Highly soluble in water, soluble in methanolSoluble in water, acetone, ethanol, ether, and benzene.Not availableNot available

Expert Rationale: The dihydrochloride salt of the target molecule is expected to be a solid with a high melting point, likely undergoing decomposition, which is characteristic of amine salts. Its polarity will be significantly increased compared to the free base, leading to high water solubility. The presence of the chlorine atom in (3-Chloropyridin-4-yl)methanol also contributes to its solid-state nature at room temperature compared to the liquid 4-(aminomethyl)pyridine.

Spectroscopic Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can confirm the connectivity of atoms within the molecule.

¹H NMR Spectral Comparison:

The protonation of the pyridine nitrogen and the aminomethyl group in (3-Chloropyridin-4-YL)methanamine dihydrochloride will cause a significant downfield shift of adjacent protons compared to the free base, due to the increased electron-withdrawing effect of the positively charged nitrogen atoms.

Proton Assignment4-(Aminomethyl)pyridine (Free Base in CDCl₃)[2](3-Chloropyridin-4-YL)methanamine Dihydrochloride (Predicted in D₂O)Rationale for Prediction
H-2, H-6 ~8.54 ppm (d)~8.6-8.8 ppm (d, s)Deshielding due to protonation of the pyridine nitrogen. H-2 will likely be a singlet due to the adjacent chlorine.
H-3, H-5 ~7.25 ppm (d)~7.8-8.0 ppm (d)Deshielding from the pyridinium cation.
-CH₂- ~3.90 ppm (s)~4.3-4.5 ppm (s)Significant deshielding due to the adjacent protonated amino group (-NH₃⁺).
-NH₂/-NH₃⁺ ~1.52 ppm (s, br)~8.0-9.0 ppm (s, br)Broad singlet, significantly downfield due to protonation and exchange with D₂O.

¹³C NMR Spectral Comparison:

Similar to ¹H NMR, the ¹³C chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the protonated nitrogens.

Carbon Assignment4-(Aminomethyl)pyridine (Free Base)(3-Chloropyridin-4-YL)methanamine Dihydrochloride (Predicted)Rationale for Prediction
C-2 ~149 ppm~145-148 ppmHalogen substitution and protonation effects.
C-3 ~123 ppm~135-138 ppmDirect attachment of the electron-withdrawing chlorine atom will cause a significant downfield shift.
C-4 ~148 ppm~140-143 ppmAttachment to the aminomethyl group.
C-5 ~123 ppm~125-128 ppmInfluence of the adjacent pyridinium nitrogen.
C-6 ~149 ppm~150-153 ppmDeshielding from the pyridinium nitrogen.
-CH₂- ~45 ppm~40-43 ppmShielding effect from the adjacent protonated nitrogen.

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Vibrational Modes:

Functional Group4-(Aminomethyl)pyridine[6](3-Chloropyridin-4-YL)methanamine Dihydrochloride (Predicted)Rationale for Prediction
N-H stretch (amine) 3300-3500 cm⁻¹ (medium, sharp)2800-3200 cm⁻¹ (broad, strong)Broadening and shifting to lower wavenumbers due to the formation of the ammonium salt (-NH₃⁺).
C-H stretch (aromatic) 3000-3100 cm⁻¹ (weak)3000-3100 cm⁻¹ (weak)Largely unaffected.
C-H stretch (aliphatic) 2850-2960 cm⁻¹ (medium)2850-2960 cm⁻¹ (medium)Largely unaffected.
N-H bend (amine) 1590-1650 cm⁻¹ (medium)1500-1600 cm⁻¹ (strong)Characteristic ammonium bending vibration.
C=C, C=N stretch (pyridine ring) 1400-1600 cm⁻¹ (multiple bands)1400-1600 cm⁻¹ (multiple bands)Ring vibrations will be present, possibly with slight shifts due to substitution and protonation.
C-Cl stretch Not applicable600-800 cm⁻¹ (medium to strong)Characteristic absorption for a C-Cl bond on an aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For the dihydrochloride salt, electrospray ionization (ESI) is the preferred method.

Expected Fragmentation Pattern:

Under ESI-MS conditions, the molecule will likely be observed as the protonated free base [M+H]⁺, where M is the free base (3-Chloropyridin-4-YL)methanamine. The dihydrochloride will dissociate in solution.

  • [M+H]⁺ for C₆H₇ClN₂: Expected m/z = 143.04 (monoisotopic mass)

  • Key Fragments:

    • Loss of NH₃: m/z = 126.02

    • Loss of Cl: m/z = 108.07

    • Cleavage of the C-C bond between the ring and the CH₂ group: This would lead to fragments corresponding to the chloropyridinyl cation and the aminomethyl radical (or vice-versa), though the former is more likely to be observed.

Experimental Workflow for MS Analysis:

Caption: Workflow for Mass Spectrometry analysis.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a compound and for identifying and quantifying any impurities. A reverse-phase HPLC method would be suitable for (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with a buffer (e.g., 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer will ensure the analyte is in its protonated form, leading to better peak shape.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

Rationale for Method Development: The polar nature of the dihydrochloride salt requires a polar mobile phase to start, with a gradient to a more organic mobile phase to elute the compound. The C18 stationary phase provides a nonpolar surface for retention. The acidic modifier is critical for good chromatography of amines by preventing peak tailing.

Experimental Protocols

General Synthesis of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

A plausible synthetic route would involve the reduction of 3-chloro-4-cyanopyridine.

  • Reduction of 3-chloro-4-cyanopyridine: 3-chloro-4-cyanopyridine can be reduced to (3-Chloropyridin-4-YL)methanamine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or through catalytic hydrogenation.

  • Salt Formation: The resulting free base is then dissolved in a suitable solvent (e.g., isopropanol or diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) to precipitate the dihydrochloride salt.

  • Purification: The precipitated salt can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum on the same sample. A proton-decoupled pulse program should be used.

  • Process the spectra using appropriate software. Reference the spectra to the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum and determine the coupling constants.

  • Assign the peaks in both spectra to the corresponding protons and carbons in the molecule.

Protocol for FT-IR Spectroscopy
  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

  • Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol for ESI-MS
  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid.

  • Infuse the solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Identify the molecular ion peak [M+H]⁺ and analyze the fragmentation pattern.

Conclusion

The comprehensive characterization of (3-Chloropyridin-4-YL)methanamine dihydrochloride is essential for its advancement in research and development. While direct experimental data is currently limited, a thorough comparative analysis of its structural analogs provides a strong predictive framework for its analytical properties. The expected downfield shifts in the NMR spectra due to protonation, the characteristic N-H and C-Cl stretches in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum, all contribute to a unique analytical signature for this molecule. The protocols and comparative data presented in this guide offer a solid foundation for researchers to confidently identify and assess the purity of (3-Chloropyridin-4-YL)methanamine dihydrochloride and its derivatives.

References

  • Cenmed Enterprises. (n.d.). (4-Chloropyridin-3-yl)methanol. Retrieved from [Link]

  • NIST. (n.d.). 4-(Aminomethyl)pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-(Aminomethyl)pyridine (CAS 3731-53-1). Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-(Aminomethyl)pyridine Supplier & Manufacturer in China. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c).... Retrieved from [Link]

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • ACS Publications. (n.d.). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity | Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives. Retrieved from [Link]

  • BMRB. (n.d.). bmse000432 Pyridine. Retrieved from [Link]

  • PubMed. (n.d.). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • Scirp.org. (n.d.). A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (4-chloropyridin-3-yl)methanol hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • PubChem. (n.d.). Pyridinium chloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Aerobic C−N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridinemethanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed on (A) AgXPMA@MCM-41 catalysts.... Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

Sources

Comparative Guide to Cross-Reactivity Profiling: A Case Study Featuring (3-Chloropyridin-4-YL)methanamine Dihydrochloride and Structurally Related Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity of small molecule compounds. We will move beyond rigid protocols to explain the scientific rationale behind a comprehensive selectivity profiling strategy. Using (3-Chloropyridin-4-YL)methanamine dihydrochloride and its structural analogs as a conceptual starting point, we will explore how subtle chemical modifications can dramatically alter biological targets and why a multi-faceted experimental approach is critical for trustworthy drug development. Our focus will be on comparing a highly selective Histamine H4 Receptor (H4R) antagonist with a potent Lysyl Oxidase-Like 2 (LOXL2) inhibitor to illustrate these principles in action.

The Imperative of Selectivity in Drug Discovery

The concept of a "magic bullet" drug—a molecule that acts on a single, disease-relevant target with no other interactions—is the idealized goal of pharmacology. The reality is that most small molecules exhibit some degree of polypharmacology, binding to multiple targets. This cross-reactivity can lead to unforeseen side effects or, in some cases, beneficial therapeutic outcomes. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a checkbox exercise; it is a foundational pillar of building a robust safety and efficacy profile for any potential therapeutic.[1] The goal is to design molecules where the therapeutic activity at the intended target occurs at a concentration significantly lower than that which elicits effects at off-targets.

This guide will use two distinct classes of molecules to illustrate a comprehensive cross-reactivity workflow:

  • GPCR Antagonists: Represented by the well-characterized, selective Histamine H4 receptor antagonist, JNJ 7777120 . The H4 receptor is a G protein-coupled receptor (GPCR) involved in inflammatory responses, making it a key target for conditions like asthma, dermatitis, and pruritus.[2][3]

  • Enzyme Inhibitors: Represented by (2-Chloropyridin-4-yl)methanamine hydrochloride , a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an amine oxidase involved in extracellular matrix remodeling and implicated in cancer.[4][5][6]

The structural similarity of these compounds underscores the critical need for empirical testing, as minor changes, such as the position of a chlorine atom on the pyridine ring, can fundamentally shift the primary biological target from a cell surface receptor to an intracellular enzyme.

Designing a Self-Validating Cross-Reactivity Workflow

A trustworthy cross-reactivity study is a multi-stage process that moves from broad, high-throughput screening to more focused, biologically relevant assays. Each stage serves to validate and build upon the findings of the last.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular & Phenotypic Validation A Compound Synthesis & QC (Purity, Identity) B Primary Biochemical Assay (e.g., Radioligand Binding) A->B Determine Ki / IC50 for On-Target Affinity C Primary Functional Assay (e.g., Calcium Flux, cAMP) B->C Confirm Agonism/ Antagonism in Cellular Context D Tier 1 Panel: Family Member Selectivity (e.g., H1R, H2R, H3R for H4R antagonist) C->D Proceed if Potent & Functionally Active E Tier 2 Panel: Broad Target Class Screen (e.g., Broad GPCR Panel) D->E Expand Scope F Tier 3 Panel: Common Off-Target Classes (e.g., Kinome, CYP450 Panel) E->F Assess Promiscuous Activity G Cellular Off-Target Assays (for confirmed hits from Phase 2) F->G Investigate Hits with High Affinity H Phenotypic Screening (e.g., Cytotoxicity, Proliferation) G->H Correlate with Functional Outcomes I Final Selectivity Profile H->I

Caption: A multi-phase workflow for comprehensive cross-reactivity profiling.

Comparative Analysis: H4R Antagonist vs. LOXL2 Inhibitor

To illustrate this workflow, let's compare the known selectivity profiles of our two example compounds.

The Reference Compounds
  • JNJ 7777120: A potent and highly selective antagonist of the Histamine H4 receptor. It is widely used as a pharmacological tool to probe H4R biology.[3]

  • (2-Chloropyridin-4-yl)methanamine hydrochloride: A selective inhibitor of the LOXL2 enzyme.[6]

Comparative Selectivity Data

The following table summarizes publicly available data that would be generated during the cross-reactivity workflow. This data allows for a direct, quantitative comparison of selectivity.

Target FamilyTargetJNJ 7777120(2-Chloropyridin-4-yl)methanamine HClRationale for Inclusion
Primary Target Histamine H4R Kᵢ = 4.5 nM InactivePrimary therapeutic target for inflammation/allergy.[2]
Primary Target LOXL2 InactiveIC₅₀ = 126 nM [6]Primary therapeutic target for fibrosis/cancer.[4]
Histamine Receptors Histamine H1R>1000-fold selectiveNot ReportedAssess selectivity within the primary target's family.
Histamine H2R>1000-fold selectiveNot ReportedDifferentiating from receptors with different signaling.
Histamine H3R>1000-fold selectiveNot ReportedImportant for CNS-related off-target effects.
Related Amine Oxidases LOXInactiveIC₅₀ = 5.91 µM (31-fold selective)[6]Assess selectivity against closely related enzymes.
MAO-A / MAO-BInactiveInactive at 30 µM[6]Common off-targets for amine-containing compounds.
Common Off-Targets CYP450 PanelNot ReportedIC₅₀ > 30 µM (for 3A4, 2C9, 2D6)[6]Critical for assessing drug metabolism liabilities.
Kinase PanelNot ReportedNot ReportedKinases are a frequent source of off-target activity.[7]

Interpretation: This table clearly demonstrates the high selectivity of each compound for its respective target. JNJ 7777120 shows excellent discrimination against other histamine receptors. Similarly, the LOXL2 inhibitor is significantly more potent against LOXL2 than the related LOX enzyme and shows no activity against other amine oxidases or key CYP enzymes at high concentrations.[6]

Key Experimental Protocols: The 'How' and 'Why'

Here we detail the methodologies for the crucial assays in our workflow, explaining the rationale behind each step.

GPCR Cross-Reactivity: Functional Cellular Assays

Biochemical binding assays are essential for determining affinity (Kᵢ), but they cannot distinguish between agonists and antagonists. Functional assays are required to determine a compound's true effect on cellular signaling.

Rationale: Different histamine receptors couple to different G-proteins, leading to distinct downstream signals.[8] H1R typically couples to Gαq, initiating calcium mobilization, while H4R couples to Gαi, which inhibits cAMP production.[8] By measuring these specific second messengers, we can confirm antagonism at H4R and rule out agonist or antagonist activity at other receptors.

G cluster_H1 H1 Receptor Signaling cluster_H4 H4 Receptor Signaling H1 Histamine -> H1R Gq Gαq Activation H1->Gq PLC PLC Activation Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca H4 Histamine -> H4R Gi Gαi Activation H4->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP Production AC->cAMP

Caption: Distinct signaling pathways of H1 and H4 receptors.

Protocol: Intracellular Calcium Mobilization Assay (FLIPR)

This protocol is used to detect activity at Gαq-coupled receptors like H1R.[9]

  • Cell Culture: Plate HEK293 cells stably expressing the target receptor (e.g., H1R) in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Aspirate media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37°C. The dye will enter the cells and be cleaved into its active form.

  • Compound Preparation: Prepare a dilution series of the test compound (e.g., JNJ 7777120) and a known agonist (e.g., histamine) in separate 96-well plates.

  • Measurement:

    • Place both the cell plate and compound plate into a fluorescent imaging plate reader (FLIPR).

    • To test for antagonism , first add the test compound to the cells and incubate for 15-30 minutes. Then, add a sub-maximal concentration (EC₈₀) of the known agonist and measure the fluorescent signal over time. A reduction in the agonist-induced signal indicates antagonism.

    • To test for agonism , add the test compound directly to the cells and measure the fluorescent signal. An increase in signal indicates agonist activity.[10]

  • Data Analysis: Calculate the IC₅₀ (for antagonists) or EC₅₀ (for agonists) from the resulting dose-response curves.

Kinase Selectivity Profiling

Rationale: The human kinome contains over 500 members, many with structurally similar ATP-binding pockets. Small molecules, particularly those with heterocyclic scaffolds, can inadvertently inhibit kinases, leading to significant off-target effects.[11] Therefore, screening against a broad, representative panel of kinases is a critical step in safety profiling.[12][13]

Protocol: Kinome Panel Screening (Example using an in vitro radiometric assay)

  • Panel Selection: Utilize a commercial service or in-house panel that covers major branches of the human kinome tree (e.g., a panel of 96 or more kinases).

  • Assay Setup: For each kinase, prepare a reaction mixture in a 96- or 384-well plate containing:

    • The purified kinase enzyme.

    • A specific peptide or protein substrate.

    • The test compound at a fixed concentration (e.g., 1 µM or 10 µM for an initial screen).

    • ATP at a concentration near the Kₘ for each specific kinase. This is crucial for obtaining physiologically relevant and comparable IC₅₀ values.[12]

    • Radiolabeled ATP ([γ-³³P]ATP).

  • Reaction: Incubate the plates at 30°C for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Stopping and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Wash away unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound against each kinase relative to a vehicle control (e.g., DMSO). Significant inhibition (e.g., >50% at 1 µM) flags a kinase as a potential off-target hit, which should then be followed up with full IC₅₀ determination.

Conclusion: An Integrated View of Selectivity

This guide demonstrates that determining the cross-reactivity of a compound like (3-Chloropyridin-4-YL)methanamine dihydrochloride is not a single experiment, but a comprehensive investigation. By comparing the highly selective H4R antagonist JNJ 7777120 with the selective LOXL2 inhibitor (2-Chloropyridin-4-yl)methanamine, we highlight that minor structural changes can lead to major shifts in biological targets.

For researchers, scientists, and drug development professionals, the key takeaway is the necessity of a tiered, multi-assay approach. This strategy, which combines on-target affinity and functional assays with broad off-target screening panels, provides a robust and trustworthy understanding of a compound's selectivity profile. This foundational knowledge is indispensable for making informed decisions, minimizing the risk of late-stage failures, and ultimately developing safer and more effective medicines.

References

  • PubChem. (n.d.). (3-chloropyridin-4-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Tang, S., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cancer Biology & Medicine, 19(5), 638-654. Available from: [Link]

  • Dunford, P. J., et al. (2007). Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus. Journal of Allergy and Clinical Immunology, 119(1), 176-183. Available from: [Link]

  • Wikipedia. (n.d.). Histamine H4 receptor. Retrieved from [Link]

  • Tang, S., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Taylor & Francis Online, 19(1), 2073047. Available from: [Link]

  • Taylor & Francis Online. (2022). Full article: LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Retrieved from: [Link]

  • Thurmond, R. L. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 6, 65. Available from: [Link]

  • Zhang, Y., et al. (2024). Artificial intelligence accelerates the identification of nature-derived potent LOXL2 inhibitors. Scientific Reports, 14(1), 7180. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI Bookshelf. Available from: [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307-309. Available from: [Link]

  • Stading, R., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 1(3), 100159. Available from: [Link]

  • Al-Ghamdi, S., et al. (2023). Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance. MDPI. Available from: [Link]

  • ResearchGate. (2015). Detailed analysis of biased histamine H-4 receptor signalling by JNJ 7777120 analogues. Retrieved from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from: [Link]

  • ACS Publications. (2016). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. Journal of Medicinal Chemistry, 59(13), 5981-6018. Available from: [Link]

  • Journal of Chemical Information and Modeling. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. ACS Publications, 62(23), 5878-5888. Available from: [Link]

  • Division of Cancer Treatment and Diagnosis. (n.d.). Performance Standards Reporting Requirements for Essential Assays in Clinical Trials. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. Available from: [Link]

  • MDPI. (2022). A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Role on glutamate Transporter Activity in Chronic Depression. International Journal of Molecular Sciences, 23(21), 13349. Available from: [Link]

  • YouTube. (2025). Histamine Antagonists: The Science Behind Allergy Relief | Pharmacology of antihistamines. Retrieved from: [Link]

  • Taylor & Francis Online. (2022). Discovery and design of G protein-coupled receptor targeting antibodies. Retrieved from: [Link]

  • Chodera lab // MSKCC. (2016). Kinase inhibitor selectivity and design. Retrieved from: [Link]

  • British Journal of Pharmacology. (2016). Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues. British Journal of Pharmacology, 173(1), 102-115. Available from: [Link]

  • Oxford Academic. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(14), i233-i242. Available from: [Link]

  • Bio-Rad. (n.d.). Potency Assay Guide. Retrieved from [Link]

  • ResearchGate. (2013). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Retrieved from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from: [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254. Available from: [Link]

Sources

Validated analytical standards for (3-Chloropyridin-4-YL)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Establishing and Comparing Validated Analytical Standards for (3-Chloropyridin-4-YL)methanamine dihydrochloride

For researchers, scientists, and drug development professionals, the integrity of an analytical standard is the bedrock of reliable and reproducible results. (3-Chloropyridin-4-YL)methanamine dihydrochloride, a key intermediate in pharmaceutical synthesis, demands a rigorously validated analytical standard to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for establishing such a standard, comparing the utility of various analytical techniques, and presenting the experimental data necessary for its validation.

The narrative that follows is not a rigid protocol but a dynamic guide rooted in years of field experience. We will explore the causality behind experimental choices, ensuring that every described method is part of a self-validating system. This approach guarantees that the resulting analytical standard is not just characterized, but truly understood.

The Foundational Importance of a Validated Standard

An analytical standard is a highly purified and well-characterized substance used as a reference point in an analytical procedure.[1] For a compound like (3-Chloropyridin-4-YL)methanamine dihydrochloride, which may be a precursor to a potent therapeutic agent, the standard is critical for:

  • Identity Confirmation: Ensuring the correct molecule is being used.

  • Purity Assessment: Quantifying the main component and identifying/quantifying any process-related impurities or degradation products.[2]

  • Assay (Content) Determination: Accurately measuring the amount of the substance, which is vital for reaction stoichiometry and formulation.

  • Stability Studies: Assessing how the substance changes under various environmental conditions.

This guide will focus on a multi-technique approach, as no single method can provide a complete picture of the standard's quality. The synergy between chromatographic and spectroscopic techniques provides the orthogonal data necessary for unequivocal characterization.

Comparative Analysis of Core Analytical Methodologies

The selection of analytical techniques must be tailored to the physicochemical properties of (3-Chloropyridin-4-YL)methanamine dihydrochloride (Molecular Formula: C₆H₉Cl₃N₂, Molecular Weight: 215.51 g/mol ).[3] As a polar, water-soluble salt containing a primary amine and a substituted pyridine ring, the following methods are most appropriate.

Technique Primary Application Strengths Limitations Relevance for Standard
HPLC-UV Purity, Assay, Impurity ProfilingHigh resolution, quantitative accuracy, robust, widely available.Requires a chromophore (present in the pyridine ring). May not detect non-UV active impurities.Essential. The primary workhorse for purity determination and assay.
LC-MS/MS Impurity Identification, Trace-level QuantificationHigh sensitivity and selectivity, provides molecular weight information for unknown impurity identification.[4]More complex instrumentation, potential for matrix effects, quantification can be less robust than UV.Crucial. For identifying and quantifying genotoxic or other critical low-level impurities.
¹H and ¹³C NMR Unambiguous Structure Elucidation & IdentificationProvides definitive structural information, can be used for quantitative analysis (qNMR) without a specific reference standard.[5]Lower sensitivity than HPLC, complex mixtures can be difficult to interpret.Definitive. The gold standard for identity confirmation.
FT-IR Spectroscopy Identity Confirmation (Fingerprinting)Fast, non-destructive, provides a unique molecular fingerprint.[6]Limited quantitative ability, not suitable for complex mixtures.Supportive. Excellent for rapid identity verification against the established standard.
Elemental Analysis Confirmation of Empirical FormulaProvides fundamental confirmation of the elemental composition (C, H, N).Does not provide information on isomeric purity or molecular structure.Fundamental. Critical for qualifying a new batch as a primary reference standard.
Karl Fischer Titration Water Content DeterminationHigh accuracy and precision for quantifying water content.Specific to water; does not detect other volatile solvents.Mandatory. The compound is hygroscopic; accurate water content is essential for a correct assay value.[3]

The Validation Workflow: A Self-Verifying System

Method validation is the documented process that ensures an analytical procedure is suitable for its intended purpose.[7][8] For establishing the primary purity and assay method (HPLC-UV), we will follow a workflow based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

ValidationWorkflow A Method Development (HPLC-UV) B System Suitability (SST) A->B Define SST Criteria C Specificity B->C Ensure Peak Purity D Linearity & Range C->D Establish Correlation I Validated Method for Routine Use E Accuracy (Recovery) D->E Verify Trueness F Precision (Repeatability & Intermediate) E->F Assess Variability G LOD & LOQ F->G Determine Sensitivity H Robustness G->H Test Method Resilience H->I Finalize Protocol J Reference Standard Qualification I->J Characterize Standard

Caption: Workflow for HPLC method validation and reference standard qualification.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Purity and Assay

Causality: A reversed-phase C18 column is chosen due to the polar nature of the analyte. An acidic mobile phase (pH ~2.5) with a phosphate buffer is used to protonate the primary amine, ensuring a single ionic state and promoting sharp, symmetrical peak shapes. Acetonitrile is a common and effective organic modifier for this class of compounds. UV detection at 265 nm is selected, corresponding to a common absorbance maximum for the pyridine ring chromophore.

Instrumentation:

  • HPLC or UPLC system with a UV/PDA detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Data acquisition and processing software.

Reagents:

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • (3-Chloropyridin-4-YL)methanamine dihydrochloride reference standard and test samples.

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare test samples at the same target concentration (100 µg/mL) in Diluent.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 265 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 50
      12.0 95
      14.0 95
      14.1 5

      | 16.0 | 5 |

  • Analysis: Inject a blank (diluent), five replicate injections of the standard solution to establish system suitability, and then the sample solutions.

  • Calculations:

    • Purity (% Area): Calculate by area normalization: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Assay (% vs. Standard): (Area of Sample / Area of Standard) * (Conc. of Standard / Conc. of Sample) * 100.

Protocol 2: ¹H NMR for Structural Identity

Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this polar salt and will not obscure the aromatic protons. Tetramethylsilane (TMS) is the universally accepted internal standard for setting the 0 ppm chemical shift reference.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Procedure:

  • Accurately weigh 5-10 mg of the sample into an NMR tube.

  • Add ~0.7 mL of DMSO-d₆ containing 0.03% TMS.

  • Cap the tube and vortex until the sample is fully dissolved.

  • Acquire the ¹H NMR spectrum according to standard instrument parameters.

  • Process the data (Fourier transform, phase correction, baseline correction, and integration).

  • Compare the resulting spectrum (chemical shifts, splitting patterns, and integrations) to the known structure to confirm identity.

Data Presentation and Validation Summary

The following table presents a hypothetical but realistic summary of validation data for the HPLC-UV method described above, demonstrating its suitability.

Validation Parameter Acceptance Criterion Hypothetical Result Outcome
System Suitability Tailing Factor (T) ≤ 2.0; RSD of 5 injections ≤ 2.0%T = 1.2; RSD = 0.5%Pass
Specificity Peak is spectrally pure; no interference from blank or placebo.Peak purity index > 0.999. No interfering peaks observed.Pass
Linearity (Correlation) Coefficient of Determination (r²) ≥ 0.999r² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels (80%, 100%, 120%)99.5%, 100.2%, 101.1%Pass
Precision (Repeatability) RSD ≤ 2.0% for 6 preparationsRSD = 0.8%Pass
LOQ Precision RSD ≤ 10% at the LOQ concentrationRSD = 6.5%Pass
Robustness Results remain within SST criteria after minor changes (flow, temp)All SST criteria met under varied conditions.Pass

Orthogonal Characterization Logic

To build a truly trustworthy standard, data from independent (orthogonal) methods must be used to confirm the primary findings. For instance, the purity value obtained by HPLC should be corroborated by other techniques.

OrthogonalMethods A Reference Standard (3-Chloropyridin-4-YL)methanamine dihydrochloride B Purity by HPLC-UV (e.g., 99.8% area) A->B C Identity by ¹H NMR A->C D Water Content by KF (e.g., 0.15%) A->D E Residual Solvents by GC A->E F Non-volatile Impurities (e.g., Ash Content) A->F G Mass Balance Assay (Purity Calculation) B->G C->A Confirms Structure D->G E->G F->G G->A Assigns Purity Value (e.g., 99.6%)

Caption: Orthogonal methods for comprehensive reference standard characterization.

The final, reportable purity value (assay) of the standard is often calculated by mass balance: Assay (%) = 100% - % Water - % Residual Solvents - % Non-volatile Impurities This value should closely agree with the purity determined by HPLC, providing a high degree of confidence in the standard's quality.

Conclusion

Establishing a validated analytical standard for (3-Chloropyridin-4-YL)methanamine dihydrochloride is a meticulous but essential process. It requires more than just running samples; it demands a deep understanding of analytical chemistry principles and a commitment to rigorous, documented validation. By employing a combination of high-resolution chromatography (HPLC) for quantitative purity and robust spectroscopic methods (NMR, FT-IR) for identity, a comprehensive and reliable standard can be qualified. This multi-faceted approach, grounded in the principles of causality and self-validation, ensures that the analytical standard will serve as a trustworthy benchmark in all future research and development activities.

References

  • Capot Chemical Co., Ltd. (2026). MSDS of (3-chloropyridin-4-yl)methanamine dihydrochloride. Capot Chemical.
  • Chen, L., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). National Center for Biotechnology Information. Available at: [Link]

  • MedChemExpress. (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS. MedChemExpress.
  • Chitlange, S. S., et al. (2008). Comparison of various international guidelines for analytical method validation.
  • Fallacara, A. L., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Farsalinos, K., et al. (2022). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols.
  • LGC. (n.d.). A Guide to Using Analytical Standards. LGC Limited.
  • Elsayed, M. A., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives.
  • Thomas, M., et al. (2015). A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds.
  • Stevenson, L., et al. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Center for Biotechnology Information. Available at: [Link]

  • Mondal, S., et al. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • Chung, H., et al. (2016). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.
  • PharmaCompare. Pharmaceutical Analytical Standards. PharmaCompare.com. Available at: [Link]

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • Abd El-All, A. S., et al. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Royal Society of Chemistry.
  • Veeprho.
  • Mondal, S., et al. (2018). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile.
  • Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.

Sources

Benchmarking (3-Chloropyridin-4-YL)methanamine dihydrochloride: A Comparative Guide for Researchers in Fibrosis and Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery in fibrosis and oncology, the rigorous evaluation of novel small molecules is paramount. This guide provides an in-depth technical comparison of (3-Chloropyridin-4-YL)methanamine dihydrochloride, a potent inhibitor of Lysyl Oxidase-Like 2 (LOXL2), against established benchmarks in the field. We will delve into the mechanistic underpinnings of LOXL2 inhibition, present detailed protocols for robust comparative assays, and contextualize the therapeutic potential of this compound within key signaling pathways.

The Rationale for Targeting LOXL2

Lysyl Oxidase-Like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). While essential for tissue homeostasis, aberrant LOXL2 activity is a key driver in the pathogenesis of fibrotic diseases and cancer progression. By catalyzing the oxidative deamination of lysine residues, LOXL2 promotes the stiffening of the ECM, creating a microenvironment that fosters tumor growth, invasion, and metastasis.[1] Furthermore, elevated LOXL2 expression is correlated with poor prognosis in various cancers, including breast, pancreatic, and colorectal cancers.[2] This central role in disease pathology establishes LOXL2 as a compelling therapeutic target.

(3-Chloropyridin-4-YL)methanamine dihydrochloride has emerged as a selective inhibitor of LOXL2. Understanding its performance relative to other known inhibitors is crucial for its adoption and further development in preclinical and clinical settings.

Comparative Inhibitor Analysis

A critical aspect of benchmarking is the direct comparison of inhibitory potency. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. Below is a summary of the reported IC50 values for (3-Chloropyridin-4-YL)methanamine dihydrochloride and other well-characterized LOXL2 inhibitors. It is important to note that the specific isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride, has been more extensively studied and is presented here as a close surrogate for the 3-chloro isomer.

InhibitorTarget(s)IC50 (LOXL2)Selectivity ProfileReference(s)
(2-Chloropyridin-4-yl)methanamine hydrochloride LOXL2 126 nM Selective over LOX, MAO-A, MAO-B, and SSAO.[3][3]
β-Aminopropionitrile (BAPN)Pan-LOX inhibitor~400 µMNon-selective, inhibits all LOX family members.[4][4]
PXS-5505Pan-LOX inhibitor180 nMPotent inhibitor of all LOX family members (LOX, LOXL1-4).[5][5]
Simtuzumab (GS-6624)LOXL2 (antibody)EC50 = 9.679 ng/mLHighly selective for LOXL2.[6][6]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for Benchmarking

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for key in vitro assays to benchmark the inhibitory activity of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

In Vitro Enzymatic Assay: Amplex® Red Assay

The Amplex® Red assay is a sensitive and widely used method for detecting hydrogen peroxide (H₂O₂), a byproduct of the LOXL2-catalyzed amine oxidation reaction.[7][8]

Principle: LOXL2 oxidizes its substrate, releasing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent compound resorufin. The rate of fluorescence increase is directly proportional to LOXL2 activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.

    • Prepare a 10 U/mL stock solution of HRP in assay buffer.

    • Prepare a working solution of the LOXL2 substrate (e.g., 1,5-diaminopentane) in assay buffer.

    • Prepare serial dilutions of (3-Chloropyridin-4-YL)methanamine dihydrochloride and benchmark inhibitors in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the inhibitor dilutions.

    • Add the LOXL2 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the Amplex® Red reagent, HRP, and the LOXL2 substrate.

    • Immediately measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm in a microplate reader.

    • Take kinetic readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the reaction rate against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Amplex® Red Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Amplex Red Stock A3 Initiate Reaction with Amplex Red/HRP/Substrate Mix P1->A3 P2 Prepare HRP Stock P2->A3 P3 Prepare Substrate Solution P3->A3 P4 Prepare Inhibitor Dilutions A1 Add Inhibitors to Plate P4->A1 A2 Add LOXL2 Enzyme & Incubate A1->A2 A2->A3 A4 Measure Fluorescence (Kinetic Read) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the LOXL2 Amplex® Red enzymatic assay.

Cellular Assay: Western Blot Analysis of LOXL2 Activity

Cellular assays provide a more physiologically relevant context to assess inhibitor efficacy by evaluating the impact on LOXL2 function within a biological system. Western blotting can be used to measure changes in downstream markers of LOXL2 activity, such as the expression of proteins involved in epithelial-mesenchymal transition (EMT).

Principle: LOXL2 promotes EMT, a process characterized by changes in cell morphology and the expression of specific marker proteins. Inhibition of LOXL2 is expected to reverse these changes.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to overexpress LOXL2) to ~70-80% confluency.

    • Treat the cells with varying concentrations of (3-Chloropyridin-4-YL)methanamine dihydrochloride or benchmark inhibitors for a specified duration (e.g., 24-48 hours).

    • Include a vehicle-treated control group.

  • Protein Extraction:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against LOXL2 and relevant EMT markers (e.g., E-cadherin, N-cadherin, Vimentin). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target proteins to the loading control.

    • Compare the protein expression levels between the treated and control groups.

Experimental Workflow for Western Blot Analysis

G cluster_cell Cell Culture & Treatment cluster_protein Protein Extraction & Quantification cluster_wb Western Blotting cluster_analysis Data Analysis C1 Culture Cells C2 Treat with Inhibitors C1->C2 P1 Lyse Cells C2->P1 P2 Quantify Protein P1->P2 W1 SDS-PAGE P2->W1 W2 Protein Transfer W1->W2 W3 Blocking W2->W3 W4 Primary Antibody Incubation W3->W4 W5 Secondary Antibody Incubation W4->W5 W6 Detection W5->W6 D1 Densitometry W6->D1 D2 Normalization D1->D2 D3 Compare Expression D2->D3

Caption: Workflow for assessing cellular LOXL2 activity via Western Blot.

Mechanistic Insights: LOXL2 Signaling Pathways

Understanding the signaling pathways in which LOXL2 is involved provides a deeper context for interpreting the effects of its inhibition. LOXL2 has been shown to influence several key pathways implicated in fibrosis and cancer.

LOXL2 and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway is a central regulator of fibrosis. LOXL2 can be both upstream and downstream of TGF-β signaling, creating a feedback loop that perpetuates fibrotic processes.[9]

LOXL2 in the TGF-β Signaling Pathway

G TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR binds Smad23 p-Smad2/3 TGFBR->Smad23 phosphorylates Smad4 Smad4 Smad23->Smad4 forms complex Nucleus Nucleus Smad4->Nucleus translocates to FibrosisGenes Fibrosis-related Gene Transcription Nucleus->FibrosisGenes activates LOXL2 LOXL2 FibrosisGenes->LOXL2 upregulates LOXL2->TGFB positive feedback Collagen Collagen Cross-linking LOXL2->Collagen

Caption: LOXL2's role in the pro-fibrotic TGF-β signaling cascade.

LOXL2 and Focal Adhesion Kinase (FAK) Signaling

LOXL2-mediated stiffening of the ECM can activate Focal Adhesion Kinase (FAK), a key signaling molecule that regulates cell migration, proliferation, and survival.[1][10]

LOXL2-FAK Signaling Pathway

G LOXL2 LOXL2 ECM ECM Stiffening LOXL2->ECM promotes Integrin Integrin ECM->Integrin activates FAK FAK Integrin->FAK recruits & activates Src Src FAK->Src activates Downstream Downstream Signaling (e.g., MAPK/ERK) Src->Downstream CellPro Cell Proliferation, Migration, Survival Downstream->CellPro

Caption: LOXL2-induced ECM stiffening activates FAK signaling.

LOXL2 and the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer. LOXL2 has been shown to activate this pathway, contributing to tumorigenesis.[11][12]

LOXL2-PI3K/AKT/mTOR Signaling Pathway

G LOXL2 LOXL2 Receptor Receptor Tyrosine Kinase LOXL2->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: LOXL2-mediated activation of the PI3K/AKT/mTOR pathway.

Safety and Handling of (3-Chloropyridin-4-YL)methanamine dihydrochloride

As with any laboratory chemical, proper safety precautions are essential when handling (3-Chloropyridin-4-YL)methanamine dihydrochloride. Based on available safety data sheets (SDS) for this compound and structurally similar molecules, the following should be considered:

  • Hazards: May cause respiratory irritation.[13] The toxicological properties have not been thoroughly investigated.[13] For similar compounds, skin and eye irritation are noted.[2][14]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[13] If inhaled, move to fresh air.[13] In case of skin contact, wash off with soap and plenty of water.[13] If swallowed, rinse mouth with water (if the person is conscious).[13] In all cases of exposure, seek medical attention.[13]

Researchers should always consult the most up-to-date SDS for (3-Chloropyridin-4-YL)methanamine dihydrochloride before use.

Conclusion

(3-Chloropyridin-4-YL)methanamine dihydrochloride presents as a promising selective inhibitor of LOXL2, a key therapeutic target in fibrosis and oncology. This guide has provided a framework for its objective comparison against established benchmarks through robust in vitro assays. By understanding its inhibitory profile and its impact on critical signaling pathways, researchers can effectively evaluate its potential as a novel therapeutic agent. The provided protocols and mechanistic insights are intended to empower drug development professionals to make informed decisions in their pursuit of innovative treatments for these challenging diseases.

References

  • Patsnap Synapse. (2024, June 21). What are LOXL2 inhibitors and how do they work? Retrieved from [Link]

  • MSDS of (3-chloropyridin-4-yl)methanamine dihydrochloride. (2026, January 9).
  • MySkinRecipes. (n.d.). Anti-LOXL2 Reference Antibody (simtuzumab). Retrieved from [Link]

  • MPN Hub. (2020, July 23). PXS-5505: Investigational New Drug application has been submitted to the FDA. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Aminopropionitrile – Knowledge and References. Retrieved from [Link]

  • HMP Global Learning Network. (2025, May 20). PXS-5505 Demonstrates Early Anti-Fibrotic Activity and Tolerability for Patients With R/R Myelofibrosis. Retrieved from [Link]

  • Barry-Hamilton, V., Spangler, R., Marshall, D., et al. (2010). Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling. Molecular Cancer Research, 8(10), 1374-1382.
  • Ferreira, S., Saraiva, N., Rijo, P., & Reis, C. P. (2021). LOXL2 Inhibitors and Breast Cancer Progression. International Journal of Molecular Sciences, 22(4), 2097.
  • Wang, Y., Fisher, G. J., & Voorhees, J. J. (2023). Lysyl oxidase-like 2 processing by factor Xa modulates its activity and substrate preference. Journal of Biological Chemistry, 299(5), 104675.
  • Hutchinson, J. H., Laping, N. J., & Peng, X. (2013). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 4(10), 952-956.
  • Ikenaga, N., Peng, Z. W., Schuppan, D., et al. (2017). Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal. Gut, 66(9), 1637-1648.
  • Liu, Y., Zhang, Y., & Liu, Y. (2022). Phosphorylation of AKT by lysyl oxidase-like 2 activates the PI3K/AKT signaling pathway to promote proliferation, invasion and metastasis in esophageal squamous carcinoma. Oncology Reports, 47(5), 1-12.
  • Wang, Y., Li, Y., & Zhang, J. (2021). LOXL2 silencing suppresses angiotensin II-induced cardiac hypertrophy through the EMT process and TGF-β1/Smad3/NF-κB pathway. Experimental and Therapeutic Medicine, 22(6), 1-9.
  • ResearchGate. (n.d.). The proposed mechanism of TGF-β2 regulation of LOX and LOXL 1 in the trabecular meshwork. Retrieved from [Link]

  • Wang, Y., & Li, Y. (2023). Denatured collagen inhibits neuroblastoma tumor-sphere migration and growth via the LOX/LOXL2-FAK signaling pathway.
  • Oxford Academic. (2024, March 12). impact of tRNA modifications on translation in cancer: identifying novel therapeutic avenues. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of β-aminopropionitrile (BAPN). Retrieved from [Link]

  • Stylianaki, E., et al. (2025). Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. STAR Protocols, 6(2), 101344.
  • Vachhani, P., Tan, P., Watson, A. M., et al. (2025). A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis.
  • National Center for Biotechnology Information. (2025, November 25). LOXL2 lysyl oxidase like 2 [Homo sapiens (human)]. Retrieved from [Link]

  • PLOS. (n.d.). Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis. Retrieved from [Link]

  • Fisher Scientific. (2014, June 2). MyQubit Amplex™ Red Peroxide Assay. Retrieved from [Link]

  • SCIEPublish. (n.d.). Translational Studies Reveal the Divergent Effects of Simtuzumab Targeting LOXL2 in Idiopathic Pulmonary Fibrosis. Retrieved from [Link]

  • Wu, L., & Zhu, Y. (2015). The function and mechanisms of action of LOXL2 in cancer (Review). International journal of molecular medicine, 36(5), 1200–1204.
  • Wu, L., Zhang, X., Li, L., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cancer Biology & Therapy, 23(1), 405-417.
  • ResearchGate. (n.d.). Endogenous LOX and LOXL expression and maturation increase after cell.... Retrieved from [Link]

  • PLOS. (n.d.). β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition. Retrieved from [Link]

  • bioRxiv. (2023, July 6). Accurate quantification of lysyl oxidase concentration in human tissue. Retrieved from [Link]

  • IOVS. (2025, May 10). Transforming Growth Factor–ß Induces Extracellular Matrix Protein Cross-Linking Lysyl Oxidase (LOX) Genes in Human. Retrieved from [Link]

  • Dovepress. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Retrieved from [Link]

  • Opentrons. (n.d.). Amplex Red Hydrogen Peroxide Assay. Retrieved from [Link]

  • University of Virginia. (n.d.). Cellular Model of Hydrogen Peroxide Release: In Preparation for On-Chip Sensor Measurements. Retrieved from [Link]

  • MDPI. (n.d.). LOXL2 in Cancer: A Two-Decade Perspective. Retrieved from [Link]

  • MDPI. (n.d.). Multiple Roles of LOXL2 in the Progression of Hepatocellular Carcinoma and Its Potential for Therapeutic Targeting. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-Chloropyridin-4-YL)methanamine dihydrochloride, a compound frequently utilized in the synthesis of novel pharmaceutical agents. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in the modern laboratory.

Understanding the Compound: A Foundation for Safe Disposal

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a halogenated organic compound, specifically a chlorinated pyridine derivative, and an amine salt. This chemical structure informs its hazardous properties and dictates the necessary precautions for its handling and disposal. The presence of the chloro- group makes it a halogenated waste, which is subject to specific disposal regulations. The amine hydrochloride salt can be corrosive and may release hazardous gases upon improper handling.

A thorough review of the Safety Data Sheet (SDS) reveals that this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] During combustion, it may produce hazardous byproducts such as carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2] Therefore, the disposal strategy must mitigate these risks.

Core Principles of Disposal: A Self-Validating System

The proper disposal of any chemical waste is a systematic process designed to prevent harm. For (3-Chloropyridin-4-YL)methanamine dihydrochloride, this process is built on the following pillars:

  • Segregation: Isolate this waste stream from incompatible materials to prevent dangerous reactions.

  • Containment: Utilize appropriate, clearly labeled containers to prevent leaks and spills.

  • Professional Management: Engage a licensed hazardous waste disposal company for final treatment and disposal.

This systematic approach ensures that each step validates the safety of the subsequent one, creating a reliable and trustworthy disposal workflow.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Part 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][4] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.[4]

  • Hand Protection: Wear chemically resistant gloves, such as butyl rubber or nitrile gloves. Always check the manufacturer's glove compatibility chart.[3][4]

  • Body Protection: A fully buttoned lab coat should be worn to protect against skin contact.[3]

Part 2: Waste Collection and Containment
  • Designate a Waste Container: Use a dedicated, sealable, and airtight container that is compatible with halogenated organic compounds.[3][5] High-density polyethylene (HDPE) or glass containers are suitable choices.[4][5] The original container, if in good condition, is an ideal choice.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(3-Chloropyridin-4-YL)methanamine dihydrochloride".[7] The label should also indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Segregation: This waste must be segregated from other waste streams. Specifically, store it away from:

    • Strong oxidizing agents and acids (especially nitric acid).[3]

    • Bases.[3]

    • Non-halogenated organic waste.

  • Collection of Contaminated Materials: Any materials contaminated with (3-Chloropyridin-4-YL)methanamine dihydrochloride, such as weighing paper, pipette tips, or paper towels, should be placed in the same designated hazardous waste container.[8]

Part 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert dry substance like sand, vermiculite, or diatomaceous earth.[3][9] Place the absorbent material into the designated hazardous waste container.

  • Large Spills: If a significant amount of the compound is spilled, especially outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.[3]

Part 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[6][7] This area should be cool, dry, well-ventilated, and away from sources of ignition.[4]

  • Professional Disposal: The final disposal of (3-Chloropyridin-4-YL)methanamine dihydrochloride must be conducted by a licensed and reputable hazardous waste disposal company.[8][10] These companies are equipped to handle and treat chemical waste in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[5][11] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize the hazardous combustion byproducts.[2] Never attempt to dispose of this chemical down the drain or in regular trash.[4]

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagram illustrates the key decision points and actions.

start Start: (3-Chloropyridin-4-YL)methanamine dihydrochloride Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? start->spill container Step 2: Select & Label Compatible Waste Container ppe->container collect_solid Collect Solid Waste & Contaminated Materials container->collect_solid seal_container Step 3: Securely Seal Waste Container collect_solid->seal_container small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes (Minor) large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes (Major) collect_spill Collect Absorbed Spill into Waste Container small_spill->collect_spill end End: Proper Disposal Complete large_spill->end Follow Emergency Procedures collect_spill->seal_container storage Step 4: Store in Designated Satellite Accumulation Area seal_container->storage disposal_company Step 5: Arrange Pickup by Licensed Waste Disposal Company storage->disposal_company disposal_company->end

Caption: Disposal workflow for (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Quantitative Data Summary

ParameterInformationSource
Chemical Formula C6H9Cl3N2[2]
Molecular Weight 215.51 g/mol [2]
Primary Hazards Harmful if swallowed, skin and eye irritant, potential respiratory irritant.[1][2]
Hazardous Combustion Products Carbon dioxide, nitrogen oxides (NOx), Hydrogen chloride gas.[2]
Recommended Disposal Method Incineration by a licensed professional waste disposal service.[2]

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible disposal of (3-Chloropyridin-4-YL)methanamine dihydrochloride is a critical component of laboratory safety and regulatory compliance. By adhering to the detailed procedures outlined in this guide—from the initial step of donning the correct PPE to the final handover to a professional disposal service—researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. This commitment to the complete lifecycle of chemical management is the hallmark of a truly professional and ethical scientific practice.

References

  • Capot Chemical Co.,Ltd. (2026). MSDS of (3-chloropyridin-4-yl)methanamine dihydrochloride.
  • Washington State University. (n.d.).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • BenchChem. (2025). Proper Disposal of Dimethylamine Hydrochloride: A Step-by-Step Guide.
  • Daniels Health. (2025).
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Thermo Fisher Scientific. (2018).
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (2025).
  • PENTA s.r.o. (2024).
  • Loba Chemie. (2023).
  • MedChemExpress. (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS.
  • Greenbook.net. (n.d.).
  • Regulations.gov. (n.d.).
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.

Sources

A Researcher's Guide to the Safe Handling of (3-Chloropyridin-4-YL)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. (3-Chloropyridin-4-YL)methanamine dihydrochloride is a key building block in modern medicinal chemistry, but its handling requires a nuanced understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide moves beyond mere procedural lists to provide a holistic, field-tested framework for managing this compound, grounded in the principles of risk assessment, hazard mitigation, and operational excellence.

Hazard Identification and Risk Assessment: Know Your Compound

The first principle of laboratory safety is a thorough understanding of the material's intrinsic hazards. (3-Chloropyridin-4-YL)methanamine dihydrochloride, like many amine hydrochloride salts, is a crystalline solid whose primary risks are associated with its potential for dust formation and subsequent inhalation, as well as skin and eye contact. The toxicological properties have not been fully investigated, which necessitates treating the compound with a high degree of caution[1].

A Safety Data Sheet (SDS) for a closely related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, classifies it as an oral acute toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a respiratory tract irritant (Category 3)[2]. Given the structural similarity, it is prudent to assume a comparable hazard profile for the 3-chloro isomer.

Table 1: GHS Hazard Summary (Assumed, based on structural analogs)

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07Warning H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)GHS07Warning H315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)GHS07Warning H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3)GHS07Warning H335: May cause respiratory irritation[1]

This table is based on the hazard profile of a structural analog. Always refer to the specific SDS for the exact material you are handling.

The Core Directive: Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates that PPE be selected based on a thorough hazard assessment of the specific tasks being performed[3][4]. For (3-Chloropyridin-4-YL)methanamine dihydrochloride, the PPE protocol is designed to create a comprehensive barrier against the primary exposure routes: inhalation of dust and direct contact with skin and eyes.

  • Eye and Face Protection: Chemical splash goggles are mandatory[4][5]. The causality here is clear: the compound is a serious eye irritant, and fine powders can easily become airborne and bypass the protection offered by standard safety glasses[2]. A face shield should be worn over goggles when handling larger quantities (>1 liter of a solution) or when there is a significant risk of splashing[4].

  • Skin and Body Protection: A standard laboratory coat is the minimum requirement[6]. However, for this compound, a buttoned, long-sleeve lab coat is essential to protect against incidental skin contact[5]. All work should be conducted with gloved hands. Nitrile gloves are the preferred choice, offering good resistance to a broad range of chemicals and preventing potential allergic reactions associated with latex[5]. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

  • Respiratory Protection: All manipulations of the solid compound that could generate dust must be performed within a certified chemical fume hood[7][8][9]. This is the primary engineering control to prevent respiratory exposure. The fume hood sash should be kept as low as possible to maximize capture velocity, and work should be conducted at least six inches inside the hood opening[7][8]. If a fume hood is not available or for higher-level protection, a NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters is recommended for nuisance exposures. For more significant operations, OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used[1].

Operational Workflow: From Bottle to Bench

A self-validating safety protocol is one where each step logically flows into the next, minimizing opportunities for error. The following workflow is designed to handle (3-Chloropyridin-4-YL)methanamine dihydrochloride from receipt to use, incorporating key safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Assemble PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood Certification & Airflow A->B C 3. Prepare Work Area (Clean surface, absorbent liner) B->C D 4. Retrieve Container (Inspect for damage) C->D E 5. Weigh Compound (Use anti-static weigh boat) D->E F 6. Prepare Solution (Add solid to solvent slowly) E->F G 7. Seal Reaction Vessel F->G H 8. Decontaminate (Wipe surfaces, tools) G->H I 9. Dispose of Waste (Segregated waste stream) H->I J 10. Doff PPE Correctly (Gloves last) I->J

Caption: Step-by-step workflow for handling the compound.

Special Considerations:

  • Hygroscopic & Light-Sensitive Nature: Many amine salts are hygroscopic (absorb moisture from the air) and may be light-sensitive[10][11]. Store the compound in a tightly sealed container in a cool, dry, dark place, such as a desiccator[12]. When handling, minimize the time the container is open to the atmosphere. Using amber vials or wrapping containers in aluminum foil can protect against photodegradation[10][13].

  • Static Electricity: As a fine powder, the compound can be prone to static, causing it to disperse unexpectedly. Using an anti-static weigh boat or an ionizing bar can mitigate this risk.

Emergency Protocols: Plan for the Unexpected

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly reduce harm.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention[1][2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention[1].

Spill Response Plan:

G Spill Spill Occurs Assess Assess Size & Risk (Quantity, Location) Spill->Assess Minor Minor Spill (<5g, contained in hood) Assess->Minor Minor Major Major Spill (>5g, outside hood) Assess->Major Major Minor_Action1 Ensure PPE is adequate Minor->Minor_Action1 Major_Action1 Evacuate immediate area Major->Major_Action1 Minor_Action2 Cover with absorbent material (e.g., vermiculite) Minor_Action1->Minor_Action2 Minor_Action3 Carefully sweep into a labeled waste container Minor_Action2->Minor_Action3 Minor_Action4 Decontaminate area with appropriate solvent Minor_Action3->Minor_Action4 Major_Action2 Alert others & notify EH&S / Safety Officer Major_Action1->Major_Action2 Major_Action3 Restrict access to the area Major_Action2->Major_Action3 Major_Action4 Allow trained personnel to clean up Major_Action3->Major_Action4

Caption: Decision tree for spill response.

Disposal Plan: Cradle-to-Grave Responsibility

All chemical waste, including the compound itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste[14]. This is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[14][15].

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams. Keep halogenated organic waste separate from non-halogenated waste[16].

  • Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label must include the full chemical name, not abbreviations, and the date of generation[14].

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EH&S) department. They will partner with a licensed professional waste disposal service[1][17]. Never dispose of this chemical down the drain or in regular trash[14][18].

By integrating these principles of hazard awareness, procedural diligence, and emergency preparedness into your daily laboratory operations, you build a culture of safety that protects both the researcher and the research.

References

  • MSDS of (3-chloropyridin-4-yl)methanamine dihydrochloride. (2026). Chemical Safety Data.
  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Chemical Fume Hoods. (n.d.). National Institutes of Health (NIH), Office of Research Services. Available at: [Link]

  • Laboratory Safety Chemical Fume Hoods. (2011). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Fume Hoods. (2025). University of Washington Environmental Health & Safety. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Cruz, Environmental Health and Safety. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Available at: [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College, Environmental Health and Safety. Available at: [Link]

  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville, Environmental Health and Safety. Available at: [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society (ACS). Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. Available at: [Link]

  • Protection of Light Sensitive Products. (2015). Pharmaguideline. Available at: [Link]

  • 5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog. Available at: [Link]

  • Moisture protection for hygroscopic materials during transport. (n.d.). Absortech. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.